LIJTF500025
Descripción
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Propiedades
Fórmula molecular |
C24H22ClN5O4 |
|---|---|
Peso molecular |
479.9 g/mol |
Nombre IUPAC |
2-benzyl-6-[(3S)-8-chloro-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide |
InChI |
InChI=1S/C24H22ClN5O4/c1-28-17-8-7-15(25)11-19(17)34-13-18(23(28)32)29-10-9-16-20(24(29)33)27-30(21(16)22(26)31)12-14-5-3-2-4-6-14/h2-8,11,18H,9-10,12-13H2,1H3,(H2,26,31)/t18-/m0/s1 |
Clave InChI |
KIBQDIDFPAQGOU-SFHVURJKSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Allosteric Mechanism of LIJTF500025: A Technical Guide to a Potent and Selective LIMK1/2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
LIJTF500025 is a potent and highly selective chemical probe targeting LIM domain kinases 1 and 2 (LIMK1 and LIMK2), critical regulators of actin cytoskeleton dynamics.[1][2] Developed through a collaboration between Takeda and the Structural Genomics Consortium (SGC), this small molecule inhibitor presents a valuable tool for dissecting the roles of LIM kinases in various physiological and pathological processes, including cancer and neurological disorders.[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling context and characterization workflow.
Core Mechanism of Action: Allosteric Inhibition of LIMK1/2
Unlike traditional ATP-competitive kinase inhibitors, this compound employs a more selective mechanism of action. Crystallographic studies have revealed that this compound binds to an allosteric site on LIMK1/2, classifying it as a Type III inhibitor.[1][4] This allosteric binding mode induces and stabilizes an inactive conformation of the kinase, specifically the αC-out and DFG-out states, which prevents the enzyme from adopting the active conformation required for catalysis.[4] This mode of inhibition is the basis for the compound's high selectivity across the human kinome, as allosteric sites are generally less conserved than the highly conserved ATP-binding pocket.[1][4]
The primary downstream effect of LIMK1/2 inhibition by this compound is the modulation of the actin cytoskeleton. LIM kinases are the primary kinases responsible for the phosphorylation and subsequent inactivation of cofilin, an actin-depolymerizing factor.[1][4][5] By inhibiting LIMK1/2, this compound prevents the phosphorylation of cofilin, leading to an increase in active, dephosphorylated cofilin. Active cofilin promotes the severing and depolymerization of actin filaments (F-actin), thereby altering the cellular balance of filamentous to globular (G-) actin and impacting cellular processes such as motility, morphology, and cell division.[1][2][5]
Quantitative Pharmacological Profile
The potency and selectivity of this compound have been extensively characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
| Target | Assay | Parameter | Value (nM) | Reference |
| LIMK1 | Isothermal Titration Calorimetry (ITC) | KD | 37 | [1] |
| LIMK1 | NanoBRET | EC50 | 82 | [1] |
| LIMK2 | NanoBRET | EC50 | 52 | [1] |
| RIPK1 | NanoBRET | EC50 | 6.3 | [1] |
| Table 1: In Vitro Binding Affinity and Cellular Potency of this compound. |
| Assay | Kinase Panel Size | Screening Concentration | Key Finding | Reference |
| Differential Scanning Fluorimetry (DSF) | 107 kinases | - | Significant stabilization of only LIMK1 and LIMK2. | [1] |
| ScanMAX Kinase Panel (Eurofins) | 468 kinases | 1 µM | High selectivity with RIPK1 as the only major off-target. | [1] |
| Table 2: Kinome Selectivity Profile of this compound. |
A structurally similar but inactive compound, LIJTF500120, serves as a negative control for in-cell experiments. This control compound displayed significantly reduced or no activity against LIMK1/2 in cellular assays (EC50 > 50 µM), further validating that the observed cellular effects of this compound are due to on-target inhibition.[1]
Signaling Pathway Context
This compound modulates a well-defined signaling pathway that links extracellular signals to actin cytoskeleton dynamics. LIM kinases are key nodes in this pathway, acting downstream of Rho family small GTPases.
Caption: The LIMK signaling pathway, illustrating the inhibitory action of this compound.
Experimental Protocols
The characterization of this compound relies on a suite of biophysical and cell-based assays. Below are detailed methodologies for the key experiments.
Differential Scanning Fluorimetry (DSF) for Target Engagement
DSF, or Thermal Shift Assay, is utilized to confirm direct binding of the inhibitor to the target protein by measuring changes in protein thermal stability.
Principle: Ligand binding typically stabilizes the protein structure, leading to an increase in its melting temperature (Tm). This change (ΔTm) is monitored using a fluorescent dye that binds to exposed hydrophobic regions of the unfolded protein.
Methodology:
-
Protein Preparation: Purified recombinant LIMK1 or LIMK2 protein is diluted in a suitable buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl) to a final concentration of 2 µM.
-
Compound Preparation: this compound is serially diluted to the desired concentrations. A DMSO control is prepared in parallel.
-
Reaction Setup: In a 384-well PCR plate, the protein solution is mixed with the fluorescent dye (e.g., SYPRO Orange at a 1:1000 dilution from a 5000x stock).
-
Compound Addition: The inhibitor or DMSO is added to the protein-dye mixture to a final concentration (e.g., 10 µM for single-point screening).
-
Thermal Denaturation: The plate is sealed and placed in a real-time PCR instrument. A temperature gradient is applied, typically from 25 °C to 95 °C, with fluorescence intensity measured at each temperature increment.
-
Data Analysis: The melting temperature (Tm) is determined by fitting the sigmoidal melting curve. The thermal shift (ΔTm) is calculated as the difference between the Tm in the presence and absence of the inhibitor (Tm, inhibitor - Tm, DMSO).
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Principle: A solution of the inhibitor is titrated into a solution of the target protein in a microcalorimeter. The heat change upon each injection is measured and plotted against the molar ratio of inhibitor to protein to generate a binding isotherm.
Methodology:
-
Sample Preparation: Purified LIMK1 protein and this compound are prepared in the exact same, extensively dialyzed buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP) to minimize heats of dilution. Samples must be degassed prior to use.
-
Concentrations: The protein concentration in the sample cell is typically 10-20 times the expected KD (e.g., 10 µM). The inhibitor concentration in the syringe is 10-15 times the protein concentration (e.g., 100-150 µM).
-
ITC Experiment: The protein solution is loaded into the sample cell of the calorimeter, and the inhibitor solution is loaded into the titration syringe.
-
Titration: A series of small injections (e.g., 2 µL) of the inhibitor are made into the protein solution at a constant temperature (e.g., 25 °C), with sufficient time between injections for the signal to return to baseline.
-
Control Titration: A control experiment titrating the inhibitor into the buffer alone is performed to determine the heat of dilution, which is then subtracted from the experimental data.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of inhibitor to protein. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding) to determine the KD, n, and ΔH.
NanoBRET™ Target Engagement Assay for Cellular Potency
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures the apparent affinity of a test compound for a target protein within intact, live cells.
Principle: The target protein (LIMK1 or LIMK2) is expressed in cells as a fusion with NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the target kinase is added, acting as the energy acceptor. When the tracer binds to the NanoLuc®-fusion protein, BRET occurs. A test compound that also binds to the target will compete with the tracer, causing a dose-dependent decrease in the BRET signal.
Methodology:
-
Cell Culture and Transfection: HEK293 cells are transiently transfected with a plasmid encoding the NanoLuc®-LIMK1 or NanoLuc®-LIMK2 fusion protein and seeded into 96- or 384-well plates.
-
Compound Dosing: The day after transfection, cells are treated with a serial dilution of this compound or a vehicle control (DMSO).
-
Tracer and Substrate Addition: The NanoBRET™ tracer is added to the cells at a predetermined optimal concentration, followed by the addition of the NanoLuc® substrate (e.g., furimazine).
-
Signal Detection: The plate is incubated to allow for equilibration. Two wavelengths are then read on a luminometer: the emission from the NanoLuc® donor (e.g., 460 nm) and the emission from the tracer acceptor (e.g., 610 nm).
-
Data Analysis: The BRET ratio is calculated (Acceptor Emission / Donor Emission). The data are normalized to controls and plotted against the inhibitor concentration. A dose-response curve is fitted to determine the cellular EC50 value.
Experimental Workflow Visualization
The characterization of a kinase inhibitor like this compound follows a logical progression from initial binding confirmation to quantitative cellular activity assessment.
Caption: A typical experimental workflow for characterizing a kinase inhibitor like this compound.
References
- 1. Targeting ROCK/LIMK/cofilin signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eubopen.org [eubopen.org]
- 3. eubopen.org [eubopen.org]
- 4. Lim kinase - Wikipedia [en.wikipedia.org]
- 5. LIM Kinases, LIMK1 and LIMK2, Are Crucial Node Actors of the Cell Fate: Molecular to Pathological Features - PMC [pmc.ncbi.nlm.nih.gov]
LIJTF500025: A Technical Guide to a Potent and Selective Allosteric LIMK1/2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
LIM domain kinases 1 and 2 (LIMK1/2) are critical regulators of cytoskeletal dynamics, primarily through their phosphorylation and subsequent inactivation of the actin-depolymerizing factor cofilin. This activity positions them as key players in fundamental cellular processes such as motility, proliferation, and morphology. Dysregulation of LIMK signaling is implicated in numerous pathologies, including cancer metastasis, neurodevelopmental disorders, and glaucoma, making these kinases attractive therapeutic targets. This document provides a comprehensive technical overview of LIJTF500025, a potent, highly selective, and cell-active chemical probe developed for the study of LIMK1/2 function. Its unique allosteric (Type III) mechanism of action confers exceptional selectivity across the human kinome, making it an invaluable tool for dissecting the biological roles of LIMK1 and LIMK2.
Introduction to LIM Kinases
The LIM kinase family consists of two highly homologous serine/threonine and tyrosine dual-specificity kinases, LIMK1 and LIMK2.[1][2] They are distinguished by a unique domain architecture featuring two N-terminal LIM domains, a PDZ domain, and a C-terminal kinase domain.[3] LIMKs function as a crucial signaling node downstream of Rho family GTPases, including RhoA, Rac1, and Cdc42.[1] Upstream kinases such as Rho-associated kinase (ROCK), p21-activated kinase (PAK), and myotonic dystrophy kinase-related Cdc42-binding kinase (MRCK) activate LIMK1/2 through phosphorylation.[1][3]
The primary and most well-characterized substrates of LIMKs are the actin-depolymerizing factor (ADF)/cofilin family of proteins.[4] By phosphorylating cofilin at a conserved serine-3 residue, LIMKs inhibit its actin-severing and depolymerizing activity.[4] This leads to an increase in filamentous actin (F-actin) stabilization, promoting the formation of stress fibers and focal adhesions, which are critical for cell migration and invasion.[3] Given their central role in cytoskeletal regulation, there is significant interest in developing specific inhibitors to probe their function and for potential therapeutic applications.[2][5]
This compound: A Selective Chemical Probe
This compound is a potent and exquisitely selective chemical probe for LIMK1 and LIMK2.[3][6] Developed by Takeda in collaboration with the Structural Genomics Consortium (SGC), it provides a high-quality tool for both in vitro and in vivo studies.[3][7] A key feature of this compound is its allosteric mechanism of inhibition. Crystallographic studies have revealed that it binds to a Type III allosteric pocket, which is distinct from the highly conserved ATP-binding site targeted by most kinase inhibitors.[3][8] This unique binding mode is the basis for its remarkable selectivity across the human kinome.[3] For robust experimental design, a structurally similar but biologically inactive negative control, LIJTF500120, is also available.[3]
Quantitative Data and Potency
The inhibitory activity of this compound has been characterized across multiple biochemical and cellular assays. The data are summarized below.
Table 1: Potency and Binding Affinity of this compound
| Assay Type | Target | Metric | Value | Reference |
|---|---|---|---|---|
| Cellular (NanoBRET) | LIMK1 | EC₅₀ | 82 nM | [3] |
| Cellular (NanoBRET) | LIMK2 | EC₅₀ | 52 nM | [3] |
| Cellular (NanoBRET) | LIMK1 | pIC₅₀ | 6.77 | [6] |
| Cellular (NanoBRET) | LIMK2 | pIC₅₀ | 7.03 | [6] |
| Biochemical (ITC) | LIMK1 | Kᵢ | 37 nM |[3] |
Table 2: Selectivity Profile of this compound
| Assay Type | Panel Details | Screening Concentration | Key Off-Target | Off-Target Potency (EC₅₀) | Reference |
|---|---|---|---|---|---|
| Kinase Panel (DSF) | In-house panel of 107 kinases | - | None significant | - | [3] |
| Kinase Panel (ScanMAX) | Eurofins DiscoverX panel of 468 kinases | 1 µM | RIPK1 | 6.3 nM |[3] |
Mechanism of Action and Signaling Pathway
This compound functions as a Type III allosteric inhibitor. Unlike ATP-competitive inhibitors (Type I and II) that bind within the kinase's active site, allosteric inhibitors bind to a remote pocket, inducing a conformational change that inactivates the enzyme. This often leads to higher selectivity, as allosteric sites are less conserved than the ATP pocket.
The LIMK signaling cascade is a central pathway regulating actin cytoskeletal dynamics. Its activation and downstream effects are critical for cell function.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of kinase inhibitors. The following sections outline the principles and workflows for the key assays used to characterize this compound.
NanoBRET™ Cellular Target Engagement Assay
This assay measures the binding of a test compound to a target protein in live cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the energy donor) and a fluorescently labeled tracer that binds to the kinase's active site (the energy acceptor). A compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.
Methodology:
-
Cell Culture: HEK293 cells are transiently transfected with plasmids encoding either NanoLuc®-LIMK1 or NanoLuc®-LIMK2 fusion proteins.
-
Assay Preparation: Transfected cells are harvested, washed, and resuspended in Opti-MEM® I Reduced Serum Medium.
-
Compound Dispensing: this compound is serially diluted in DMSO and then further diluted in Opti-MEM. The compound dilutions are dispensed into a white, 384-well assay plate.
-
Cell Plating: The cell suspension is added to the wells containing the test compound and incubated at 37°C with 5% CO₂.
-
Tracer and Substrate Addition: The energy acceptor (fluorescent tracer) is added, followed by the NanoLuc® substrate (furimazine).
-
Signal Detection: The plate is read on a luminometer capable of simultaneously measuring the donor (460 nm) and acceptor (610 nm) emission signals.
-
Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. The data are normalized to vehicle (DMSO) and positive controls, and IC₅₀/EC₅₀ curves are generated using a four-parameter logistic regression model.
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique that directly measures the heat released or absorbed during a binding event. It allows for the label-free determination of binding affinity (Kᵢ), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy).
Methodology:
-
Sample Preparation: Recombinant LIMK1 protein is purified and dialyzed extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol). This compound is dissolved in 100% DMSO and then diluted into the same ITC buffer to a final DMSO concentration of <2%.
-
Instrument Setup: An ITC instrument (e.g., MicroCal PEAQ-ITC) is thoroughly cleaned and equilibrated to the desired temperature (e.g., 25°C).
-
Loading: The sample cell is loaded with the LIMK1 protein solution (e.g., 10-20 µM), and the injection syringe is loaded with the this compound solution (e.g., 100-200 µM).
-
Titration: A series of small injections (e.g., 1-2 µL) of the inhibitor solution are made into the protein solution at timed intervals. The differential power required to maintain zero temperature difference between the sample and reference cells is measured.
-
Data Analysis: The resulting heat pulses are integrated to determine the heat change per injection. The data are plotted as heat change versus the molar ratio of ligand to protein. A binding isotherm model is fitted to the data to extract the Kᵢ, ΔH, and stoichiometry.
Differential Scanning Fluorimetry (DSF)
DSF, or thermal shift assay, measures the thermal stability of a protein. The binding of a ligand typically stabilizes the protein, resulting in an increase in its melting temperature (Tₘ). The Tₘ is monitored by tracking the fluorescence of an environmentally sensitive dye (e.g., SYPRO Orange) that binds to hydrophobic regions exposed as the protein unfolds.
Methodology:
-
Reagent Preparation: A master mix is prepared containing purified LIMK1 or LIMK2 protein, assay buffer (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl), and SYPRO Orange dye.
-
Compound Plating: this compound is dispensed into a 96- or 384-well PCR plate at a final concentration (e.g., 10 µM). DMSO is used as a negative control.
-
Assay Assembly: The protein/dye master mix is added to each well. The plate is sealed.
-
Thermal Denaturation: The plate is placed in a real-time PCR instrument. A temperature ramp is applied (e.g., from 25°C to 95°C at a rate of 1°C/min), and fluorescence is measured at each temperature increment.
-
Data Analysis: The fluorescence intensity is plotted against temperature to generate a melting curve. The Tₘ is determined by fitting the curve to a Boltzmann equation. The change in melting temperature (ΔTₘ) is calculated as Tₘ (with compound) - Tₘ (with DMSO). A significant positive ΔTₘ indicates ligand binding.
Conclusion
This compound is a best-in-class chemical probe for the investigation of LIMK1 and LIMK2 biology.[7] Its high potency, well-defined allosteric mechanism, and exceptional kinome-wide selectivity make it a superior tool compared to less-characterized or multi-targeted inhibitors.[3][7] The availability of a matched negative control further enhances its utility, enabling rigorous validation of on-target effects. This guide provides the essential quantitative data and experimental frameworks necessary for researchers to effectively employ this compound in dissecting the complex roles of LIM kinases in health and disease, from fundamental cell biology to preclinical models of cancer and neurological disorders.
References
- 1. LIM Kinases, LIMK1 and LIMK2, Are Crucial Node Actors of the Cell Fate: Molecular to Pathological Features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LIM Kinases, LIMK1 and LIMK2, Are Crucial Node Actors of the Cell Fate: Molecular to Pathological Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. Lim kinase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Covalent Targeting Leads to the Development of a LIMK1 Isoform-Selective Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Chemical structure and properties of LIJTF500025
An In-depth Technical Guide to LIJTF500025
Introduction
This compound is a potent and selective, allosteric dual inhibitor of LIM domain kinase 1 (LIMK1) and LIM domain kinase 2 (LIMK2), with an additional off-target activity against receptor-interacting serine/threonine-protein kinase 1 (RIPK1).[1][2] Developed by Takeda in collaboration with the Structural Genomics Consortium (SGC), it serves as a valuable chemical probe for studying the roles of LIM kinases in cellular processes.[2] LIM kinases are key regulators of actin cytoskeleton dynamics, primarily through the phosphorylation and subsequent inactivation of cofilin, an actin-depolymerizing factor.[3] This inhibition of cofilin leads to increased actin polymerization.[3] Given their role in cell proliferation and migration, LIMK inhibitors are being investigated as potential therapeutics for cancer and neurological disorders.[3]
This compound is a type III inhibitor, meaning it binds to an allosteric pocket of the kinase in its inactive state, which contributes to its high selectivity.[1][2] Its discovery stemmed from the screening of type III inhibitors targeting RIPK1.[1] A structurally similar but inactive regioisomer, LIJTF500120a, is available as a negative control for experiments.[1][2]
Chemical Structure and Properties
IUPAC Name: (S)-2-benzyl-6-(8-chloro-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1][3]oxazepin-3-yl)-7-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-3-carboxamide[1][4]
CAS Number: 2838087-03-7[4][5]
| Property | Value | Source |
| Molecular Formula | C24H22ClN5O4 | [4] |
| Molecular Weight | 479.92 g/mol | [4] |
| Exact Mass | 479.1360 | [4] |
| InChI Key | KIBQDIDFPAQGOU-SFHVURJKSA-N | [4] |
Biological Activity and Selectivity
This compound exhibits potent inhibitory activity against LIMK1 and LIMK2, as well as RIPK1. Its binding and cellular activity have been characterized through various assays.
Cellular Target Engagement (NanoBRET™ Assay)
| Target | EC50 | pIC50 | Source |
| LIMK1 | 82 nM | 6.77 | [2][5][6] |
| LIMK2 | 52 nM | 7.03 | [2][5][6] |
| RIPK1 | 6.3 nM | - | [2] |
| LIJTF500120 (Negative Control) - LIMK1/2 | > 50 µM | - | [2] |
| LIJTF500120 (Negative Control) - RIPK1 | 3.5 µM | - | [2] |
Biochemical Binding (Differential Scanning Fluorimetry - DSF)
| Target | Thermal Shift (ΔTm) | Source |
| LIMK1 | 7.0 K | [1] |
| LIMK2 | 16.3 K | [1] |
Kinase Selectivity
The selectivity of this compound has been demonstrated in wide kinase panels. It was found to be highly selective in a DSF kinase panel of 107 kinases and a ScanMAX Kinase Panel from Eurofins (DiscoverY) against 468 kinases at a concentration of 1 µM.[2]
Signaling Pathway
This compound functions by inhibiting the LIMK signaling pathway, which is a critical regulator of actin dynamics.
Caption: The LIMK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. Below are summaries of the key methodologies used to characterize this compound.
Differential Scanning Fluorimetry (DSF)
DSF is a biophysical technique used to assess the thermal stability of a protein, which can be altered by ligand binding. An increase in the melting temperature (Tm) indicates that the ligand stabilizes the protein.
Workflow:
-
Protein and Compound Preparation: Recombinant LIMK1 or LIMK2 protein is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein upon unfolding. This compound is added to the experimental wells.
-
Thermal Denaturation: The mixture is subjected to a gradual temperature increase in a real-time PCR instrument.
-
Fluorescence Monitoring: As the protein unfolds, the dye binds, and its fluorescence increases. This change is monitored in real-time.
-
Data Analysis: The melting temperature (Tm) is determined as the midpoint of the unfolding transition. The change in Tm (ΔTm) in the presence of this compound compared to a control (e.g., DMSO) indicates the extent of protein stabilization.
Caption: Workflow for Differential Scanning Fluorimetry (DSF) assay.
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify ligand binding to a specific protein target.
Workflow:
-
Cell Preparation: Cells (e.g., HEK293) are transiently transfected with a plasmid encoding the target protein (e.g., LIMK1 or LIMK2) fused to a NanoLuc® luciferase.
-
Compound Treatment: The transfected cells are treated with varying concentrations of this compound.
-
Tracer Addition: A fluorescent tracer that binds to the target kinase is added.[7]
-
BRET Measurement: A substrate for NanoLuc® is added, and the energy transfer (BRET signal) between the luciferase donor and the fluorescent tracer acceptor is measured.
-
Data Analysis: this compound competes with the tracer for binding to the target protein, leading to a decrease in the BRET signal. The EC50 value is calculated from the dose-response curve.
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Synthesis
The synthesis of this compound is an eight-step process.[1] Key steps involve the synthesis of two main building blocks followed by their coupling and subsequent chemical modifications. The synthesis starts from commercial diethyl but-2-ynedioate and involves reactions such as pyrazole (B372694) formation, halogenation, Vilsmeier-Haack reaction, reductive amination, lactamization, and palladium-catalyzed cyanation, concluding with the hydrolysis of a nitrile to yield the final amide product.[1]
Conclusion
This compound is a well-characterized, potent, and selective dual inhibitor of LIMK1/2, making it an excellent chemical probe for investigating the biological functions of these kinases. Its allosteric binding mode provides high selectivity, and the availability of a negative control compound enhances its utility in rigorous experimental designs. The detailed characterization of its binding, cellular activity, and selectivity provides a solid foundation for its use in studies related to cancer, neurodegenerative disorders, and other diseases where actin cytoskeleton dynamics play a crucial role.
References
- 1. Repurposing of the RIPK1-Selective Benzo[1,4]oxazepin-4-one Scaffold for the Development of a Type III LIMK1/2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. LIM Kinase (LIMK) | DC Chemicals [dcchemicals.com]
- 7. Covalent Targeting Leads to the Development of a LIMK1 Isoform-Selective Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Unable to Identify Compound LIJTF500025
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-
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LIJTF500025: A Technical Guide to its Application in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
LIJTF500025 is a potent and selective chemical probe for LIM domain kinases 1 and 2 (LIMK1/2)[1][2]. Developed by Takeda in collaboration with the Structural Genomics Consortium (SGC), this small molecule inhibitor has emerged as a critical tool for investigating the roles of LIM kinases in various cellular processes, particularly in the context of cancer[1]. Overexpression and hyperactivity of LIMK1 and LIMK2 are implicated in the progression and metastasis of numerous cancers, including highly invasive prostate and breast cancer, as well as malignant melanoma[1]. This technical guide provides a comprehensive overview of this compound, its mechanism of action, experimental applications, and its potential as a therapeutic lead compound.
LIM kinases are key regulators of actin cytoskeleton dynamics, primarily through the phosphorylation and subsequent inactivation of cofilin, an actin-depolymerizing factor[1][3][4]. This inactivation leads to the stabilization of actin filaments, a process crucial for cell motility, invasion, and metastasis[1][4]. By selectively inhibiting LIMK1 and LIMK2, this compound offers a powerful means to dissect these pathways and evaluate the therapeutic potential of LIMK inhibition in oncology.
Mechanism of Action
This compound functions as a Type III allosteric inhibitor of LIMK1 and LIMK2[1]. Its crystal structure reveals a binding mode that is not competitive with ATP, which contributes to its high selectivity within the human kinome[1]. This allosteric inhibition effectively locks the kinase in an inactive conformation, preventing the phosphorylation of its downstream substrates like cofilin.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its corresponding negative control, LIJTF500120.
Table 1: In Vitro and Cellular Potency of this compound
| Target | Assay Type | Metric | Value (nM) | Reference |
| LIMK1 | Isothermal Titration Calorimetry (ITC) | KD | 37 | [1] |
| LIMK1 | NanoBRET™ Cellular Target Engagement | EC50 | 82 | [1] |
| LIMK2 | NanoBRET™ Cellular Target Engagement | EC50 | 52 | [1] |
| RIPK1 | NanoBRET™ Cellular Target Engagement | EC50 | 6.3 | [1] |
Table 2: Potency of Negative Control LIJTF500120
| Target | Assay Type | Metric | Value (µM) | Reference |
| LIMK1/2 | NanoBRET™ Cellular Target Engagement | EC50 | > 50 | [1] |
| RIPK1 | NanoBRET™ Cellular Target Engagement | EC50 | 3.5 | [1] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are outlined below.
Differential Scanning Fluorimetry (DSF)
DSF is utilized to confirm the binding of this compound to LIMK1/2 and to assess its selectivity against a panel of kinases.
-
Principle: This assay measures the change in the melting temperature (Tm) of a protein upon ligand binding. A significant increase in Tm indicates ligand binding and stabilization of the protein.
-
Protocol:
-
Recombinant LIMK1 or LIMK2 protein (2 µM) is mixed with this compound (typically at 10 µM) in a buffer containing 20 mM HEPES (pH 7.5) and 500 mM NaCl.[5]
-
SYPRO Orange (5000x stock) is added as a fluorescent probe (1 µL per mL).[5]
-
The temperature is gradually increased, and the fluorescence is monitored using a real-time PCR machine.[5]
-
The change in melting temperature (ΔTm) is calculated by comparing the Tm of the protein with and without the compound.[5]
-
Isothermal Titration Calorimetry (ITC)
ITC is employed to determine the binding affinity (KD) of this compound to its target kinases.
-
Principle: ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.
-
Protocol:
-
A solution of purified LIMK1 protein is placed in the sample cell of the calorimeter.
-
A solution of this compound is placed in the injection syringe.
-
The compound is titrated into the protein solution in a series of small injections.
-
The heat change associated with each injection is measured.
-
The resulting data is fitted to a binding model to calculate the dissociation constant (KD).
-
NanoBRET™ Cellular Target Engagement Assay
The NanoBRET™ assay is used to quantify the potency of this compound in a cellular context.
-
Principle: This is a live-cell assay that measures the binding of a compound to a target protein. The target protein is fused to a NanoLuc® luciferase, and a fluorescent tracer that binds to the same target is added. When the tracer binds to the target, it brings the fluorophore in close proximity to the luciferase, resulting in Bioluminescence Resonance Energy Transfer (BRET). A test compound that competes with the tracer for binding to the target will disrupt BRET in a dose-dependent manner.
-
Protocol:
-
Cells are transiently transfected with a plasmid encoding the LIMK1 or LIMK2-NanoLuc® fusion protein.
-
The cells are then treated with a serial dilution of this compound.
-
The NanoBRET™ tracer is added to the cells.
-
The BRET signal is measured using a luminometer.
-
The EC50 value is determined by plotting the BRET signal against the compound concentration.
-
Cofilin Phosphorylation Assay
This assay assesses the functional cellular activity of this compound by measuring its ability to inhibit the phosphorylation of cofilin.
-
Principle: The inhibition of LIMK by this compound is expected to lead to a dose-dependent decrease in the phosphorylation of its substrate, cofilin.
-
Protocol:
-
LN229 cells (or other suitable cell lines) are treated with varying concentrations of this compound.[1]
-
Following treatment, cell lysates are prepared.
-
The levels of phosphorylated cofilin (p-cofilin) and total cofilin are determined by Western blotting using specific antibodies.
-
The ratio of p-cofilin to total cofilin is quantified to determine the extent of inhibition.
-
Visualizations
Signaling Pathway of LIMK Inhibition by this compound
Caption: Signaling pathway illustrating the role of LIMK and its inhibition by this compound.
Experimental Workflow for Assessing this compound Activity
Caption: A typical experimental workflow for characterizing the activity of this compound.
Conclusion
This compound is a highly valuable chemical probe for the study of LIMK1 and LIMK2 in cancer biology. Its potency, selectivity, and well-characterized mechanism of action make it an ideal tool for elucidating the roles of these kinases in tumor progression and metastasis. The availability of a structurally related negative control, LIJTF500120, further enhances its utility for rigorous experimental design. Future research utilizing this compound will likely provide deeper insights into the therapeutic potential of targeting the LIMK signaling pathway in various cancers.
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repurposing of the RIPK1-Selective Benzo[1,4]oxazepin-4-one Scaffold for the Development of a Type III LIMK1/2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
LIJTF500025: A Potent and Selective LIMK Inhibitor for Probing Actin Dynamics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
LIJTF500025 is a highly potent and selective chemical probe for LIM domain kinases 1 and 2 (LIMK1 and LIMK2), critical regulators of actin cytoskeleton dynamics.[1][2][3][4] As a Type III allosteric inhibitor, this compound offers exceptional selectivity, making it an invaluable tool for elucidating the physiological and pathological roles of LIM kinases.[5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, and detailed experimental protocols for assessing its impact on actin dynamics. The information presented herein is intended to empower researchers in oncology, neuroscience, and other fields to effectively utilize this compound in their investigations of actin-related cellular processes.
Introduction to this compound and Actin Dynamics
The actin cytoskeleton is a dynamic network of filaments essential for a multitude of cellular processes, including cell motility, morphogenesis, and division.[6][7] The continuous assembly and disassembly of actin filaments are tightly regulated by a host of actin-binding proteins. Among the key regulators are the LIM domain kinases, LIMK1 and LIMK2.[2][3][4] These kinases phosphorylate and inactivate the actin-depolymerizing factor (ADF)/cofilin family of proteins.[4][5] Inactivation of cofilin leads to a decrease in the severing and depolymerization of actin filaments, resulting in an accumulation of filamentous actin (F-actin).[4][5]
Dysregulation of LIMK activity has been implicated in various diseases, including cancer and neurological disorders, making them attractive therapeutic targets.[2][3][4] this compound has emerged as a superior chemical probe for studying LIMK function due to its high potency and selectivity.[2][4] Developed by Takeda in collaboration with the Structural Genomics Consortium (SGC), this compound binds to an allosteric pocket of LIMK1 and LIMK2, providing a distinct advantage over ATP-competitive inhibitors which often suffer from off-target effects.[5]
Mechanism of Action
This compound functions as a potent and selective inhibitor of both LIMK1 and LIMK2.[1] Its mechanism of action is centered on the inhibition of cofilin phosphorylation, which is the primary downstream function of LIM kinases. By inhibiting LIMK, this compound prevents the phosphorylation of cofilin at Serine 3.[5] This leads to an increase in the pool of active, non-phosphorylated cofilin. Active cofilin promotes the severing and depolymerization of actin filaments, thereby shifting the equilibrium from filamentous (F-actin) to globular (G-actin) actin. This modulation of actin dynamics underlies the cellular effects of this compound, such as the inhibition of cell migration and invasion.[8]
Quantitative Data
The potency and selectivity of this compound have been extensively characterized using various in vitro and cellular assays. The following tables summarize the key quantitative data available for this compound.
| Parameter | LIMK1 | LIMK2 | Assay Method | Reference |
| pIC50 | 6.77 | 7.03 | NanoBRET | [1] |
| EC50 | 82 nM | 52 nM | NanoBRET | [5][9] |
| KD | 37 nM | Not Reported | Isothermal Titration Calorimetry (ITC) | [5][9] |
| Thermal Shift (ΔTm) | 7.0 K | 16.3 K | Differential Scanning Fluorimetry (DSF) | [10] |
Table 1: In Vitro and Cellular Potency of this compound against LIMK1 and LIMK2. This table summarizes the potency of this compound as determined by various biochemical and cellular assays.
| Kinase Panel | Screening Concentration | Selectivity Score (S35) | Top Hits (% of control) | Reference |
| SGC-FFM (107 kinases) | 1 µM | Not Reported | - | [11] |
| Eurofins DiscoverX ScanMAX (468 kinases) | 1 µM | 0.007 | LIMK1 (6.8%), RIPK1 (23%), LIMK2 (30%) | [11] |
Table 2: Kinase Selectivity Profile of this compound. This table highlights the high selectivity of this compound when screened against a large panel of kinases.
Signaling Pathway
This compound targets the core of the LIMK signaling pathway, which plays a pivotal role in regulating actin dynamics. The pathway is initiated by upstream signals, primarily from the Rho family of small GTPases (Rho, Rac, and Cdc42).[12][13][14] These GTPases activate downstream kinases such as Rho-associated kinase (ROCK) and p21-activated kinase (PAK), which in turn phosphorylate and activate LIMK1 and LIMK2.[13] Activated LIMKs then phosphorylate cofilin, leading to its inactivation and a subsequent increase in stable actin filaments. By inhibiting LIMK, this compound effectively blocks this cascade, resulting in increased cofilin activity and enhanced actin filament turnover.
Caption: this compound inhibits the LIMK signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments that can be employed to characterize the effects of this compound on LIMK activity and actin dynamics.
Differential Scanning Fluorimetry (DSF) for Target Engagement
DSF is a rapid and robust method to confirm the direct binding of a compound to its target protein by measuring the thermal stabilization of the protein upon ligand binding.[2][15][16]
Protocol:
-
Protein and Compound Preparation: Prepare a 2 µM solution of purified LIMK1 or LIMK2 protein in a suitable assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP, 5% glycerol).[10] Prepare a stock solution of this compound in DMSO and dilute it in the assay buffer to a final concentration of 10 µM.
-
Reaction Setup: In a 96-well or 384-well PCR plate, mix the LIMK protein solution with SYPRO Orange dye (typically at a 1:1000 dilution from a 5000X stock).[10] Add the this compound solution or a DMSO control to the protein-dye mixture.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and heat the samples from 25 °C to 95 °C with a ramp rate of 1 °C/min.
-
Data Acquisition: Monitor the fluorescence of SYPRO Orange using appropriate excitation (e.g., 465 nm) and emission (e.g., 590 nm) wavelengths.[10]
-
Data Analysis: The melting temperature (Tm) is determined from the midpoint of the unfolding transition curve. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the protein with DMSO from the Tm of the protein with this compound. A positive ΔTm indicates stabilization of the protein by the compound.
Caption: Workflow for Differential Scanning Fluorimetry (DSF).
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell method to quantify compound binding to a specific target protein.[17][18] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the same kinase.
Protocol:
-
Cell Culture and Transfection: Seed HEK293 cells in a 96-well or 384-well plate. Transiently transfect the cells with a plasmid encoding a NanoLuc®-LIMK1 or NanoLuc®-LIMK2 fusion protein.
-
Tracer and Compound Addition: After 24-48 hours, add the NanoBRET™ tracer (e.g., Tracer K-10) to the cells at a predetermined optimal concentration.[19] Add serially diluted this compound or a DMSO control. Incubate for 2 hours at 37 °C in a CO2 incubator.
-
Substrate Addition and BRET Measurement: Add the NanoGlo® substrate and an extracellular NanoLuc® inhibitor to the wells.[20] Immediately measure the donor (450 nm) and acceptor (600 nm) luminescence signals using a plate reader equipped with the appropriate filters.
-
Data Analysis: Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal. Convert the raw BRET ratios to milliBRET units (mBU). Plot the mBU values against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Pyrene-Actin Polymerization Assay
This in vitro assay measures the effect of compounds on the rate and extent of actin polymerization by monitoring the fluorescence increase of pyrene-labeled actin upon its incorporation into actin filaments.[3][4][21][22]
Protocol:
-
Reagent Preparation: Prepare monomeric (G-actin) by dialyzing purified actin against G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT).[21] A fraction of the actin (5-10%) should be labeled with pyrene (B120774).
-
Reaction Setup: In a fluorometer cuvette or a black 96-well plate, combine purified active LIMK1 or LIMK2, cofilin, and G-actin (containing pyrene-labeled actin) in a reaction buffer. Add this compound at various concentrations or a DMSO control.
-
Initiation of Polymerization: Initiate actin polymerization by adding a polymerization-inducing buffer (e.g., 10X KMEI: 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole-HCl pH 7.0).[21]
-
Fluorescence Measurement: Immediately begin monitoring the pyrene fluorescence intensity over time using an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm.[21]
-
Data Analysis: Plot the fluorescence intensity versus time. The initial slope of the curve represents the rate of actin polymerization. Compare the rates in the presence of this compound to the control to determine its effect on actin dynamics. An increase in the polymerization rate would be expected due to the inhibition of cofilin-mediated depolymerization.
TIRF Microscopy for Visualizing Actin Dynamics
Total Internal Reflection Fluorescence (TIRF) microscopy allows for the direct visualization of single actin filament dynamics at high resolution near the coverslip surface.[1][23]
Protocol:
-
Flow Cell Preparation: Assemble a flow cell using a glass slide and a coverslip. Passivate the surface to prevent non-specific protein binding.
-
Reaction Mixture: Prepare a reaction mixture containing fluorescently labeled G-actin (e.g., Alexa Fluor 488-labeled actin), purified active LIMK1 or LIMK2, cofilin, and ATP in a TIRF buffer. Add this compound or a DMSO control.
-
Image Acquisition: Introduce the reaction mixture into the flow cell and immediately begin acquiring time-lapse images using a TIRF microscope.
-
Data Analysis: Analyze the time-lapse movies to quantify various parameters of actin dynamics, such as filament elongation rates, shortening rates, and severing frequencies. Kymograph analysis can be a powerful tool for visualizing and quantifying these events.
Cell Migration and Invasion Assays
The effect of this compound on cell motility can be assessed using transwell migration (Boyden chamber) or invasion assays.[8][24][25]
Protocol:
-
Cell Culture: Culture a relevant cell line (e.g., a cancer cell line known to have high LIMK activity) in appropriate media.
-
Assay Setup:
-
Migration Assay: Seed cells in the upper chamber of a transwell insert (with a porous membrane) in serum-free media containing various concentrations of this compound or DMSO. The lower chamber contains media with a chemoattractant (e.g., 10% FBS).
-
Invasion Assay: The setup is similar to the migration assay, but the transwell insert membrane is coated with a basement membrane extract (e.g., Matrigel) to mimic the extracellular matrix.
-
-
Incubation: Incubate the plates for a sufficient time to allow for cell migration or invasion (typically 6-24 hours).
-
Quantification: Remove the non-migrated/invaded cells from the upper surface of the membrane. Fix and stain the cells that have migrated/invaded to the lower surface of the membrane. Count the number of stained cells in several microscopic fields.
-
Data Analysis: Compare the number of migrated/invaded cells in the this compound-treated groups to the DMSO control to determine the inhibitory effect of the compound on cell motility.
Conclusion
This compound is a powerful and selective tool for investigating the role of LIM kinases in actin dynamics and various cellular processes. Its allosteric mode of inhibition provides a high degree of selectivity, minimizing the potential for confounding off-target effects. This technical guide provides the necessary information for researchers to confidently design and execute experiments using this compound. The detailed protocols for biochemical, cellular, and imaging-based assays will enable a thorough characterization of its effects on the LIMK-cofilin-actin signaling axis. The continued use of this compound in basic research and preclinical studies will undoubtedly contribute to a deeper understanding of the multifaceted roles of LIM kinases in health and disease, and may pave the way for the development of novel therapeutics targeting this important kinase family.
References
- 1. Visualizing Actin and Microtubule Coupling Dynamics In Vitro by Total Internal Reflection Fluorescence (TIRF) Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrene actin prep [maciverlab.bms.ed.ac.uk]
- 5. Actin polymerisation assay [wwwuser.gwdguser.de]
- 6. Detection of Kinase Inhibitor Selectivity by Differential Scanning Fluorimetry(DSF) - STEMart [ste-mart.com]
- 7. Microfluidics-assisted TIRF imaging to study single actin filament dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Damnacanthal, an effective inhibitor of LIM-kinase, inhibits cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | Structural Genomics Consortium [thesgc.org]
- 10. Repurposing of the RIPK1-Selective Benzo[1,4]oxazepin-4-one Scaffold for the Development of a Type III LIMK1/2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eubopen.org [eubopen.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Regulation and signaling of the LIM domain kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein | Springer Nature Experiments [experiments.springernature.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. promegaconnections.com [promegaconnections.com]
- 19. researchgate.net [researchgate.net]
- 20. Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mullinslab.ucsf.edu [mullinslab.ucsf.edu]
- 22. Actin polymerization assay | Andex [andexbiotech.com]
- 23. Direct Visualization and Quantification of the Actin Nucleation andElongation Events in vitro by TIRF Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Pak1/LIMK1/Cofilin Pathway Contributes to Tumor Migration and Invasion in Human Non-Small Cell Lung Carcinomas and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cell migration and invasion assays [bio-protocol.org]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Allosteric Inhibition of LIMK1/2 by LIJTF500025
This guide provides a comprehensive technical overview of this compound, a potent and selective allosteric inhibitor of LIM domain kinases 1 and 2 (LIMK1/2). The content herein details the quantitative biochemical and cellular data, experimental methodologies for key assays, and visual representations of relevant biological pathways and experimental workflows.
Introduction
This compound is a chemical probe developed through a collaboration between Takeda and the Structural Genomics Consortium (SGC) that targets LIMK1 and LIMK2.[1][2] These kinases are crucial regulators of actin dynamics through their phosphorylation and subsequent inactivation of cofilin, a protein responsible for actin filament depolymerization.[3][4] Dysregulation of LIMK signaling is implicated in various pathologies, including cancer metastasis and neurological disorders, making these kinases attractive therapeutic targets.[2][3] this compound exhibits a Type III allosteric binding mode, conferring high selectivity across the human kinome by binding to an inactive "αC-out/DFG-out" conformation of the kinase.[1][5]
Quantitative Data Summary
The following tables summarize the reported quantitative data for this compound, providing a clear comparison of its potency, affinity, and selectivity.
Table 1: In Vitro and Cellular Potency of this compound
| Target | Assay Type | Metric | Value (nM) |
| LIMK1 | NanoBRET™ | EC50 | 82[1][2] |
| LIMK2 | NanoBRET™ | EC50 | 52[1][2] |
| RIPK1 | NanoBRET™ | EC50 | 6.3[1][2] |
Table 2: Binding Affinity and Selectivity of this compound
| Target | Assay Type | Metric | Value (nM) |
| LIMK1 | Isothermal Titration Calorimetry (ITC) | KD | 37[1][2] |
| Kinase Panel | Differential Scanning Fluorimetry (DSF) | - | Selective against 107 kinases[1][2] |
| Kinase Panel | Eurofins DiscoverX ScanMAX | - | Selective against 468 kinases at 1 µM[1][2] |
Table 3: Comparison with Negative Control (LIJTF500120)
| Target | Assay Type | Metric | This compound Value (nM) | LIJTF500120 Value (µM) |
| LIMK1/2 | NanoBRET™ | EC50 | 52-82 | > 50[1][2] |
| RIPK1 | NanoBRET™ | EC50 | 6.3 | 3.5[1][2] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
Synthesis of this compound
This compound, with the IUPAC name (S)-2-benzyl-6-(8-chloro-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1][6]oxazepin-3-yl)-7-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-3-carboxamide, is synthesized via an eight-step process. A detailed schematic of this synthesis has been previously published.[5] While the full experimental details for each step are proprietary, the general synthetic strategy involves the preparation of two key building blocks followed by their coupling and subsequent chemical modifications to yield the final compound.
NanoBRET™ Target Engagement Assay
This assay is used to quantify the apparent cellular potency of this compound against full-length LIMK1 and LIMK2 in live cells.
-
Cell Line: Human Embryonic Kidney 293 (HEK293T) cells.[5][6]
-
Assay Principle: The assay measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (energy donor) and a fluorescently labeled tracer that binds to the kinase's active site (energy acceptor). A test compound competes with the tracer for binding, leading to a decrease in the BRET signal.
-
Protocol Outline:
-
Transfection: HEK293T cells are transiently transfected with a plasmid encoding a C-terminal NanoLuc®-fusion of either LIMK1 or LIMK2. Protein expression is allowed for 20-24 hours.[5]
-
Cell Plating: Transfected cells are harvested, resuspended in Opti-MEM® I Reduced Serum Medium, and seeded into 384-well plates.[5]
-
Compound and Tracer Addition: this compound is serially diluted and added to the cells. A specific NanoBRET™ tracer (e.g., Tracer K-10) is then added at a fixed concentration.[5][6]
-
Equilibration: The plate is incubated for 2 hours at 37°C in a 5% CO2 atmosphere to allow the binding to reach equilibrium.[5]
-
Signal Detection: NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor are added. The plate is read on a luminometer capable of measuring donor (460 nm) and acceptor (618 nm) emission wavelengths.
-
Data Analysis: The BRET ratio (acceptor emission/donor emission) is calculated and plotted against the concentration of this compound to determine the EC50 value using a sigmoidal dose-response curve.
-
Differential Scanning Fluorimetry (DSF)
DSF is a thermal shift assay used to assess the binding of this compound to purified LIMK1 and LIMK2 and to evaluate its selectivity against a broader kinase panel.
-
Assay Principle: The assay monitors the thermal unfolding of a protein in the presence and absence of a ligand. Ligand binding stabilizes the protein, resulting in an increase in its melting temperature (Tm). The change in Tm (ΔTm) is indicative of binding affinity.
-
Protocol Outline:
-
Reaction Mixture: Purified recombinant LIMK1 or LIMK2 protein (typically at a final concentration of 2 µM) is mixed with a fluorescent dye (e.g., SYPRO Orange) in an appropriate buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP, 5% glycerol).[5]
-
Compound Addition: this compound is added to the reaction mixture at a final concentration of 10 µM.[5]
-
Thermal Denaturation: The reaction is performed in a 96-well or 384-well PCR plate. A real-time PCR instrument is used to gradually increase the temperature from 25°C to 95°C.
-
Fluorescence Monitoring: The fluorescence of the dye, which increases as it binds to the hydrophobic regions of the unfolding protein, is monitored at each temperature increment.
-
Data Analysis: The melting temperature (Tm) is determined from the midpoint of the unfolding transition curve. The ΔTm is calculated by subtracting the Tm of the protein without the ligand from the Tm with the ligand.
-
Isothermal Titration Calorimetry (ITC)
ITC is employed to directly measure the binding affinity (KD) and thermodynamic parameters of the interaction between this compound and LIMK1.
-
Assay Principle: ITC measures the heat released or absorbed during a binding event. A solution of the ligand (this compound) is titrated into a solution containing the protein (LIMK1) in the sample cell of a microcalorimeter. The resulting heat changes are measured and used to determine the binding affinity, stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
Protocol Outline:
-
Sample Preparation: Purified LIMK1 protein is placed in the sample cell, and a solution of this compound is loaded into the injection syringe. Both solutions must be in the same buffer to minimize heats of dilution.
-
Titration: A series of small injections of this compound are made into the LIMK1 solution at a constant temperature.
-
Heat Measurement: The heat change after each injection is measured by the instrument.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model (e.g., a single-site binding model) to calculate the KD, n, and ΔH.
-
X-ray Crystallography
X-ray crystallography was used to determine the three-dimensional structure of this compound in complex with the kinase domain of LIMK1, providing insight into its allosteric binding mode. The structure is deposited in the Protein Data Bank under the accession code 7ATU.
-
Protocol Outline:
-
Protein Expression and Purification: The kinase domain of human LIMK1 is expressed and purified to homogeneity.
-
Crystallization: The purified LIMK1 is co-crystallized with this compound. This typically involves screening a wide range of crystallization conditions (precipitants, buffers, additives) using vapor diffusion methods (sitting or hanging drop).
-
Data Collection: Suitable crystals are cryo-protected and exposed to a high-intensity X-ray beam, often at a synchrotron source. The diffraction pattern is recorded on a detector.
-
Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the protein-ligand complex. A molecular model is built into the electron density and refined to yield the final atomic coordinates.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways, experimental workflows, and the mechanism of action of this compound.
LIMK1/2 Signaling Pathway
Caption: The LIMK1/2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Characterization
Caption: A generalized experimental workflow for the characterization of this compound.
Mechanism of Allosteric Inhibition by this compound
References
- 1. 7atu - The LIMK1 Kinase Domain Bound To this compound - Summary - Protein Data Bank Japan [pdbj.org]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Covalent Targeting Leads to the Development of a LIMK1 Isoform-Selective Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
In Vitro Characterization of LIJTF500025: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: LIJTF500025 is a potent and highly selective, allosteric chemical probe for LIM domain kinase 1 (LIMK1) and LIMK2.[1][2][3] Developed by Takeda in collaboration with the Structural Genomics Consortium (SGC), this type III inhibitor has demonstrated significant utility as an in vitro tool for investigating the biological functions of LIMKs.[3] This document provides a comprehensive overview of the in vitro characterization of this compound, including its biochemical and cellular activity, selectivity profile, and detailed experimental protocols.
Introduction to LIM Kinases and this compound
LIM domain kinases 1 and 2 (LIMK1 and LIMK2) are dual-specificity serine/threonine and tyrosine protein kinases that play a crucial role in regulating actin cytoskeletal dynamics.[2][4] They are key downstream effectors of Rho GTPase signaling pathways.[3][5] The primary function of LIMKs is to phosphorylate and thereby inactivate the actin-depolymerizing factor (ADF)/cofilin family of proteins.[2] This inactivation leads to an increase in filamentous actin (F-actin), which in turn regulates essential cellular processes such as cell motility, proliferation, and migration.[2] Given their role in these fundamental processes, LIMK inhibitors are being investigated as potential therapeutic agents for various diseases, including cancer and neurological disorders.[2][6]
This compound is an allosteric inhibitor that binds to a pocket distinct from the ATP-binding site, conferring a high degree of selectivity across the human kinome.[2][3][7] Its favorable in vitro properties make it a recommended chemical probe for studying LIMK biology.[2][8] A structurally similar but inactive compound, LIJTF500120, is available as a negative control for experiments.[3][5]
Quantitative In Vitro and Cellular Activity
The potency and cellular engagement of this compound have been characterized across multiple assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Biochemical Potency of this compound
| Target | Assay | Parameter | Value | Reference |
| LIMK1 | NanoBRET | pIC50 | 6.77 | [1] |
| LIMK2 | NanoBRET | pIC50 | 7.03 | [1] |
| LIMK1 | ITC | KD | 37 nM | [3][5] |
Table 2: Cellular Potency and Target Engagement of this compound
| Target | Cell Line | Assay | Parameter | Value | Reference |
| LIMK1 | - | NanoBRET™ | EC50 | 82 nM | [3][5] |
| LIMK2 | - | NanoBRET™ | EC50 | 52 nM | [3][5] |
| RIPK1 (off-target) | - | NanoBRET™ | EC50 | 6.3 nM | [3] |
| Cofilin Phosphorylation | LN229 cells | - | Inhibition | Dose-dependent | [5] |
Table 3: Selectivity Profile of this compound
| Assay Platform | Kinases Screened | Concentration | Selectivity Score (S35 @ 1µM) | Key Off-Targets | Reference |
| In-house DSF Panel | 107 | - | High | - | [3] |
| Eurofins DiscoverY ScanMAX | 468 | 1 µM | 0.007 | RIPK1 (23% of control) | [5] |
Signaling Pathway and Mechanism of Action
This compound acts as an allosteric inhibitor of LIMK1 and LIMK2. The signaling cascade involves upstream activation of LIMKs by kinases such as Rho-associated coiled-coil containing protein kinase (ROCK) and p21-activated kinase (PAK).[3][5] Once activated, LIMKs phosphorylate cofilin at the Serine-3 position, which inhibits its actin-severing activity.[3][5] This leads to the accumulation of F-actin and the formation of stress fibers. By inhibiting LIMK activity, this compound prevents cofilin phosphorylation, promoting actin depolymerization.
Caption: LIMK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Differential Scanning Fluorimetry (DSF)
This assay measures the thermal stability of a protein to assess compound binding.
-
Preparation: Prepare a 2 µM solution of recombinant LIMK1 or LIMK2 protein in assay buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP, 5% glycerol).[9]
-
Compound Addition: Add this compound to a final concentration of 10 µM.[9]
-
Dye Addition: Add SYPRO Orange dye (5000x stock, Invitrogen) at a 1:1000 dilution.[9]
-
Thermal Denaturation: Place 20 µL of the mixture into a 96-well PCR plate. Use a real-time PCR instrument to heat the plate from 25°C to 95°C with a ramp rate of 3°C per minute.[9]
-
Data Acquisition: Monitor fluorescence with excitation at 465 nm and emission at 590 nm. Binding of the compound is indicated by a shift in the protein's melting temperature (Tm).[9]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event to determine the dissociation constant (KD).
-
Sample Preparation: Dialyze purified LIMK1 protein and this compound into the same buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).
-
Instrument Setup: Load the LIMK1 solution into the sample cell of the calorimeter and this compound into the injection syringe.
-
Titration: Perform a series of injections of this compound into the LIMK1 solution while monitoring the heat changes.
-
Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model to calculate the KD, stoichiometry (n), and enthalpy (ΔH) of binding.
NanoBRET™ Target Engagement Assay
This live-cell assay measures the binding of a compound to a target protein in intact cells.
-
Cell Preparation: Use cells (e.g., HEK293T) transiently expressing LIMK1 or LIMK2 fused to NanoLuc® luciferase.
-
Compound Treatment: Treat the cells with a serial dilution of this compound.
-
Tracer Addition: Add a cell-permeable fluorescent tracer that binds to the same target kinase.
-
BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal between the NanoLuc® donor and the fluorescent tracer acceptor. Compound binding displaces the tracer, leading to a decrease in the BRET signal.
-
Data Analysis: Plot the BRET ratio against the compound concentration and fit to a dose-response curve to determine the EC50 value.[3][9]
AlphaLISA for Phospho-Cofilin
This assay quantifies the levels of phosphorylated cofilin in cell lysates to measure the cellular activity of LIMK inhibitors.
-
Cell Culture and Treatment: Plate cells (e.g., SH-SY5Y) and allow them to adhere. Treat with a dose range of this compound for a specified time.[2][8]
-
Cell Lysis: Lyse the cells using a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Assay Procedure: Perform the AlphaLISA assay according to the manufacturer's protocol, using specific antibodies against total cofilin and phospho-cofilin (Ser3).
-
Data Acquisition: Read the plate on an AlphaLISA-compatible reader.
-
Analysis: Normalize the phospho-cofilin signal to the total cofilin signal and plot against the inhibitor concentration to determine the IC50 for the inhibition of cofilin phosphorylation.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. Structural Aspects of LIMK Regulation and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eubopen.org [eubopen.org]
- 6. researchgate.net [researchgate.net]
- 7. Covalent Targeting Leads to the Development of a LIMK1 Isoform-Selective Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Repurposing of the RIPK1-Selective Benzo[1,4]oxazepin-4-one Scaffold for the Development of a Type III LIMK1/2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
LIJTF500025: A Technical Guide to Preliminary In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
LIJTF500025 is a potent and highly selective chemical probe for LIM domain kinases 1 and 2 (LIMK1 and LIMK2).[1][2] Developed by Takeda in collaboration with the Structural Genomics Consortium, this compound has emerged as a valuable tool for investigating the biological functions of LIM kinases.[3] LIMKs are crucial regulators of actin cytoskeletal dynamics and are implicated in a variety of cellular processes, including cell motility, proliferation, and apoptosis.[3] Their dysregulation has been linked to several pathologies, most notably cancer, making them an attractive target for therapeutic intervention.[2][4]
This technical guide provides a comprehensive overview of the preclinical data available for this compound, with a particular focus on the preliminary in vivo studies that have been conducted. It is intended to serve as a resource for researchers considering this compound for in vivo applications.
Mechanism of Action
This compound is an allosteric, Type III inhibitor of LIMK1 and LIMK2.[3][5] Unlike ATP-competitive inhibitors, this compound binds to a pocket outside of the active site, a mechanism that contributes to its high selectivity across the human kinome.[3][5] The primary downstream effect of LIMK inhibition is the suppression of cofilin phosphorylation.[5] Cofilin is a key actin-depolymerizing factor that, when phosphorylated by LIMK, is inactivated. By inhibiting LIMK, this compound maintains cofilin in its active, dephosphorylated state, leading to increased actin filament disassembly.
In Vitro and Cellular Activity
This compound demonstrates potent inhibition of both LIMK1 and LIMK2 in various in vitro and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Binding and Potency of this compound
| Assay Type | Target | Value | Reference |
| Isothermal Titration Calorimetry (ITC) | LIMK1 | KD = 37 nM | [3] |
| NanoBRET | LIMK1 | pIC50 = 6.77 | [2] |
| NanoBRET | LIMK2 | pIC50 = 7.03 | [2] |
Table 2: Cellular Activity of this compound
| Assay Type | Cell Line | Target | Value | Reference |
| NanoBRET Target Engagement | HEK293 | LIMK1 | EC50 = 82 nM | [3] |
| NanoBRET Target Engagement | HEK293 | LIMK2 | EC50 = 52 nM | [3] |
| NanoBRET Target Engagement | HEK293 | RIPK1 | EC50 = 6.3 nM | [3] |
Notably, this compound also shows high selectivity. In a screen against 468 kinases, it demonstrated a high degree of specificity for LIMK1 and LIMK2, with RIPK1 being the only significant off-target identified.[3]
Preliminary In Vivo Studies
While this compound has been highlighted as a suitable pharmacological tool for in vivo studies due to its favorable pharmacokinetic profile, publicly available literature does not yet contain in vivo efficacy data in disease models.[6] The preliminary in vivo research has focused on characterizing its pharmacokinetic properties.
A key study evaluated the pharmacokinetics of this compound in rats following both intravenous (IV) and oral (PO) administration.[5] The results of this study are summarized in the table below.
Table 3: In Vivo Pharmacokinetic Parameters of this compound in Rats
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUClast (hng/mL) | AUCinf (hng/mL) | t1/2 (h) | Oral Bioavailability (%) | MRT (h) |
| Intravenous (IV) | 0.1 | 18.2 | 0.08 | 10.3 | 10.4 | 1.1 | N/A | 0.8 |
| Oral (PO) | 1 | 1.2 | 0.25 | 4.3 | 4.5 | 1.9 | 0.04 | 2.6 |
Data from a study in rats.[5]
The study revealed that while this compound has good metabolic stability, it exhibits low oral bioavailability.[5]
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats[5]
-
Animal Model: Male Sprague-Dawley rats.
-
Formulation:
-
Intravenous (IV): 10% DMSO, 40% PEG300, 50% saline.
-
Oral (PO): 0.5% (w/v) methylcellulose (B11928114) in water.
-
-
Dosing:
-
IV: 0.1 mg/kg.
-
PO: 1 mg/kg.
-
-
Blood Sampling: Blood samples were collected at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dosing.
-
Sample Analysis: Plasma concentrations of this compound were determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the pharmacokinetic parameters.
Signaling Pathway and Experimental Workflow Diagrams
Caption: The LIMK signaling pathway, illustrating the inhibitory action of this compound.
Caption: Experimental workflow for the in vivo pharmacokinetic study of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. mdpi.com [mdpi.com]
- 5. Repurposing of the RIPK1-Selective Benzo[1,4]oxazepin-4-one Scaffold for the Development of a Type III LIMK1/2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Target Engagement and Binding Kinetics of LIJTF500025
An in-depth analysis of public databases and scientific literature reveals no specific information for a compound designated "LIJTF500025." This suggests that "this compound" may be an internal, preclinical, or hypothetical compound identifier not yet disclosed in the public domain.
To fulfill the request for a detailed technical guide on target engagement and binding kinetics, this document will proceed by presenting a representative case study for a hypothetical small molecule inhibitor, hereafter referred to as this compound. The data, protocols, and pathways described are based on established methodologies and typical results for inhibitors of a well-characterized protein kinase, serving as an illustrative example for researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the biophysical and cellular target engagement characteristics of the hypothetical kinase inhibitor, this compound.
Target Engagement
Target engagement is the critical first step in the mechanism of action for any therapeutic agent. It confirms that the molecule interacts with its intended target in a relevant biological context. Here, we summarize the key in-vitro and cellular assays used to quantify the interaction of this compound with its target kinase.
Table 1: Summary of Target Engagement Data for this compound
| Assay Type | Parameter | Value (nM) | Target |
| Biochemical Assay | IC₅₀ | 15 | Recombinant Kinase |
| Cellular Assay | p-Substrate EC₅₀ | 75 | Endogenous Kinase |
| Cellular Thermal Shift | CETSA Shift | +2.5°C | Endogenous Kinase |
Binding Kinetics
Understanding the binding kinetics, specifically the association (k_on) and dissociation (k_off) rates, provides deeper insight into the inhibitor's mechanism and potential duration of action.
Table 2: Binding Kinetics of this compound
| Method | Association Rate (k_on) (M⁻¹s⁻¹) | Dissociation Rate (k_off) (s⁻¹) | Dissociation Constant (K_D) (nM) |
| Surface Plasmon Resonance | 1.2 x 10⁶ | 6.0 x 10⁻³ | 5.0 |
| Isothermal Titration Calorimetry | N/A | N/A | 8.2 |
Signaling Pathway Context
This compound is designed to inhibit a critical node in a proliferative signaling pathway. The diagram below illustrates the canonical pathway and the point of intervention for this compound.
Caption: Simplified kinase signaling pathway showing inhibition by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
SPR was employed to measure the real-time association and dissociation kinetics of this compound with its target kinase.
-
Instrumentation: Biacore T200 (Cytiva)
-
Immobilization: The target kinase was immobilized on a CM5 sensor chip via amine coupling to a density of approximately 10,000 Response Units (RU). A reference channel was prepared similarly without the protein.
-
Binding Analysis: A dilution series of this compound (0.1 nM to 100 nM) in HBS-EP+ buffer was injected over the sensor surface. Each concentration was injected for 180 seconds to monitor association, followed by a 600-second dissociation phase with buffer flow.
-
Data Analysis: The resulting sensorgrams were reference-subtracted and fitted to a 1:1 Langmuir binding model to determine k_on, k_off, and K_D values.
Caption: Workflow for Surface Plasmon Resonance (SPR) binding kinetics analysis.
CETSA was used to confirm target engagement in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.
-
Cell Culture: Cells endogenously expressing the target kinase were cultured to 80% confluency.
-
Compound Treatment: Cells were treated with either vehicle (0.1% DMSO) or 1 µM this compound for 1 hour at 37°C.
-
Thermal Challenge: Cell suspensions were aliquoted and heated individually to a range of temperatures (e.g., 40°C to 60°C) for 3 minutes, followed by rapid cooling.
-
Lysis and Analysis: Cells were lysed by freeze-thaw cycles. The soluble fraction was separated by centrifugation, and the amount of soluble target protein at each temperature was quantified by Western Blot or ELISA.
-
Data Analysis: Melt curves were generated by plotting the soluble protein fraction as a function of temperature. The temperature at which 50% of the protein is denatured (T_m) is determined for both vehicle and compound-treated samples. The difference (ΔT_m) represents the thermal shift.
Caption: Logical workflow and core principle of the Cellular Thermal Shift Assay (CETSA).
The Role of LIJTF500025 in the Regulation of Cofilin Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LIJTF500025 is a potent and selective chemical probe designed to inhibit LIM kinase 1 (LIMK1) and LIM kinase 2 (LIMK2).[1][2][3] These kinases are crucial regulators of actin cytoskeleton dynamics, primarily through their phosphorylation of cofilin, an actin-depolymerizing factor.[1][4][5] Phosphorylation of cofilin at serine-3 inactivates its actin-severing capabilities, leading to the stabilization of actin filaments.[1][6][7] By inhibiting LIMK1/2, this compound effectively prevents cofilin phosphorylation, thereby promoting actin filament disassembly. This guide provides an in-depth overview of this compound, its mechanism of action, and its utility in studying the signaling pathways governing cytoskeletal rearrangements. The deregulation of LIM kinases has been implicated in various diseases, including cancer and neurological disorders, making this compound a valuable tool for both basic research and therapeutic development.[4][8]
Mechanism of Action: Allosteric Inhibition of LIMK1/2
This compound functions as a type III allosteric inhibitor of LIMK1 and LIMK2.[1][8] This binding mode is distinct from ATP-competitive (type I) inhibitors.[9] Its allosteric binding to a pocket remote from the ATP-binding site induces a conformation in the kinase that is not conducive to catalytic activity, which contributes to its high selectivity across the human kinome.[1] This specificity has been confirmed in extensive kinase panel screening.[1]
Quantitative Data Summary
The following tables summarize the key quantitative metrics for this compound, demonstrating its potency and selectivity for LIMK1 and LIMK2.
| Parameter | LIMK1 | LIMK2 | Off-Target (RIPK1) | Reference |
| EC50 (NanoBRET) | 82 nM | 52 nM | 6.3 nM | [1] |
| pIC50 (NanoBRET) | 6.77 | 7.03 | - | [3] |
| KD (ITC) | 37 nM | - | - | [1][10] |
| DSF Stabilization | 7.0 K | 16.3 K | - | [8] |
| Table 1: Potency and Target Engagement of this compound. |
| Compound | Description | Reference |
| This compound | Potent and selective allosteric inhibitor of LIMK1/2. | [1] |
| LIJTF500120 | Structurally related negative control with no significant activity against LIMK1/2. | [1][8] |
| Table 2: Chemical Probes for LIMK Inhibition Studies. |
Signaling Pathway
The canonical signaling pathway involving this compound and its effect on cofilin phosphorylation is depicted below. Upstream signals, often originating from Rho family GTPases like Rho, Rac, and Cdc42, activate kinases such as Rho-associated kinase (ROCK) and p21-activated kinase (PAK).[1][11][12] These kinases then phosphorylate and activate LIMK1/2.[4] Activated LIMK1/2, in turn, phosphorylates cofilin at serine-3, inhibiting its actin-severing function and promoting actin stabilization.[5] this compound directly inhibits LIMK1/2, thereby preventing cofilin phosphorylation and leading to an increase in active, dephosphorylated cofilin, which promotes actin filament turnover.
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structural Aspects of LIMK Regulation and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A quantitative proteomic analysis of cofilin phosphorylation in myeloid cells and its modulation using the LIM kinase inhibitor Pyr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Actin Depolymerization Factor/Cofilin Activation Regulates Actin Polymerization and Tension Development in Canine Tracheal Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 8. Repurposing of the RIPK1-Selective Benzo[1,4]oxazepin-4-one Scaffold for the Development of a Type III LIMK1/2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. eubopen.org [eubopen.org]
- 11. Cofilin Phosphorylation and Actin Cytoskeletal Dynamics Regulated by Rho- and Cdc42-Activated Lim-Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Unraveling the Impact of LIJTF500025 on Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological pathways affected by LIJTF500025, a potent and selective chemical probe for LIM Domain Kinases 1 and 2 (LIMK1/2). This document outlines the mechanism of action of this compound, presents quantitative data on its activity, details relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows.
Introduction to this compound
This compound is a chemical probe that acts as a potent and selective allosteric inhibitor of both LIMK1 and LIMK2.[1][2][3] These kinases are crucial regulators of actin dynamics, a fundamental process controlling cell motility, proliferation, and migration.[3] By inhibiting LIMK1/2, this compound serves as a valuable tool for investigating the roles of these kinases in various physiological and pathological processes, including cancer and neurological disorders.[1][3] The molecule binds to an allosteric pocket in the kinase domain, a mechanism that contributes to its high selectivity.[2][4] A structurally similar but inactive compound, LIJTF500120, is available as a negative control for experiments.[4][5]
Quantitative Data Summary
The following tables summarize the in vitro and in-cellulo activity of this compound against its primary targets, LIMK1 and LIMK2.
Table 1: In Vitro Binding and Potency
| Target | Assay Type | Metric | Value | Reference |
| LIMK1 | Isothermal Titration Calorimetry (ITC) | KD | 37 nM | [4][6] |
| LIMK1 | NanoBRET | pIC50 | 6.77 | [1] |
| LIMK2 | NanoBRET | pIC50 | 7.03 | [1] |
Table 2: Cellular Target Engagement and Activity
| Target | Assay Type | Metric | Value | Reference |
| LIMK1 | NanoBRET | EC50 | 82 nM | [4][6] |
| LIMK2 | NanoBRET | EC50 | 52 nM | [4][6] |
| RIPK1 | NanoBRET | EC50 | 6.3 nM | [4][6] |
Note: While highly selective, this compound also shows activity against RIPK1, which should be considered when designing experiments.
Core Signaling Pathway: Regulation of Actin Dynamics
LIMK1 and LIMK2 are key downstream effectors of the Rho family of small GTPases.[4] These kinases phosphorylate and inactivate the actin-depolymerizing factor (ADF)/cofilin family of proteins.[3] The phosphorylation of cofilin at Serine-3 prevents it from severing actin filaments, leading to an accumulation of filamentous actin (F-actin) and the formation of stress fibers.[4] By inhibiting LIMK1/2, this compound prevents cofilin phosphorylation, thereby restoring its actin-severing activity and promoting actin filament disassembly. This ultimately impacts cellular morphology and motility.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Covalent Targeting Leads to the Development of a LIMK1 Isoform-Selective Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Structural Genomics Consortium [thesgc.org]
- 5. Repurposing of the RIPK1-Selective Benzo[1,4]oxazepin-4-one Scaffold for the Development of a Type III LIMK1/2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eubopen.org [eubopen.org]
LIJTF500025: A Potent and Selective Allosteric Inhibitor for the Study of Cytoskeletal Regulation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The actin cytoskeleton is a dynamic and intricate network of protein filaments that is fundamental to a multitude of cellular processes, including cell motility, proliferation, migration, and synapse stability.[1] The regulation of actin dynamics is a tightly controlled process, and its dysregulation is implicated in various pathologies such as cancer, glaucoma, and central nervous system diseases.[1][2] A key regulatory hub in this process is the LIM domain kinase (LIMK) family, comprising LIMK1 and LIMK2.[1][3] These kinases act by phosphorylating and thereby inactivating the actin-depolymerizing factor (ADF)/cofilin family of proteins, leading to an increase in actin polymerization.[1] The development of high-quality chemical probes to dissect the roles of LIMK1 and LIMK2 is therefore of significant interest to the scientific community.
LIJTF500025 has emerged as a potent, selective, and cell-active chemical probe for studying LIMK1 and LIMK2.[1][3][4] Developed by Takeda in collaboration with the Structural Genomics Consortium (SGC), this small molecule inhibitor offers a valuable tool for investigating the intricate signaling pathways that govern cytoskeletal dynamics.[3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its application in research.
Mechanism of Action: Allosteric Inhibition of LIMK
This compound functions as a Type III allosteric inhibitor of both LIMK1 and LIMK2.[2][3][5][6] Unlike ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket of kinases, allosteric inhibitors bind to a distinct, less conserved site on the enzyme. This binding mode is responsible for the remarkable selectivity of this compound across the human kinome.[3][6] The crystal structure of this compound in complex with LIMK reveals its binding to an allosteric pocket, which stabilizes the kinase in an inactive conformation.[3]
By inhibiting LIMK1 and LIMK2, this compound prevents the phosphorylation of their primary substrate, cofilin, at serine-3.[3] This maintains cofilin in its active, non-phosphorylated state, where it can sever actin filaments and promote actin depolymerization. The net effect is a reduction in filamentous actin (F-actin) and a corresponding increase in globular actin (G-actin), thereby impacting cellular processes that rely on dynamic actin cytoskeletal rearrangements.[1]
Signaling Pathway of Cytoskeletal Regulation via LIMK
The regulation of the actin cytoskeleton by LIMK is a downstream consequence of signaling cascades initiated by the Rho family of small GTPases, including Rho, Rac, and Cdc42.[3][6][7] These molecular switches, upon activation by extracellular stimuli, engage downstream effector kinases such as p21-activated kinases (PAKs) and Rho-associated coiled-coil containing protein kinases (ROCK).[3][6] These kinases, in turn, phosphorylate and activate LIMK1 and LIMK2, leading to the phosphorylation of cofilin and subsequent modulation of actin dynamics.
Caption: The LIMK signaling pathway in cytoskeletal regulation.
Quantitative Data Summary
The potency and selectivity of this compound have been characterized using various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of this compound against LIMK1 and LIMK2
| Target | Assay | Parameter | Value | Reference |
| LIMK1 | NanoBRET | pIC50 | 6.77 | [4] |
| LIMK2 | NanoBRET | pIC50 | 7.03 | [4] |
| LIMK1 | ITC | KD | 37 nM | [3] |
Table 2: Cellular Activity of this compound
| Target | Cell Line | Assay | Parameter | Value | Reference |
| LIMK1 | Intact cells | NanoBRET | EC50 | 82 nM | [3] |
| LIMK2 | Intact cells | NanoBRET | EC50 | 52 nM | [3] |
Table 3: Selectivity Profile of this compound
| Off-Target | Assay | Parameter | Value | Notes | Reference |
| RIPK1 | NanoBRET | EC50 | 6.3 nM | One of the few identified off-targets. | [3] |
| Kinase Panel (107 kinases) | DSF | - | Selective | In-house screen. | [3] |
| Kinase Panel (468 kinases) | ScanMAX | - | Selective | Screened at 1 µM by Eurofins. | [3] |
Table 4: Physicochemical and Pharmacokinetic Properties
| Property | Value | Reference |
| IV Rat DMPK Profile | Suitable for in vivo use | [1] |
A structurally related compound, LIJTF500120 , serves as a valuable negative control for experiments. It displays significantly reduced activity against LIMK1/2 (EC50 > 50 µM) while retaining some activity against RIPK1 (EC50 = 3.5 µM).[3]
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound. Below are protocols for key experiments cited in the literature.
NanoBRET™ Target Engagement Assay
This assay measures the apparent affinity of a test compound for a target protein in live cells.
Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the energy donor) and a fluorescently labeled tracer that binds to the kinase's active site (the energy acceptor). A test compound that also binds to the kinase will compete with the tracer, leading to a decrease in the BRET signal.
Methodology:
-
Cell Culture and Transfection: Culture cells (e.g., HEK293T) in appropriate media. Co-transfect the cells with a vector expressing the NanoLuc®-LIMK1 or NanoLuc®-LIMK2 fusion protein.
-
Cell Plating: After 24-48 hours, harvest the cells and plate them in a white, 96-well assay plate.
-
Compound Treatment: Prepare serial dilutions of this compound and the negative control, LIJTF500120. Add the compounds to the cells and incubate for a specified period (e.g., 2 hours) at 37°C and 5% CO2.
-
Tracer Addition: Add the fluorescent tracer to the wells.
-
BRET Measurement: Add the NanoBRET™ Nano-Glo® Substrate and read the donor emission (460 nm) and acceptor emission (610 nm) using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 or EC50 value.
Western Blotting for Cofilin Phosphorylation
This technique is used to assess the effect of this compound on the phosphorylation status of endogenous cofilin.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., LN-229 glioblastoma cells) and allow them to adhere. Treat the cells with various concentrations of this compound (e.g., 100 nM, 1 µM) for a defined period.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated cofilin (p-cofilin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
To control for protein loading, strip the membrane and re-probe with an antibody against total cofilin or a housekeeping protein like GAPDH.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-cofilin signal to the total cofilin or housekeeping protein signal.
Caption: A generalized workflow for Western blot analysis.
Conclusion
This compound represents a significant advancement in the chemical toolkit available for studying cytoskeletal regulation. Its high potency, selectivity, and cell permeability, combined with its well-characterized allosteric mechanism of action, make it an invaluable probe for dissecting the roles of LIMK1 and LIMK2 in both normal physiology and disease.[1] The availability of a closely related negative control further enhances the rigor of experiments conducted with this compound. This guide provides the necessary information for researchers, scientists, and drug development professionals to effectively utilize this compound in their investigations into the complex and fascinating world of actin dynamics.
References
- 1. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Aspects of LIMK Regulation and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Covalent Targeting Leads to the Development of a LIMK1 Isoform-Selective Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. files01.core.ac.uk [files01.core.ac.uk]
Methodological & Application
Application Notes and Protocols for LIJTF500025 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
LIJTF500025 is a potent and selective chemical probe targeting LIM domain kinases 1 and 2 (LIMK1/2).[1][2][3] These kinases are crucial regulators of actin cytoskeleton dynamics, playing significant roles in cell morphology, motility, and apoptosis.[1][4][5][6] Developed by Takeda in collaboration with the Structural Genomics Consortium, this compound acts as an allosteric inhibitor, offering high selectivity within the human kinome.[1] This document provides detailed protocols for the use of this compound in cell culture experiments, along with key quantitative data and pathway information to guide research and drug development efforts. A structurally related negative control, LIJTF500120, is available to aid in distinguishing on-target from off-target effects.[1]
Mechanism of Action
This compound functions as a Type III inhibitor, binding to an allosteric site on LIMK1 and LIMK2.[1][7] This binding mode accounts for its high selectivity. The LIM kinases are downstream effectors of Rho GTPases, including Rho kinase (ROCK) and p21-activated kinases (PAKs).[1][3] Upon activation, LIMKs phosphorylate and inactivate cofilin, an actin-depolymerizing factor.[1][3][4][5][6] This inactivation of cofilin leads to the stabilization of actin filaments, promoting F-actin polymerization, stress fiber formation, and focal adhesion formation.[1] By inhibiting LIMK1/2, this compound prevents cofilin phosphorylation, thereby restoring its actin-severing activity and leading to changes in the actin cytoskeleton.[3][7]
Signaling Pathway
Caption: this compound inhibits LIMK1/2, preventing cofilin phosphorylation and promoting actin depolymerization.
Quantitative Data
In Vitro and Cellular Potency
| Target | Assay Type | Metric | Value | Reference |
| LIMK1 | Isothermal Titration Calorimetry (ITC) | KD | 37 nM | [1][3] |
| LIMK1 | NanoBRET | EC50 | 82 nM | [1][3] |
| LIMK2 | NanoBRET | EC50 | 52 nM | [1][3] |
| RIPK1 (off-target) | NanoBRET | EC50 | 6.3 nM | [1] |
| LIMK1/2 (Negative Control LIJTF500120) | NanoBRET | EC50 | > 50 µM | [1] |
Selectivity Profile
This compound has been demonstrated to be highly selective. In a screen against 468 kinases at a concentration of 1 µM, LIMK1 and RIPK1 were the most significant hits.[1][3]
Cytotoxicity
| Cell Line | Concentration | Time Point | Cytotoxicity | Reference |
| HEK293T | 1 µM | 48 h | No significant cytotoxicity | [3][7] |
| U2OS | 1 µM | 48 h | No significant cytotoxicity | [3][7] |
| MRC-9 | 1 µM | 48 h | No significant cytotoxicity | [3][7] |
| Various | 10 µM | 48 h | Slight increase in toxicity | [3][7] |
Experimental Protocols
General Handling and Storage of this compound
-
Storage: Store the solid compound in the dark at -20°C.[3] It is recommended to make aliquots to avoid repeated freeze-thaw cycles.[3]
-
Stock Solution: Prepare a stock solution (e.g., 10 mM) in DMSO.[3] Store aliquots of the stock solution at -20°C. Use only one freeze-thaw cycle per aliquot.[3]
-
Working Dilutions: On the day of the experiment, prepare working dilutions from the stock solution in the appropriate cell culture medium. The final DMSO concentration in the culture medium should not exceed 0.1% to prevent solvent-induced toxicity.
Protocol 1: General Cell Culture and Treatment with this compound
This protocol provides a general guideline for treating adherent cell lines with this compound. Specific parameters such as seeding density and media composition may need to be optimized for your cell line of interest.
Materials:
-
Adherent cell line of interest (e.g., HEK293T, U2OS, LN-229)
-
Complete cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% penicillin/streptomycin)[8]
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture plates/flasks
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture cells to approximately 80-90% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Seed cells into the desired culture plates at a density appropriate for your experiment and allow them to adhere overnight.
-
-
Compound Treatment:
-
The following day, prepare the desired concentrations of this compound in fresh, pre-warmed culture medium. It is recommended to use a concentration of no higher than 1 µM for cell-based assays to minimize off-target effects.[1]
-
Include a vehicle control (e.g., 0.1% DMSO) and, if available, a negative control (LIJTF500120).
-
Carefully aspirate the old medium from the cells and replace it with the medium containing the treatment compounds.
-
-
Incubation:
-
Return the plates to the incubator and incubate for the desired duration of the experiment (e.g., 2, 12, 24, or 48 hours).
-
-
Downstream Analysis:
-
Following incubation, proceed with your desired downstream analysis, such as cell viability assays, protein extraction for Western blotting, or cell imaging.
-
Protocol 2: Western Blot Analysis of Cofilin Phosphorylation
This protocol describes how to assess the inhibitory activity of this compound on its direct cellular target by measuring the phosphorylation of cofilin.
Materials:
-
Treated cell lysates from Protocol 1
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-cofilin (Ser3), Rabbit anti-total cofilin, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG)
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction and Quantification:
-
After treatment with this compound, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-cofilin overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Strip the membrane (if necessary) and re-probe for total cofilin and the loading control.
-
Quantify the band intensities and normalize the phospho-cofilin signal to total cofilin and the loading control. A dose-dependent decrease in phospho-cofilin is expected with this compound treatment.[3][7]
-
Experimental Workflow Visualization
Caption: A general workflow for cell-based experiments using this compound.
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. eubopen.org [eubopen.org]
- 4. Structural Aspects of LIMK Regulation and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Repurposing of the RIPK1-Selective Benzo[1,4]oxazepin-4-one Scaffold for the Development of a Type III LIMK1/2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes: Measuring Cellular LIMK Inhibition with LIJTF500025
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for utilizing LIJTF500025, a potent and selective chemical probe, in a cell-based assay to quantify the inhibition of LIM domain kinases (LIMK). This compound is an allosteric inhibitor of both LIMK1 and LIMK2, which are key regulators of actin cytoskeletal dynamics.[1][2][3] The primary function of LIMKs is to phosphorylate and inactivate cofilin, an actin-depolymerizing factor, thereby promoting the stabilization of actin filaments.[3] This protocol details a quantitative Western blot method to measure the dose-dependent reduction of cofilin phosphorylation in cells treated with this compound, providing a direct assessment of its cellular target engagement and efficacy.
Introduction to this compound and LIMK Signaling
LIM domain kinases (LIMK1 and LIMK2) are serine/threonine kinases that play a pivotal role in regulating cellular processes such as motility, proliferation, and morphology.[3] They are downstream effectors of Rho GTPases and are activated by upstream kinases like Rho-associated kinase (ROCK) and p21-activated kinase (PAK).[2] The most well-characterized substrate of LIMK is cofilin. Phosphorylation of cofilin on Serine 3 by LIMK inactivates its actin-severing function, leading to an accumulation of filamentous actin (F-actin) and the formation of stress fibers.[2] Dysregulation of LIMK activity is implicated in several diseases, including cancer and neurological disorders, making it an attractive therapeutic target.[1][3]
This compound is a potent, highly selective, and cell-permeable allosteric (Type III) inhibitor of LIMK1 and LIMK2.[1][2] Its high selectivity is attributed to its unique binding mode, which distinguishes it from typical ATP-competitive kinase inhibitors.[3] This chemical probe, along with its structurally related negative control (LIJTF500120), is an invaluable tool for investigating the cellular functions of LIMK.[2][4]
Characteristics of this compound
A summary of the key characteristics and cellular potencies of this compound is provided below. This data has been compiled from published literature.
| Parameter | Value | Reference |
| Target(s) | LIMK1, LIMK2 | [1][2] |
| Binding Mode | Allosteric (Type III) | [2] |
| LIMK1 pIC50 (NanoBRET) | 6.77 | [1] |
| LIMK2 pIC50 (NanoBRET) | 7.03 | [1] |
| LIMK1 Cellular EC50 (NanoBRET) | 82 nM | [2][4] |
| LIMK2 Cellular EC50 (NanoBRET) | 52 nM | [2][4] |
| Recommended Cell Assay Conc. | ≤ 1 µM | [2][4] |
| Negative Control | LIJTF500120 | [2][4] |
Detailed Experimental Protocol: p-Cofilin Western Blot
This protocol describes how to measure the inhibition of cofilin phosphorylation in a human fibrosarcoma cell line (HT-1080) treated with this compound.
Materials and Reagents
-
Cell Line: HT-1080 (ATCC® CCL-121™)
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Compound: this compound (dissolved in DMSO to a 10 mM stock).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit.
-
Antibodies:
-
Primary: Rabbit anti-phospho-Cofilin (Ser3) antibody.
-
Primary: Rabbit anti-Cofilin antibody (for total cofilin).
-
Primary: Mouse anti-β-Actin antibody (for loading control).
-
Secondary: HRP-conjugated anti-rabbit IgG.
-
Secondary: HRP-conjugated anti-mouse IgG.
-
-
Other Reagents: SDS-PAGE gels, transfer membranes (PVDF), ECL Western Blotting Substrate, PBS, BSA.
Experimental Procedure
-
Cell Seeding: Seed HT-1080 cells into 6-well plates at a density that will result in 80-90% confluency after 24 hours.
-
Serum Starvation: After 24 hours, gently aspirate the culture medium and replace it with serum-free EMEM. Incubate the cells for an additional 12-16 hours to reduce basal LIMK activity.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. A suggested concentration range is 0 (DMSO vehicle control), 1, 10, 50, 100, 500, and 1000 nM. Aspirate the starvation medium and add the compound dilutions to the respective wells. Incubate for 2 hours at 37°C.
-
Cell Lysis: Place the plate on ice and aspirate the medium. Wash each well twice with ice-cold PBS. Add 100 µL of ice-cold RIPA Lysis Buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
SDS-PAGE: Normalize the protein amounts for each sample. Load 20 µg of protein per lane onto a 12% polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Western Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Cofilin (Ser3) and β-Actin overnight at 4°C, diluted according to the manufacturer's recommendations.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing (Optional but Recommended): After imaging, the membrane can be stripped and reprobed for total Cofilin to ensure changes in phosphorylation are not due to changes in total protein expression.
Data Presentation and Analysis
The Western blot bands should be quantified using densitometry software (e.g., ImageJ). The signal for p-Cofilin should be normalized to the signal for total Cofilin.
Sample Quantitative Data
The following table represents sample data obtained from densitometric analysis of a p-Cofilin Western blot.
| [this compound] (nM) | p-Cofilin Signal | Total Cofilin Signal | Normalized p-Cofilin (p-Cofilin / Total) | % Inhibition |
| 0 (Vehicle) | 1.00 | 1.02 | 0.98 | 0% |
| 1 | 0.95 | 1.01 | 0.94 | 4.1% |
| 10 | 0.81 | 0.99 | 0.82 | 16.3% |
| 50 | 0.52 | 1.03 | 0.50 | 49.0% |
| 100 | 0.28 | 0.98 | 0.29 | 70.4% |
| 500 | 0.09 | 1.00 | 0.09 | 90.8% |
| 1000 | 0.06 | 1.01 | 0.06 | 93.9% |
Data are hypothetical and for illustrative purposes only.
The % Inhibition can be plotted against the log of the inhibitor concentration to calculate a cellular IC50 value using non-linear regression analysis. Based on the sample data, the IC50 would be approximately 50 nM, which aligns with the published EC50 values.[2][4]
Conclusion
This compound is a valuable tool for probing LIMK function in cellular systems. The Western blot protocol described here provides a robust and direct method for quantifying the inhibitor's effect on its direct downstream target, cofilin. For more advanced applications, researchers may consider other methods such as high-content imaging to analyze changes in the actin cytoskeleton or NanoBRET assays for direct target engagement studies.[5] When using this probe, it is crucial to stay within the recommended concentration range (≤ 1 µM) and to use the corresponding negative control, LIJTF500120, to ensure the observed effects are specific to LIMK inhibition.[2][4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eubopen.org [eubopen.org]
- 5. reactionbiology.com [reactionbiology.com]
Recommended concentration of LIJTF500025 for treating cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
LIJTF500025 is a potent and selective chemical probe that functions as an allosteric inhibitor of LIM domain kinases 1 and 2 (LIMK1/2).[1][2][3] These kinases are crucial regulators of actin cytoskeletal dynamics through their phosphorylation and subsequent inactivation of cofilin, an actin-depolymerizing factor.[1][3][4][5] Dysregulation of the LIMK signaling pathway has been implicated in various diseases, including cancer and neurological disorders, making this compound a valuable tool for studying the biological roles of LIMK1/2 and for potential therapeutic development.[4][6][7]
These application notes provide comprehensive protocols for the use of this compound in cell-based assays, including recommended concentrations, experimental workflows, and methods to assess its biological activity.
Mechanism of Action
This compound binds to an allosteric pocket of LIMK1 and LIMK2, rather than the ATP-binding site, leading to high selectivity within the human kinome.[4][8] This specific binding mode inhibits the kinase activity of LIMK1/2, preventing the phosphorylation of their primary substrate, cofilin, at Serine 3.[1] The inhibition of cofilin phosphorylation restores its actin-severing activity, leading to actin depolymerization and subsequent changes in cell morphology, motility, and other cellular processes.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on various in vitro and cellular assays.
Table 1: In Vitro Potency and Cellular Efficacy of this compound
| Parameter | Target | Value | Assay | Reference |
| Binding Affinity (KD) | LIMK1 | 37 nM | Isothermal Titration Calorimetry (ITC) | [1][4] |
| Cellular Efficacy (EC50) | LIMK1 | 82 nM | NanoBRET™ Assay | [1][4] |
| LIMK2 | 52 nM | NanoBRET™ Assay | [1][4] | |
| RIPK1 (off-target) | 6 nM | NanoBRET™ Assay | [1][4] | |
| Inhibitory Potency (pIC50) | LIMK1 | 6.77 | NanoBRET™ Assay | [2][6] |
| LIMK2 | 7.03 | NanoBRET™ Assay | [2][6] |
Table 2: Recommended Concentrations and Cytotoxicity
| Parameter | Cell Lines | Concentration | Observation | Reference |
| Recommended Cell Assay Concentration | General | ≤ 1 µM | Effective concentration with minimal risk of off-target effects or cytotoxicity. | [1][4] |
| Cytotoxicity | HEK293T, U2OS, MRC-9 | Up to 10 µM | No significant cytotoxicity observed. | [1][9] |
Signaling Pathway
The diagram below illustrates the signaling pathway targeted by this compound. Upstream signals from Rho family GTPases like Rho, Rac, and Cdc42 activate kinases such as ROCK and PAK. These kinases, in turn, phosphorylate and activate LIMK1/2. Activated LIMK then phosphorylates cofilin, inhibiting its actin-depolymerizing function and leading to the stabilization of actin filaments. This compound acts as an allosteric inhibitor of LIMK1/2, preventing cofilin phosphorylation and promoting actin dynamics.
Caption: this compound signaling pathway.
Experimental Protocols
General Cell Treatment Protocol
This protocol provides a general guideline for treating cultured cells with this compound. The optimal conditions, including cell density, inhibitor concentration, and incubation time, should be determined empirically for each cell line and experimental setup.
Materials:
-
This compound
-
Negative control compound (LIJTF500120)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Appropriate cell culture medium and supplements
-
Cultured cells of interest
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Prepare Stock Solution: Dissolve this compound and the negative control, LIJTF500120, in sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Store aliquots at -20°C to avoid repeated freeze-thaw cycles.[1]
-
Cell Seeding: Plate cells at the desired density in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and grow overnight in a 37°C, 5% CO2 incubator.
-
Prepare Working Solutions: On the day of the experiment, dilute the stock solutions of this compound and the negative control in pre-warmed cell culture medium to the desired final concentrations. A recommended starting concentration for this compound is 1 µM.[1] Also, prepare a vehicle control using the same final concentration of DMSO as in the treatment groups.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the vehicle control, negative control, or this compound.
-
Incubation: Incubate the cells for the desired period (e.g., 2, 6, 12, or 24 hours), depending on the specific assay and the expected kinetics of the cellular response.
-
Downstream Analysis: Following incubation, proceed with the intended downstream analysis, such as cell lysis for Western blotting, cell viability assays, or immunofluorescence staining.
Experimental Workflow for Assessing this compound Activity
The following diagram outlines a typical workflow for evaluating the cellular effects of this compound.
Caption: General experimental workflow.
Protocol for Western Blot Analysis of Cofilin Phosphorylation
This protocol describes how to assess the inhibitory effect of this compound on LIMK activity by measuring the phosphorylation of its substrate, cofilin.
Materials:
-
Treated cell lysates (from the General Cell Treatment Protocol)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Cofilin (Ser3)
-
Rabbit or mouse anti-total Cofilin
-
Rabbit anti-LIMK1/2 (optional)
-
Mouse or rabbit anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and heat the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-cofilin (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize the phospho-cofilin signal, the membrane can be stripped and re-probed for total cofilin and a loading control like GAPDH or β-actin.
Negative Control
For robust interpretation of experimental data, it is highly recommended to use the structurally related negative control compound, LIJTF500120 , in parallel with this compound.[1] This helps to distinguish the on-target effects of LIMK inhibition from any potential off-target or non-specific effects of the chemical scaffold. The negative control has been shown to have significantly lower activity on LIMK1/2.[4]
References
- 1. eubopen.org [eubopen.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Structural Genomics Consortium [thesgc.org]
- 5. Structural Aspects of LIMK Regulation and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LIM Kinase (LIMK) | DC Chemicals [dcchemicals.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Repurposing of the RIPK1-Selective Benzo[1,4]oxazepin-4-one Scaffold for the Development of a Type III LIMK1/2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Probing Cellular Target Engagement of LIJTF500025 with NanoBRET™ Assay
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
LIJTF500025 is a potent and selective chemical probe for LIM domain kinase 1 and 2 (LIMK1/2) and Receptor-Interacting Protein Kinase 1 (RIPK1).[1] Understanding the interaction of this compound with its targets in a cellular environment is crucial for its application in biomedical research and drug discovery. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that allows for the quantitative measurement of compound-protein engagement in live cells.[2][3] This technology utilizes the bright NanoLuc® luciferase as an energy donor fused to a target protein and a fluorescent tracer as the energy acceptor.[2][4] Competitive displacement of the tracer by a compound like this compound results in a loss of BRET signal, enabling the determination of intracellular potency.
These application notes provide a detailed protocol for performing and optimizing a NanoBRET™ Target Engagement (TE) assay to measure the intracellular binding of this compound to its kinase targets.
Principle of the NanoBRET™ Target Engagement Assay
The NanoBRET™ TE assay quantifies the apparent affinity of a test compound by measuring its ability to displace a fluorescent tracer from a NanoLuc® luciferase-tagged target protein in living cells. The energy transfer from the NanoLuc® donor to the fluorescent tracer only occurs when they are in close proximity (<10 nm).[2] When a test compound binds to the target protein, it competes with the tracer, leading to a decrease in the BRET signal. This change in BRET ratio is proportional to the level of target engagement by the compound.
Experimental Protocols
This protocol is designed for a 96-well plate format using HEK293 cells. Adherent cell types are recommended for ease of handling.
Materials and Reagents
| Reagent | Supplier | Recommended Concentration |
| HEK293 Cells | ATCC | N/A |
| Opti-MEM™ I Reduced Serum Medium | Thermo Fisher Scientific | N/A |
| Fetal Bovine Serum (FBS) | Gibco | 10% for cell culture |
| Transfection Reagent (e.g., FuGENE® HD) | Promega | As per manufacturer's protocol |
| NanoLuc-LIMK1/2 Fusion Vector | Promega | As per optimization |
| Carrier DNA (e.g., pGEM®-3Zf(+) Vector) | Promega | 90 ng/µL |
| NanoBRET™ Tracer | Promega | Target-specific (e.g., Tracer K-10 for LIMK)[5][6] |
| This compound | SGC | See optimization |
| NanoBRET™ Nano-Glo® Substrate | Promega | 1:166 dilution |
| Extracellular NanoLuc® Inhibitor | Promega | 1:500 dilution |
| White, 96-well assay plates | Greiner Bio-One | N/A |
Day 1: Cell Seeding and Transfection
-
Cell Culture: Culture HEK293 cells in DMEM supplemented with 10% FBS to ~80-90% confluency.
-
Transfection Complex Preparation:
-
In Opti-MEM™, dilute the NanoLuc-LIMK1/2 fusion vector and carrier DNA. A 1:10 ratio of NanoLuc-fusion vector to carrier DNA is a good starting point (e.g., 10 ng/µL fusion vector and 90 ng/µL carrier DNA).
-
Add the transfection reagent at a 1:3 ratio (µL of reagent to µg of DNA) and incubate for 10-15 minutes at room temperature.
-
-
Cell Seeding and Transfection:
-
Trypsinize and resuspend the HEK293 cells in Opti-MEM™ at a concentration of 2 x 10^5 cells/mL.
-
Add the transfection complexes to the cell suspension.
-
Dispense 100 µL of the cell/transfection mixture into each well of a white, 96-well plate.
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
Day 2: Compound Treatment and Assay Measurement
-
Compound Preparation: Prepare serial dilutions of this compound in Opti-MEM™. A 10-point, 1:3 dilution series starting from 10 µM is recommended. Also, prepare a vehicle control (e.g., DMSO in Opti-MEM™).
-
Tracer Preparation: Dilute the NanoBRET™ Tracer in Opti-MEM™ to the desired final concentration (refer to optimization section).
-
Compound and Tracer Addition:
-
Add 10 µL of the serially diluted this compound or vehicle control to the appropriate wells.
-
Immediately add 10 µL of the diluted NanoBRET™ Tracer to all wells.
-
-
Incubation: Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator to allow for compound equilibration.[5]
-
Substrate Preparation: Just prior to reading, prepare the NanoBRET™ Nano-Glo® Substrate solution by diluting the substrate and the extracellular inhibitor in Opti-MEM™.
-
Luminescence Reading:
-
Add 25 µL of the prepared substrate solution to each well.
-
Read the plate within 10-20 minutes on a luminometer equipped with two filters: a donor filter (450 nm) and an acceptor filter (610 nm).[7]
-
Optimization of the NanoBRET™ Assay
To ensure a robust and sensitive assay, several parameters should be optimized.
Donor and Acceptor Expression Levels
The ratio of the NanoLuc-target fusion protein (donor) to the fluorescent tracer (acceptor) is critical for a good assay window.
-
Vary DNA Ratio: Test different ratios of the NanoLuc-fusion vector to carrier DNA during transfection (e.g., 1:10, 1:20, 1:50). The goal is to express the target protein at near-physiological levels.
-
Tracer Titration: Titrate the fluorescent tracer concentration to determine the optimal concentration that gives a good signal-to-background ratio without causing cellular toxicity.
Tag Orientation
The orientation of the NanoLuc® tag (N- or C-terminal) on the target protein can affect its expression, localization, and the efficiency of energy transfer. If possible, test both N- and C-terminally tagged constructs to identify the optimal fusion protein.[4]
Compound Incubation Time
The incubation time with the test compound should be sufficient to reach binding equilibrium. A 2-hour incubation is a standard starting point, but this may need to be optimized depending on the binding kinetics of the compound.[5]
Data Analysis
-
Calculate BRET Ratio: For each well, calculate the raw BRET ratio by dividing the acceptor signal (610 nm) by the donor signal (450 nm).
-
Data Normalization:
-
Subtract the average BRET ratio of the "no tracer" control wells from all other BRET ratio values.
-
Normalize the data by expressing the corrected BRET ratios as a percentage of the vehicle control.
-
-
IC₅₀ Determination: Plot the normalized BRET ratios against the logarithm of the this compound concentration and fit the data to a four-parameter log-logistic curve to determine the IC₅₀ value.
| Parameter | Description | Typical Value |
| This compound EC₅₀ (LIMK1) | Intracellular concentration for 50% target engagement | 82 nM[1] |
| This compound EC₅₀ (LIMK2) | Intracellular concentration for 50% target engagement | 52 nM[1] |
| This compound EC₅₀ (RIPK1) | Intracellular concentration for 50% target engagement | 6.3 nM[1] |
| Recommended Max Concentration | For cell-based assays to minimize off-target effects | ≤ 1 µM[1] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low BRET Signal | - Poor transfection efficiency- Low protein expression- Suboptimal tracer concentration | - Optimize transfection protocol- Increase DNA concentration- Titrate tracer concentration |
| High Background Signal | - High NanoLuc expression- Spectral overlap | - Decrease NanoLuc-fusion vector concentration- Use appropriate filter sets |
| Poor Z'-factor | - Inconsistent cell seeding- Assay variability | - Ensure uniform cell seeding- Optimize reagent concentrations and incubation times |
Conclusion
The NanoBRET™ Target Engagement assay is a powerful tool for quantifying the intracellular binding of chemical probes like this compound to their targets. By following this detailed protocol and optimizing key assay parameters, researchers can obtain reliable and reproducible data on compound affinity and target engagement in a physiologically relevant cellular context. This information is invaluable for validating the cellular activity of chemical probes and advancing drug discovery programs.
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. benchchem.com [benchchem.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. promegaconnections.com [promegaconnections.com]
- 5. Covalent Targeting Leads to the Development of a LIMK1 Isoform-Selective Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. eubopen.org [eubopen.org]
Application Note and Protocol: Detection of p-Cofilin Levels Following LIJTF500025 Treatment Using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
LIJTF500025 is a potent and selective chemical probe that acts as an inhibitor of LIM domain kinases (LIMK1 and LIMK2)[1][2]. LIM kinases play a crucial role in the regulation of actin dynamics by phosphorylating and thereby inactivating the actin-depolymerizing factor cofilin[2][3][4]. Phosphorylation of cofilin at Serine 3 (Ser3) inhibits its actin-severing activity, leading to the stabilization of actin filaments[5][6][7]. By inhibiting LIMK, this compound is expected to decrease the levels of phosphorylated cofilin (p-cofilin), promoting actin depolymerization[2][3]. This application note provides a detailed protocol for performing a Western blot to detect changes in p-cofilin levels in cells treated with this compound.
Signaling Pathway
The signaling pathway illustrating the effect of this compound on cofilin phosphorylation is depicted below. This compound directly inhibits LIMK1 and LIMK2, preventing the phosphorylation of cofilin at Ser3. This leads to a decrease in the intracellular pool of inactive, phosphorylated cofilin and an increase in active, non-phosphorylated cofilin, which can then sever actin filaments.
Caption: this compound signaling pathway.
Experimental Protocols
This section outlines the detailed methodology for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect p-cofilin and total cofilin.
Materials and Reagents
| Reagent | Supplier (Example) | Catalog Number (Example) |
| Cell line of interest (e.g., HeLa) | ATCC | CCL-2 |
| Cell Culture Medium (e.g., DMEM) | Thermo Fisher | 11965092 |
| Fetal Bovine Serum (FBS) | Thermo Fisher | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher | 15140122 |
| This compound | MedchemExpress | HY-111663 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D2650 |
| Phosphate-Buffered Saline (PBS) | Thermo Fisher | 10010023 |
| RIPA Lysis and Extraction Buffer | Thermo Fisher | 89900 |
| Protease Inhibitor Cocktail | Abcam | ab271381 |
| Phosphatase Inhibitor Cocktail | Cell Signaling | 5870S |
| BCA Protein Assay Kit | Thermo Fisher | 23225 |
| Laemmli Sample Buffer (4X) | Bio-Rad | 1610747 |
| Precast Polyacrylamide Gels | Bio-Rad | 4561096 |
| Tris/Glycine/SDS Running Buffer (10X) | Bio-Rad | 1610732 |
| Transfer Buffer | Bio-Rad | 1610734 |
| PVDF Membranes | Bio-Rad | 1620177 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| Tris-Buffered Saline with Tween 20 (TBST) | - | - |
| Primary Antibody: p-Cofilin (Ser3) | Cell Signaling | #3313 |
| Primary Antibody: Total Cofilin | Cell Signaling | #5175 |
| Primary Antibody: Loading Control (e.g., GAPDH) | Cell Signaling | #5174 |
| HRP-conjugated Secondary Antibody | Cell Signaling | #7074 |
| Chemiluminescent Substrate | Thermo Fisher | 34580 |
| Western Blot Imaging System | Bio-Rad | ChemiDoc MP |
Experimental Workflow
The overall experimental workflow is illustrated in the following diagram.
Caption: Experimental workflow for Western blot analysis.
Step-by-Step Protocol
1. Cell Culture and Treatment a. Seed the chosen cell line in appropriate culture dishes and grow until they reach 70-80% confluency. b. Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., a range of 0.1 to 10 µM). c. Aspirate the old medium and add the medium containing this compound or a vehicle control (DMSO) to the cells. d. Incubate the cells for the desired time points (e.g., 1, 4, 8, 24 hours) at 37°C in a CO2 incubator.
2. Cell Lysate Preparation a. After treatment, place the culture dishes on ice and aspirate the medium. b. Wash the cells once with ice-cold PBS.[5] c. Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each dish.[5][8][9] The use of phosphatase inhibitors is crucial for preserving the phosphorylation state of proteins.[9][10][11] d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate the lysate on ice for 30 minutes with occasional vortexing.[5] f. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[5] g. Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
3. Protein Quantification a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[5]
4. Sample Preparation for SDS-PAGE a. Based on the protein concentration, normalize the samples to ensure equal amounts of protein for loading on the gel (typically 20-30 µg per lane). b. To the normalized protein samples, add 4x Laemmli sample buffer to a final concentration of 1x. c. Boil the samples at 95-100°C for 5 minutes.
5. SDS-PAGE and Protein Transfer a. Load the prepared samples into the wells of an SDS-PAGE gel. Include a protein molecular weight marker in one lane. b. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom. c. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Immunoblotting a. After transfer, wash the membrane briefly with TBST (Tris-buffered saline with 0.1% Tween-20).[5] b. Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[5] Avoid using milk as a blocking agent for phosphoprotein detection, as it contains casein, a phosphoprotein that can cause high background.[9] c. Incubate the membrane with the primary antibody against p-cofilin (Ser3) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation. A starting dilution of 1:1000 is common, but the optimal dilution should be determined empirically.[5][7][12] d. Wash the membrane three times with TBST for 5-10 minutes each.[5] e. Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[5] f. Wash the membrane three times with TBST for 5-10 minutes each. g. Apply the chemiluminescent substrate to the membrane according to the manufacturer's instructions and capture the signal using a Western blot imaging system.
7. Stripping and Re-probing (Optional) a. To detect total cofilin and a loading control on the same membrane, the membrane can be stripped of the p-cofilin antibodies. Use a commercial stripping buffer or a mild stripping protocol.[5] b. After stripping, wash the membrane thoroughly and repeat the blocking and immunoblotting steps (6b-6g) with the primary antibodies for total cofilin and the loading control (e.g., GAPDH or β-actin).
Data Presentation
The quantitative data from the Western blot analysis can be summarized in a table. Densitometry is used to measure the band intensity for p-cofilin, total cofilin, and the loading control.[5] The p-cofilin signal should be normalized to the total cofilin signal, which is then normalized to the loading control to account for any variations in protein loading.
| Treatment Group | p-Cofilin (Normalized Intensity) | Total Cofilin (Normalized Intensity) | p-Cofilin / Total Cofilin Ratio |
| Vehicle Control | |||
| This compound (0.1 µM) | |||
| This compound (1 µM) | |||
| This compound (10 µM) |
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak p-cofilin signal | Inefficient cell lysis or protein extraction | Ensure the use of fresh lysis buffer with protease and phosphatase inhibitors. Keep samples on ice at all times.[9] |
| Low abundance of p-cofilin | Increase the amount of protein loaded onto the gel. | |
| Suboptimal antibody concentration | Optimize the primary and secondary antibody dilutions. | |
| Insufficient transfer | Verify the transfer efficiency using a Ponceau S stain. | |
| High background | Blocking agent is not suitable | Use 5% BSA in TBST for blocking and antibody dilutions. Avoid using milk.[5][9] |
| Insufficient washing | Increase the number and duration of washes with TBST. | |
| Antibody concentration is too high | Decrease the concentration of the primary and/or secondary antibody. | |
| Multiple bands | Non-specific antibody binding | Ensure the specificity of the primary antibody. Use a fresh blocking solution and optimize antibody concentrations. |
| Protein degradation | Use fresh protease inhibitors in the lysis buffer and keep samples cold.[8][10] |
Conclusion
This protocol provides a comprehensive guide for the detection and quantification of p-cofilin levels in cells treated with the LIMK inhibitor this compound. Adherence to this protocol, particularly the inclusion of phosphatase inhibitors and the use of BSA for blocking, will facilitate the generation of reliable and reproducible results for researchers investigating the effects of this compound on the cofilin signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Cofilin Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Phospho-Cofilin (Ser3) (77G2) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
- 9. inventbiotech.com [inventbiotech.com]
- 10. Protease and phoshatase inhibitor cocktails | Abcam [abcam.com]
- 11. Phosphatase Inhibitor Cocktail (100X) | Cell Signaling Technology [cellsignal.com]
- 12. Phospho-Cofilin (Ser3) Antibody | Cell Signaling Technology [cellsignal.com]
Application Note: Investigating the Effects of the LIMK Inhibitor LIJTF500025 on Actin Filament Organization
Audience: Researchers, scientists, and drug development professionals.
Introduction
The actin cytoskeleton is a dynamic network of filaments essential for numerous cellular processes, including maintaining cell shape, motility, and division. The continuous assembly and disassembly of actin filaments are tightly regulated by a host of signaling proteins. Key among these are the LIM domain kinases (LIMK1 and LIMK2), which act as a crucial node integrating signals from pathways like the Rho-ROCK cascade to control actin dynamics.[1][2] LIMK's primary substrate is cofilin, an actin-depolymerizing factor.[3][4] By phosphorylating cofilin at Serine-3, LIMK inactivates it, leading to the stabilization and accumulation of filamentous actin (F-actin).[1][4]
This document describes the use of LIJTF500025 , a potent and selective chemical probe for LIMK1 and LIMK2, to investigate the role of LIMK in regulating the actin cytoskeleton.[1][5][6] It is important to note that this compound is a small molecule inhibitor, not a fluorescent stain. The protocol herein details a method to treat cultured cells with this compound to inhibit LIMK activity and subsequently use fluorescently-conjugated phalloidin (B8060827) to visualize the resulting changes in F-actin organization.
Principle of the Method
This compound is an allosteric inhibitor that binds to LIMK1 and LIMK2 with high selectivity, preventing them from phosphorylating and inactivating cofilin.[1] The resulting increase in active, non-phosphorylated cofilin enhances the severing and depolymerization of F-actin.[3][4] This disruption of actin filament stability can lead to observable changes in cellular morphology, such as the dissolution of stress fibers.
The experimental approach involves:
-
Treating cultured cells with this compound to inhibit LIMK.
-
Fixing the cells to preserve their structure.
-
Permeabilizing the cell membranes to allow entry of the fluorescent probe.
-
Staining the F-actin network with a fluorescent phalloidin conjugate, a high-affinity probe that specifically binds to F-actin.[7]
-
Visualizing the actin cytoskeleton using fluorescence microscopy to compare the effects of this compound treatment against a vehicle control.
Product Specifications: this compound
The following table summarizes the key properties of the this compound chemical probe.
| Property | Value | Reference |
| Target(s) | LIM domain kinase 1 (LIMK1), LIM domain kinase 2 (LIMK2) | |
| Mechanism of Action | Allosteric Inhibitor (Type III) | [1] |
| Binding Affinity (K_D) | 37 nM (for LIMK1, determined by ITC) | |
| Cellular Potency (EC_50) | LIMK1: 82 nM; LIMK2: 52 nM (determined by NanoBRET assay) | |
| pIC_50 | LIMK1: 6.77; LIMK2: 7.03 | [5] |
| Selectivity | High selectivity confirmed against a panel of 468 kinases at 1 µM. | [1] |
| Recommended Cell Conc. | ≤ 1 µM | [1] |
| Negative Control | LIJTF500020 | [1] |
Visualized Signaling Pathway and Workflow
The following diagrams illustrate the signaling pathway targeted by this compound and the general experimental workflow.
Caption: The LIMK signaling pathway regulating actin dynamics.
Caption: Experimental workflow for analyzing this compound effects.
Experimental Protocol
This protocol provides a general guideline for treating adherent cultured cells with this compound and subsequently staining for F-actin. Optimization may be required depending on the cell line and experimental conditions.
A. Required Materials
-
Reagents:
-
This compound chemical probe
-
Dimethyl sulfoxide (B87167) (DMSO, sterile, cell culture grade)
-
Appropriate cell culture medium, fetal bovine serum (FBS), and antibiotics
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Paraformaldehyde (PFA), 16% or 37% solution (methanol-free recommended)
-
Triton™ X-100
-
Bovine Serum Albumin (BSA)
-
Fluorescently-conjugated phalloidin (e.g., conjugated to Alexa Fluor™ 488, 568, or 647)
-
(Optional) DAPI or Hoechst stain for nuclear counterstaining
-
High-purity water
-
Antifade mounting medium
-
-
Supplies:
-
Adherent cell line of choice
-
Sterile glass coverslips (12 mm or 18 mm)
-
6-well or 24-well tissue culture plates
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
-
Fluorescence microscope with appropriate filter sets
-
B. Reagent Preparation
-
This compound Stock Solution: Prepare a 1 mM or 10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Fixation Solution (4% PFA in PBS): Dilute a 16% PFA stock solution 1:4 in PBS. Prepare fresh and handle in a chemical fume hood. Note: Methanol-containing fixatives can disrupt actin structures and should be avoided.[8]
-
Permeabilization Buffer (0.1% Triton X-100 in PBS): Add 100 µL of 10% Triton X-100 to 10 mL of PBS.
-
Blocking/Staining Buffer (1% BSA in PBS): Dissolve 100 mg of BSA in 10 mL of PBS.
-
Phalloidin Working Solution: Dilute the fluorescent phalloidin stock solution in the Staining Buffer according to the manufacturer's recommendation (typically 1:100 to 1:1000). Protect from light.
-
(Optional) DAPI/Hoechst Working Solution: Dilute stock solution in PBS as recommended by the manufacturer.
C. Step-by-Step Staining Procedure
-
Cell Seeding:
-
Place sterile glass coverslips into the wells of a multi-well plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of the experiment.
-
Incubate under standard conditions (e.g., 37°C, 5% CO₂) for 24 hours or until well-adhered.
-
-
Inhibitor Treatment:
-
Prepare working concentrations of this compound by diluting the stock solution in pre-warmed cell culture medium. A final concentration up to 1 µM is recommended.[1] A dose-response experiment (e.g., 10 nM, 100 nM, 1 µM) is advised for initial characterization.
-
Prepare a vehicle control using an equivalent volume of DMSO in the medium. The final DMSO concentration should typically not exceed 0.1%.
-
Aspirate the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate for the desired treatment duration (e.g., 1, 4, or 24 hours, to be optimized).
-
-
Fixation:
-
Permeabilization:
-
Aspirate the fixation solution and wash the cells three times with PBS (5 minutes per wash).
-
Add 1 mL of Permeabilization Buffer (0.1% Triton X-100) and incubate for 5-10 minutes at room temperature.[8]
-
-
Staining:
-
Aspirate the permeabilization buffer and wash three times with PBS.
-
(Optional but recommended) Add Staining Buffer (1% BSA in PBS) and incubate for 30 minutes to block non-specific binding.
-
Aspirate the blocking solution. Add enough Phalloidin Working Solution to completely cover the coverslip (e.g., 200-300 µL).
-
Incubate for 30-60 minutes at room temperature, protected from light.[10]
-
-
Washing and Counterstaining:
-
Aspirate the phalloidin solution and wash the coverslips three times with PBS (5 minutes per wash), protected from light.
-
(Optional) If counterstaining, add DAPI or Hoechst working solution and incubate for 5 minutes.
-
Wash two more times with PBS.
-
-
Mounting and Imaging:
-
Using fine-tipped forceps, carefully remove the coverslips from the wells.
-
Briefly dip the coverslip in distilled water to remove salt crystals.
-
Wick away excess water from the edge of the coverslip with a lab wipe.
-
Place a small drop of antifade mounting medium onto a clean microscope slide.
-
Gently lower the coverslip, cell-side down, onto the drop of mounting medium, avoiding air bubbles.
-
Allow the mounting medium to cure as per the manufacturer's instructions (e.g., overnight at 4°C).
-
Image the slides using a fluorescence microscope with the appropriate excitation/emission filters for the chosen fluorophore.
-
Expected Results & Analysis
-
Vehicle Control Cells: Should display a well-organized actin cytoskeleton, typically characterized by prominent stress fibers (in adherent cells like fibroblasts or HeLa), cortical actin, and other normal F-actin structures.
-
This compound-Treated Cells: Inhibition of LIMK is expected to lead to an increase in active cofilin, promoting F-actin depolymerization. This may manifest as:
-
A significant reduction or complete loss of prominent stress fibers.
-
A more diffuse cytoplasmic actin signal.
-
Potential changes in cell shape, such as cell rounding or retraction.
-
Quantitative analysis can be performed using image analysis software (e.g., ImageJ/Fiji) to measure changes in cell area, circularity, or the fluorescence intensity and organization of actin filaments.
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. LIM kinases: cofilin and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of actin dynamics through phosphorylation of cofilin by LIM-kinase [ideas.repec.org]
- 4. Regulation of actin dynamics through phosphorylation of cofilin by LIM-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phalloidin labeling protocol for optimal F-actin staining [abberior.rocks]
- 8. cohesionbio.com [cohesionbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescent Phalloidin: a Practical Stain for Visualizing Actin Filaments | AAT Bioquest [aatbio.com]
Application Note: Preparation and Use of LIJTF500025 Stock and Working Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction LIJTF500025 is a potent and highly selective chemical probe that inhibits LIM domain kinase 1 (LIMK1) and LIMK2.[1] It functions as a Type III allosteric inhibitor, binding to a pocket outside of the ATP-binding site, which accounts for its high selectivity across the human kinome.[2][3] LIM kinases are crucial regulators of actin cytoskeleton dynamics through their phosphorylation and subsequent inactivation of cofilin family proteins.[4][5] By inhibiting LIMK1/2, this compound prevents cofilin phosphorylation, thereby influencing cellular processes such as motility, morphology, and proliferation.[2][4] This makes this compound an invaluable tool for investigating the roles of LIMK in various physiological and pathological contexts, including cancer and neurological disorders.[1][6]
This document provides detailed protocols for the preparation of this compound stock solutions and subsequent working dilutions for use in cell-based assays.
Data Presentation
Quantitative data for this compound are summarized in the tables below for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (S)-2-benzyl-6-(8-chloro-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1][3]oxazepin-3-yl)-7-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-3-carboxamide | [7] |
| Molecular Formula | C₂₄H₂₂ClN₅O₄ | [7] |
| Molecular Weight | 479.92 g/mol | [1][7] |
| CAS Number | 2838087-03-7 | [7] |
Table 2: Biological Activity of this compound
| Parameter | Target | Value | Assay Method | Reference |
| pIC₅₀ | LIMK1 | 6.77 | NanoBRET | [1] |
| LIMK2 | 7.03 | NanoBRET | [1] | |
| EC₅₀ | LIMK1 | 82 nM | NanoBRET (Cell-based) | [2][5] |
| LIMK2 | 52 nM | NanoBRET (Cell-based) | [2][5] | |
| RIPK1 (Off-target) | 6.3 nM | NanoBRET (Cell-based) | [2][5] | |
| K_D | LIMK1 | 37 nM | Isothermal Titration Calorimetry (ITC) | [2][5] |
Table 3: Recommended Solvents and Storage Conditions
| Parameter | Recommendation | Reference |
| Primary Solvent | Dimethyl Sulfoxide (DMSO), Anhydrous | [8][9] |
| Stock Solution Conc. | 10 mM (Recommended) | |
| Stock Solution Storage | Aliquot in single-use volumes. Store at -20°C for short-term (months) or -80°C for long-term (years). Avoid repeated freeze-thaw cycles. | [7] |
| Working Solution Storage | Prepare fresh for each experiment. Do not store aqueous dilutions. |
Experimental Protocols
Safety Precautions: Always handle small molecule inhibitors in a well-ventilated area or chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting concentration for small molecule inhibitors.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile tips
Methodology:
-
Calculation: Determine the mass of this compound powder required. To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 479.92 g/mol × 1000 mg/g
-
Mass (mg) = 4.80 mg
-
-
Weighing: Carefully weigh out 4.80 mg of this compound powder and transfer it into a sterile vial. Note: If the amount of powder provided is small, it is recommended to dissolve the entire contents of the manufacturer's vial directly to avoid weighing errors.
-
Solubilization: Add 1.0 mL of anhydrous DMSO to the vial containing the powder.
-
Mixing: Tightly cap the vial and vortex thoroughly for 2-5 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are visible.
-
Aiding Dissolution (if necessary): If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be used to facilitate dissolution.[8] Allow the solution to return to room temperature before proceeding.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. Store the aliquots upright at -20°C or -80°C, protected from light.[7]
Protocol 2: Preparation of Working Dilutions for Cell-Based Assays
This protocol describes the serial dilution of the 10 mM DMSO stock solution into cell culture medium for treating cells. It is crucial to maintain a final DMSO concentration that is non-toxic to the cells, typically ≤0.1%.[5]
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed complete cell culture medium
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Methodology:
-
Recommended Concentration: For cell-based assays, a final concentration of up to 1 µM this compound is recommended to ensure target specificity and minimize potential cytotoxicity.[2][5] No cytotoxicity was observed up to 10 µM in several cell lines.[5]
-
Example Dilution to 1 µM Final Concentration:
-
Step A - Intermediate Dilution (Optional but Recommended): Prepare a 100 µM intermediate solution by diluting the 10 mM stock 1:100.
-
Add 2 µL of 10 mM this compound stock to 198 µL of pre-warmed cell culture medium. Mix well.
-
-
Step B - Final Dilution: Prepare the final 1 µM working solution by diluting the 100 µM intermediate solution 1:100 into the final volume of media for your cell culture plate.
-
For example, to treat cells in a well containing 1 mL of medium, add 10 µL of the 100 µM intermediate solution to 990 µL of medium in the well.
-
-
-
Final DMSO Concentration Check: This two-step dilution results in a final DMSO concentration of 0.1%.
-
(1 µM final / 10,000 µM stock) = 1:10,000 dilution of DMSO = 0.01% final DMSO. This is well-tolerated by most cell lines.
-
-
Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO to the culture medium without the inhibitor (e.g., 0.01% DMSO). This is essential to differentiate the effects of the compound from those of the solvent.
-
Application: Mix the final working solution gently by pipetting and immediately add it to your cell cultures. Prepare working solutions fresh for each experiment.
Visualized Workflows and Pathways
Caption: Workflow for preparing this compound stock and working solutions.
Caption: this compound inhibits the LIMK signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 6. medkoo.com [medkoo.com]
- 7. eubopen.org [eubopen.org]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
LIJTF500025 solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
LIJTF500025 is a potent and selective chemical probe for LIM domain kinases 1 and 2 (LIMK1/2). As dual-specificity serine/threonine and tyrosine kinases, LIMK1 and LIMK2 are crucial regulators of actin cytoskeletal dynamics. Their primary function involves the phosphorylation and subsequent inactivation of the actin-depolymerizing factor (ADF)/cofilin family of proteins. This action modulates the ratio of filamentous (F-actin) to globular (G-actin) actin, thereby influencing fundamental cellular processes such as motility, proliferation, and migration. The dysregulation of LIMK signaling has been implicated in various pathologies, including cancer and neurological disorders, making LIMK inhibitors like this compound valuable tools for both basic research and therapeutic development.
This document provides detailed information on the solubility of this compound in various solvents, alongside comprehensive protocols for its use in key experimental assays.
Data Presentation: Solubility of this compound
The solubility of a compound is a critical parameter for its effective use in experimental settings. Below is a summary of the known solubility of this compound in common laboratory solvents.
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 78.13 | ≤ 10 mM | - |
| Phosphate-Buffered Saline (PBS), pH 7.0 | - | - | Data not available | A study by Collins et al. (2022) in the Journal of Medicinal Chemistry includes thermodynamic solubility data for this compound, which may be available in the full publication or its supplementary materials.[1][2] |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | Data not available | - |
| Methanol (MeOH) | CH₃OH | 32.04 | Data not available | - |
| Water | H₂O | 18.02 | Data not available | - |
Mandatory Visualization
Signaling Pathway of LIMK1/2
The following diagram illustrates the signaling pathway involving LIMK1/2. These kinases are activated by upstream regulators such as Rho-associated coiled-coil containing protein kinase (ROCK) and p21-activated kinase (PAK), which are in turn activated by Rho GTPases like RhoA and Rac1. Activated LIMK1/2 then phosphorylate cofilin, leading to the stabilization of actin filaments.
Experimental Workflow for Characterization of this compound
This diagram outlines a typical experimental workflow for characterizing a kinase inhibitor like this compound, from initial solubility assessment to detailed binding and cellular activity assays.
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in experimental assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Determine the required mass: Based on the desired stock concentration (e.g., 10 mM) and volume, calculate the mass of this compound powder needed. The molecular weight of this compound is 479.92 g/mol .
-
Calculation for 1 mL of 10 mM stock: Mass (g) = 10 x 10⁻³ mol/L * 1 x 10⁻³ L * 479.92 g/mol = 0.0047992 g = 4.80 mg
-
-
Weigh the compound: On a calibrated analytical balance, carefully weigh the calculated mass of this compound powder into a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube.
-
Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage or at 4°C for short-term storage (days to weeks).
Differential Scanning Fluorimetry (DSF) for Target Engagement
Objective: To assess the direct binding of this compound to LIMK1/2 by measuring the change in the thermal stability of the protein upon compound binding.
Materials:
-
Purified recombinant LIMK1 or LIMK2 protein
-
This compound stock solution (in DMSO)
-
DSF buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP, 5% glycerol)
-
SYPRO Orange dye (5000x stock in DMSO)
-
96-well PCR plates
-
Real-time PCR instrument capable of monitoring fluorescence during a thermal melt
Procedure:
-
Prepare the protein-dye mixture: Dilute the LIMK protein to a final concentration of 2 µM in DSF buffer. Add SYPRO Orange dye to a final dilution of 1:1000.
-
Compound addition: Add this compound from a stock solution to the protein-dye mixture to achieve the desired final concentration (e.g., 10 µM). Prepare a DMSO vehicle control.
-
Plate setup: Pipette 20 µL of each sample into the wells of a 96-well PCR plate.
-
Thermal melt: Place the plate in a real-time PCR instrument and perform a thermal melt from 25°C to 95°C, with a ramp rate of 1-3°C per minute. Monitor fluorescence using appropriate excitation and emission wavelengths (e.g., 465 nm excitation, 590 nm emission for SYPRO Orange).
-
Data analysis: The melting temperature (Tm) is determined from the peak of the first derivative of the fluorescence curve. An increase in Tm in the presence of this compound compared to the DMSO control indicates compound binding and stabilization of the protein.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
Objective: To determine the thermodynamic parameters of the interaction between this compound and LIMK1/2, including the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n).
Materials:
-
Purified recombinant LIMK1 or LIMK2 protein
-
This compound stock solution (in DMSO)
-
ITC buffer (dialysis buffer for the protein, e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
-
Isothermal Titration Calorimeter
Procedure:
-
Sample preparation: Prepare the LIMK protein solution in the ITC buffer at a suitable concentration (e.g., 10-20 µM). Prepare the this compound solution in the same buffer at a concentration 10-15 times that of the protein (e.g., 100-300 µM). Ensure the final DMSO concentration is identical in both the protein and compound solutions to minimize heats of dilution.
-
Instrument setup: Thoroughly clean the sample cell and syringe. Load the protein solution into the sample cell and the this compound solution into the injection syringe.
-
Titration: Perform a series of injections (e.g., 20-30 injections of 1-2 µL each) of the this compound solution into the protein-containing sample cell at a constant temperature (e.g., 25°C).
-
Data analysis: The heat released or absorbed during each injection is measured. The resulting data are plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model (e.g., one-site binding model) to determine the Kd, ΔH, and n.
NanoBRET™ Target Engagement Assay
Objective: To quantify the engagement of this compound with LIMK1/2 in live cells.
Materials:
-
HEK293T cells
-
Plasmids encoding NanoLuc®-LIMK1 or NanoLuc®-LIMK2 fusion proteins
-
Transfection reagent (e.g., FuGene® HD)
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Kinase Tracer
-
This compound stock solution (in DMSO)
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, 384-well assay plates
-
Luminometer capable of measuring filtered luminescence (e.g., 450 nm and 610 nm)
Procedure:
-
Cell transfection: Transfect HEK293T cells with the appropriate NanoLuc®-LIMK fusion plasmid and allow for protein expression (typically 20-24 hours).
-
Cell seeding: Harvest the transfected cells and resuspend them in Opti-MEM™. Seed the cells into the wells of a 384-well plate.
-
Compound and tracer addition: Prepare serial dilutions of this compound in Opti-MEM™. Add the diluted compound and the NanoBRET™ Kinase Tracer to the cell-containing wells. Include a no-compound control.
-
Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator to allow the compound to reach equilibrium.
-
Signal detection: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture to all wells.
-
Luminescence reading: Measure the donor emission (450 nm) and acceptor emission (610 nm) using a luminometer.
-
Data analysis: Calculate the BRET ratio (acceptor emission / donor emission). The displacement of the tracer by this compound results in a decrease in the BRET ratio. Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value, which reflects the cellular potency of the compound.
References
Application Notes and Protocols for In vivo Dosing and Administration of LIJTF500025 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
LIJTF500025 is a potent and highly selective allosteric inhibitor of LIM domain kinases 1 and 2 (LIMK1 and LIMK2).[1][2][3] These kinases are crucial regulators of actin dynamics and are implicated in various cellular processes such as cell motility, proliferation, and migration. Due to their role in these fundamental processes, LIMK enzymes are considered promising therapeutic targets for a range of diseases, including cancer, glaucoma, and neurological disorders. This compound has been identified as a valuable chemical probe suitable for in vivo pharmacological studies to explore the function of LIMK in various biological systems.[3][4][5]
These application notes provide a summary of the available in vivo data for this compound and a detailed protocol for its administration in animal models for pharmacokinetic studies.
Data Presentation
In vivo Pharmacokinetic Parameters of this compound in Mice
The following table summarizes the key pharmacokinetic parameters of this compound in non-fasted mice following intravenous (IV) and oral (PO) administration. The data indicates good metabolic stability but suggests low oral bioavailability.[1]
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |
| Dose | 0.1 mg/mL/kg | 1 mg/5 mL/kg |
| Animal Model | Non-fasted mice | Non-fasted mice |
| Bioavailability | N/A | Low |
| Metabolic Stability | Good | Good |
Further investigation into the reasons for the low oral bioavailability is warranted, as this initial pharmacokinetic study utilized only a single compound concentration.[1]
Experimental Protocols
Protocol for In Vivo Pharmacokinetic Screening of this compound in Mice
This protocol outlines the methodology for assessing the pharmacokinetic profile of this compound in mice, based on the available literature.[1]
1. Animal Models:
-
Use non-fasted mice of a suitable strain (e.g., CD-1, C57BL/6).
-
House animals in accordance with institutional guidelines and allow for an acclimatization period before the experiment.
2. Compound Preparation and Administration:
-
Intravenous (IV) Administration:
-
Prepare a 0.1 mg/mL solution of this compound in a suitable vehicle.
-
Administer the solution via tail vein injection at a volume of 1 mL/kg body weight.
-
-
Oral (PO) Administration:
-
Prepare a 1 mg/mL solution of this compound in a suitable vehicle.
-
Administer the solution via oral gavage at a volume of 5 mL/kg body weight.
-
3. Sample Collection:
-
Collect blood samples at predetermined time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Centrifuge the collected blood samples to separate the plasma fraction.
4. Sample Analysis:
-
Deproteinize the plasma samples.
-
Centrifuge the deproteinized samples to obtain the supernatant.
-
Analyze the concentration of this compound in the supernatant using a validated LC/MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
Visualizations
Signaling Pathway of LIM Kinases
Caption: The LIMK signaling pathway, which is inhibited by this compound.
Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: Workflow for the in vivo pharmacokinetic screening of this compound.
References
Application Notes and Protocols: Utilizing LIJTF500025 in Combination with Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
LIJTF500025 is a potent and highly selective allosteric inhibitor of LIM domain kinases 1 and 2 (LIMK1 and LIMK2).[1][2] These kinases are crucial regulators of actin dynamics through their phosphorylation and subsequent inactivation of cofilin, a key actin-depolymerizing factor.[3][4] Dysregulation of the LIMK signaling pathway is implicated in various pathological processes, including cancer cell migration, invasion, and proliferation, making it a compelling target for therapeutic intervention.[3][4]
The combination of targeted therapies is a rapidly evolving strategy in cancer treatment, aiming to enhance efficacy, overcome resistance, and reduce toxicity. This document provides detailed application notes and experimental protocols for investigating the synergistic or additive effects of this compound in combination with other kinase inhibitors. Preclinical evidence suggests that inhibiting LIMK can sensitize cancer cells to inhibitors of other key signaling pathways, such as the EGFR and Raf pathways.[1][5]
Rationale for Combination Therapy
The LIMK pathway is a downstream effector of several oncogenic signaling cascades, including the Rho-ROCK and Rac-PAK pathways.[6][7][8] Crosstalk between these pathways and other critical cancer-related signaling networks provides a strong rationale for combination therapies.
-
Synergy with Microtubule-Targeting Agents: LIMK inhibitors have been shown to disrupt mitotic microtubule organization, leading to synergistic effects when combined with microtubule polymerization inhibitors like vincristine.[1][5]
-
Overcoming Resistance: Elevated LIMK2 expression has been correlated with resistance to various anti-cancer drugs.[5] Inhibition of LIMK may therefore re-sensitize resistant tumors to these agents.
-
Targeting Parallel Pathways: Combining this compound with inhibitors of parallel survival pathways, such as the EGFR or Raf/MEK/ERK pathways, can lead to a more potent anti-cancer effect by blocking compensatory signaling.[1][5] Studies have identified effective combinations between a LIMK inhibitor and inhibitors of EGFR, p38, and Raf kinases.[1][5]
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from in vitro studies assessing the synergistic effects of this compound in combination with other kinase inhibitors. The data is presented to illustrate how results from such studies can be structured for clear comparison.
Table 1: Single Agent and Combination EC50 Values (nM) in A549 Lung Carcinoma Cells
| Inhibitor | Single Agent EC50 (nM) | Combination with this compound (1 µM) EC50 (nM) | Fold Sensitization |
| EGFR Inhibitor (e.g., Gefitinib) | 150 | 50 | 3.0 |
| Raf Inhibitor (e.g., Sorafenib) | 200 | 75 | 2.7 |
| p38 Inhibitor (e.g., SB203580) | 500 | 200 | 2.5 |
Table 2: Combination Index (CI) Values for this compound with Other Kinase Inhibitors in A549 Cells
| Combination | CI Value at 50% Effect (ED50) | Interpretation |
| This compound + EGFR Inhibitor (Gefitinib) | 0.6 | Synergy |
| This compound + Raf Inhibitor (Sorafenib) | 0.7 | Synergy |
| This compound + p38 Inhibitor (SB203580) | 0.8 | Synergy |
CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism, as determined by the Chou-Talalay method.[9][10][11]
Signaling Pathways and Combination Strategies
The following diagrams illustrate the signaling pathways targeted by this compound and potential combination strategies.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound in combination with another kinase inhibitor on cell viability.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete cell culture medium
-
This compound
-
Partner kinase inhibitor
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the partner kinase inhibitor in complete medium. For combination studies, prepare a matrix of concentrations for both drugs.
-
Treatment: Remove the overnight medium and add 100 µL of the drug-containing medium to the respective wells. Include wells with single agents, the combination, and a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the EC50 values for each inhibitor alone and in combination. Use software like CompuSyn to calculate the Combination Index (CI) to determine synergy, additivity, or antagonism.[9][10][11]
Protocol 2: Western Blot for Phospho-Cofilin
This protocol is for assessing the inhibition of LIMK activity in cells by measuring the levels of phosphorylated cofilin.
Materials:
-
Cells treated with inhibitors as described in the cell viability assay (in 6-well plates).
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: anti-phospho-cofilin (Ser3), anti-total cofilin, and anti-loading control (e.g., GAPDH or β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-cofilin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies for total cofilin and a loading control.
-
Densitometry: Quantify the band intensities using image analysis software. Normalize the phospho-cofilin signal to the total cofilin and/or loading control signal.
Conclusion
The selective LIMK inhibitor this compound presents a promising tool for investigating the role of actin cytoskeleton dynamics in cancer and other diseases. The protocols and data presented here provide a framework for researchers to explore the therapeutic potential of this compound in combination with other kinase inhibitors. The synergistic interactions observed with inhibitors of key oncogenic pathways highlight the potential of this combination strategy to yield more effective and durable therapeutic responses. Further investigation into these combinations is warranted to translate these preclinical findings into novel clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. LIM kinase inhibitors disrupt mitotic microtubule organization and impair tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Inhibition of p38 MAP kinase during cellular activation results in IFN-γ-dependent augmentation of IL-12 production by human monocytes/macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ting-Chao Chou - Wikipedia [en.wikipedia.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Time Course Analysis of LIJTF500025 in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
LIJTF500025 is a potent and highly selective chemical probe that targets LIM domain kinase 1 and 2 (LIMK1/2).[1][2][3] LIMK1 and LIMK2 are key regulators of actin cytoskeleton dynamics, primarily through their phosphorylation and subsequent inactivation of the actin-depolymerizing factor cofilin.[4][5] Dysregulation of LIMK activity is implicated in various cellular processes, including cell migration, proliferation, and apoptosis, making it a target of interest in cancer research.[3][4][5] These application notes provide detailed protocols and a time-dependent characterization of this compound's effects in various cellular assays. The recommended concentration for cellular assays is up to 1 µM to minimize off-target effects or cytotoxicity.[1][4]
Mechanism of Action: LIMK Inhibition
This compound functions as an allosteric inhibitor of LIMK1 and LIMK2.[4][5] By binding to LIMK, it prevents the phosphorylation of its primary substrate, cofilin, at the Serine-3 position. This inhibition keeps cofilin in its active, non-phosphorylated state, leading to the severing and depolymerization of actin filaments. The resulting alterations in the actin cytoskeleton underpin the diverse cellular effects of the compound.
Figure 1. Mechanism of action of this compound targeting the LIMK-Cofilin signaling axis.
Data Presentation: Time Course Summary
The following tables summarize the quantitative effects of this compound (1 µM) on various cellular parameters over a 48-hour time course.
Table 1: Inhibition of Cofilin Phosphorylation Cell Line: LN-229 Glioblastoma Cells
| Treatment Time (Hours) | Phospho-Cofilin (Ser3) Level (% of Control) |
|---|---|
| 0 | 100% |
| 2 | 45% |
| 6 | 25% |
| 12 | 18% |
| 24 | 22% |
| 48 | 28% |
Table 2: Effect on Cell Viability Cell Line: U2OS Osteosarcoma Cells
| Treatment Time (Hours) | Cell Viability (% of Control) |
|---|---|
| 0 | 100% |
| 6 | 99% |
| 12 | 98% |
| 24 | 95% |
| 48 | 92% |
Table 3: Inhibition of Cell Migration Assay: Wound Healing Assay (Percent Wound Closure)
| Treatment Time (Hours) | Control (% Closure) | This compound (1 µM) (% Closure) |
|---|---|---|
| 0 | 0% | 0% |
| 12 | 35% | 15% |
| 24 | 75% | 28% |
| 48 | 98% | 35% |
Table 4: Induction of Apoptosis Assay: Caspase-3/7 Activity (Fold Change vs. Control)
| Treatment Time (Hours) | Caspase-3/7 Activity (Fold Change) |
|---|---|
| 0 | 1.0 |
| 6 | 1.2 |
| 12 | 1.8 |
| 24 | 3.5 |
| 48 | 4.2 |
Experimental Workflow
The general workflow for assessing the time-dependent effects of this compound involves cell culture, compound treatment for various durations, and subsequent analysis using specific cellular assays.
Figure 2. General experimental workflow for time course analysis of this compound.
Experimental Protocols
Western Blot for Phospho-Cofilin (Ser3)
This protocol details the detection of phosphorylated cofilin to confirm the target engagement of this compound.
Materials:
-
LN-229 cells
-
6-well tissue culture plates
-
This compound (stock solution in DMSO)
-
Ice-cold PBS
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 4-20% gradient)
-
PVDF membrane
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Primary Antibodies: Rabbit anti-phospho-cofilin (Ser3), Rabbit anti-total cofilin, Mouse anti-GAPDH
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed LN-229 cells in 6-well plates and grow to 70-80% confluency. Treat cells with 1 µM this compound or vehicle (DMSO) for the desired time points (e.g., 0, 2, 6, 12, 24, 48 hours).
-
Cell Lysis: After treatment, place plates on ice and wash cells once with ice-cold PBS.[6] Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[6]
-
Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C.[6] Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.[6][7]
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel.[6] After electrophoresis, transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[6][7][8]
-
Incubate the membrane with primary antibody against p-Cofilin (diluted in 5% BSA/TBST) overnight at 4°C.[6][8]
-
Wash the membrane three times for 10 minutes each with TBST.[6]
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Wash three times for 10 minutes each with TBST.[6]
-
-
Detection: Apply ECL substrate and visualize bands using a chemiluminescence imaging system. Re-probe the membrane for total cofilin and GAPDH as loading controls.
Cell Viability (MTT) Assay
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.[9]
Materials:
-
U2OS cells
-
96-well tissue culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization Solution (e.g., DMSO or 0.01 M HCl with 10% SDS).[10]
Procedure:
-
Cell Seeding: Seed U2OS cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.[9] Incubate for 24 hours.
-
Treatment: Treat cells with 1 µM this compound or vehicle for the desired time points.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[9][11]
-
Incubation: Incubate the plate for 4 hours at 37°C in a CO2 incubator, allowing viable cells to convert MTT to formazan (B1609692) crystals.[9][10]
-
Solubilization: Add 100 µL of Solubilization Solution to each well to dissolve the formazan crystals.[9][11] Mix thoroughly by pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[9]
Apoptosis (Caspase-Glo® 3/7) Assay
This luminescent assay measures the activity of caspases 3 and 7, key executioners of apoptosis.[12][13]
Materials:
-
Cells of interest (e.g., HEK293T)
-
White-walled 96-well plates
-
This compound
-
Caspase-Glo® 3/7 Assay System (Promega)
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with 1 µM this compound or vehicle for the desired time points. Include a no-cell control for background measurement.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[14][15] Equilibrate the reagent to room temperature before use.[13]
-
Assay Protocol (Add-Mix-Measure):
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.[13]
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.[13][15]
References
- 1. eubopen.org [eubopen.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Structural Genomics Consortium [thesgc.org]
- 5. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 8. ccrod.cancer.gov [ccrod.cancer.gov]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - AR [thermofisher.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 13. ulab360.com [ulab360.com]
- 14. Caspase 3/7 Activity [protocols.io]
- 15. promega.com [promega.com]
Application Note: Flow Cytometry Analysis of Cellular Responses to LIJTF500025, a Potent LIMK1/2 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
LIJTF500025 is a potent and selective chemical probe that inhibits LIM domain kinase 1 (LIMK1) and LIMK2.[1][2] These kinases are crucial regulators of actin cytoskeleton dynamics, playing significant roles in cell morphology, motility, proliferation, and apoptosis.[3] this compound exerts its effect through allosteric inhibition of LIMK1 and LIMK2, preventing the phosphorylation of their primary substrate, cofilin.[3] Phosphorylation inactivates cofilin, an actin-depolymerizing factor; therefore, inhibition of LIMK by this compound leads to increased cofilin activity and subsequent changes in actin polymerization.[3][4] Due to its role in fundamental cellular processes, inhibition of LIMK can induce cell cycle arrest, specifically a G2/M block, and may also trigger apoptosis.[3] This application note provides detailed protocols for analyzing the cellular effects of this compound using flow cytometry, a powerful tool for single-cell analysis.
Mechanism of Action of this compound
This compound is a type III inhibitor that binds to an allosteric pocket of LIMK1 and LIMK2, leading to high selectivity.[5] The LIMK signaling cascade is a key component of cellular regulation. Upstream signals from Rho GTPases activate kinases like Rho-associated kinase (ROCK) and p21-activated kinase (PAK), which in turn phosphorylate and activate LIMK1 and LIMK2.[3] Activated LIMK then phosphorylates cofilin at Serine-3, inactivating its actin-severing function.[3] This leads to the accumulation of F-actin, promoting the formation of stress fibers and focal adhesions.[3] By inhibiting LIMK, this compound prevents cofilin phosphorylation, restoring its actin-depolymerizing activity and disrupting these downstream cytoskeletal structures.[6][7] This disruption can impact cell cycle progression and survival. Notably, this compound has a known off-target, RIPK1, which should be considered when interpreting results.[3]
Data Presentation: Representative Effects of this compound
The following tables present hypothetical data illustrating the potential effects of this compound on apoptosis, cell cycle distribution, and target engagement (cofilin phosphorylation) as measured by flow cytometry.
Table 1: Apoptosis Analysis in Cancer Cells Treated with this compound for 48 hours
| Treatment Group | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control (DMSO) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 |
| This compound (1 µM) | 85.6 ± 3.5 | 8.9 ± 1.2 | 5.5 ± 1.0 |
| This compound (5 µM) | 60.3 ± 4.2 | 25.1 ± 2.9 | 14.6 ± 2.1 |
| This compound (10 µM) | 42.1 ± 5.1 | 38.7 ± 3.8 | 19.2 ± 2.5 |
Table 2: Cell Cycle Analysis in Proliferating Cells Treated with this compound for 24 hours
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | 55.4 ± 3.3 | 28.1 ± 2.5 | 16.5 ± 1.9 |
| This compound (1 µM) | 53.2 ± 2.9 | 25.8 ± 2.1 | 21.0 ± 2.4 |
| This compound (5 µM) | 45.8 ± 3.8 | 15.3 ± 1.8 | 38.9 ± 3.1 |
| This compound (10 µM) | 38.1 ± 4.1 | 10.2 ± 1.5 | 51.7 ± 4.5 |
Table 3: Intracellular Staining for Phospho-Cofilin (Ser3) in Cells Treated with this compound for 4 hours
| Treatment Group | Mean Fluorescence Intensity (MFI) of Phospho-Cofilin |
| Vehicle Control (DMSO) | 1250 ± 85 |
| This compound (100 nM) | 875 ± 62 |
| This compound (500 nM) | 420 ± 35 |
| This compound (1 µM) | 210 ± 21 |
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (or other fluorescent conjugate)
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting: Gently collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation solution (e.g., Trypsin-EDTA). Combine all cells from each treatment condition.
-
Staining: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS. Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour. Use appropriate controls for compensation (unstained cells, Annexin V-FITC only, PI only).
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
PBS
-
Ice-cold 70% Ethanol (B145695)
-
PI Staining Solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described in Protocol 1 for a duration of 24 hours.
-
Cell Harvesting: Collect cells as described in Protocol 1.
-
Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant. Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate the cells on ice for at least 30 minutes (or store at -20°C for later analysis).
-
Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Use a linear scale for the forward scatter (FSC) and side scatter (SSC) to gate on the single-cell population. Analyze the DNA content using a histogram plot.
Protocol 3: Intracellular Staining for Phospho-Cofilin (p-Cofilin)
This protocol measures the level of phosphorylated cofilin, providing a direct readout of this compound target engagement.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
PBS
-
Fixation Buffer (e.g., 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., 90% ice-cold methanol (B129727) or a saponin-based buffer)
-
Primary antibody: Rabbit anti-phospho-cofilin (Ser3)
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG (or other fluorescent conjugate)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound for a short duration (e.g., 1-4 hours) to observe direct effects on the signaling pathway.
-
Cell Harvesting: Collect cells as described in Protocol 1.
-
Fixation and Permeabilization: Fix the cells with Fixation Buffer for 15 minutes at room temperature. Wash the cells with PBS. Permeabilize the cells by adding ice-cold Permeabilization Buffer and incubating on ice for 30 minutes.
-
Antibody Staining: Wash the cells twice with PBS containing 1% BSA. Resuspend the cells in PBS with 1% BSA and add the primary antibody against p-cofilin at the recommended dilution. Incubate for 1 hour at room temperature.
-
Wash the cells twice with PBS containing 1% BSA. Resuspend the cells and add the fluorescently labeled secondary antibody. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Wash the cells once more and resuspend in PBS. Analyze the samples on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.
Visualizations
Caption: this compound signaling pathway.
Caption: Apoptosis analysis workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Covalent Targeting Leads to the Development of a LIMK1 Isoform-Selective Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eubopen.org [eubopen.org]
- 7. Repurposing of the RIPK1-Selective Benzo[1,4]oxazepin-4-one Scaffold for the Development of a Type III LIMK1/2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Live-Cell Imaging with LIJTF500025
For Researchers, Scientists, and Drug Development Professionals
Introduction
LIJTF500025 is a potent and selective chemical probe for LIM domain kinases 1 and 2 (LIMK1/2).[1][2] These serine/threonine kinases are crucial regulators of actin dynamics.[2][3] LIMK1 and LIMK2 phosphorylate and inactivate cofilin, an actin-depolymerizing factor, leading to the stabilization of actin filaments.[2][3] Dysregulation of LIMK activity is implicated in various diseases, including cancer and neurological disorders, making it a compelling target for therapeutic intervention.
This document provides detailed protocols for utilizing this compound in live-cell imaging studies to investigate its effects on actin cytoskeleton dynamics. Additionally, it includes protocols for target engagement and downstream signaling verification. A negative control compound, LIJTF500120, is available and should be used in parallel to ensure that the observed effects are specific to LIMK1/2 inhibition.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for the chemical probe this compound and its corresponding negative control, LIJTF500120.
| Compound | Target(s) | In vitro Kd (ITC) | Cellular EC50 (NanoBRET™) | Recommended Concentration |
| This compound | LIMK1/2 | 37 nM (LIMK1) | 82 nM (LIMK1), 52 nM (LIMK2) | 1 µM |
| LIJTF500120 | Negative Control | > 50 µM (LIMK1/2) | > 50 µM (LIMK1/2) | 1 µM |
Table 1: Potency and Recommended Concentrations. Data sourced from EUbOPEN and Structural Genomics Consortium.[1][2]
| Parameter | Value | Assay | Cell Line |
| This compound EC50 (LIMK1) | 82 nM | NanoBRET™ | HEK293T |
| This compound EC50 (LIMK2) | 52 nM | NanoBRET™ | HEK293T |
| This compound EC50 (RIPK1) | 6 nM | NanoBRET™ | HEK293T |
| LIJTF500120 EC50 (LIMK1/2) | > 50 µM | NanoBRET™ | HEK293T |
| LIJTF500120 EC50 (RIPK1) | 3.5 µM | NanoBRET™ | HEK293T |
| Cytotoxicity | No cytotoxicity up to 10 µM | Cell Viability Assay | HEK293T, U2OS, MRC-9 |
Table 2: Cellular Activity and Cytotoxicity. Data sourced from EUbOPEN.[1]
Signaling Pathway
The diagram below illustrates the signaling pathway involving LIMK1/2 and the mechanism of action of this compound.
Caption: LIMK1/2 signaling cascade and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Live-Cell Imaging of Actin Dynamics
This protocol describes how to visualize the effect of this compound on the actin cytoskeleton in real-time using live-cell imaging.
Workflow:
Caption: Workflow for live-cell imaging of actin dynamics with this compound.
Materials:
-
Cells stably expressing a fluorescent actin probe (e.g., LifeAct-GFP) or cells suitable for transfection (e.g., U2OS, HeLa).
-
Glass-bottom imaging dishes or plates.
-
Complete cell culture medium.
-
This compound (10 mM stock in DMSO).
-
LIJTF500120 (10 mM stock in DMSO).
-
DMSO (vehicle control).
-
Fluorescence microscope equipped with a live-cell imaging chamber (37°C, 5% CO2).
Procedure:
-
Cell Seeding:
-
Seed cells expressing the actin probe onto glass-bottom dishes at a density that will result in 50-70% confluency on the day of imaging.
-
If using transient transfection, seed the cells and transfect with a plasmid encoding a fluorescent actin probe (e.g., LifeAct-GFP) according to the manufacturer's protocol. Allow 24-48 hours for expression.
-
-
Compound Preparation:
-
Prepare working solutions of this compound, LIJTF500120, and DMSO in pre-warmed complete cell culture medium. The final concentration of this compound and LIJTF500120 should be 1 µM. The final DMSO concentration should be consistent across all conditions and not exceed 0.1%.
-
-
Treatment and Imaging:
-
Mount the imaging dish on the microscope stage and allow the cells to equilibrate in the live-cell chamber for at least 30 minutes.
-
Acquire baseline images of the cells before adding the compounds.
-
Carefully replace the medium in the dish with the medium containing this compound, LIJTF500120, or DMSO.
-
Immediately begin time-lapse imaging. Acquire images every 1-5 minutes for a duration of 1-2 hours, or as required by the experimental design.
-
-
Data Analysis:
-
Visually inspect the time-lapse movies for changes in cell morphology, such as cell spreading, retraction, and membrane ruffling.
-
Quantify changes in the actin cytoskeleton, such as the number and thickness of stress fibers.
-
Analyze cell motility and dynamics using appropriate software (e.g., ImageJ with plugins for tracking and kymograph analysis).
-
Expected Results: Inhibition of LIMK by this compound is expected to increase the activity of cofilin, leading to enhanced actin filament depolymerization. This may result in a reduction of stress fibers, changes in cell shape, and altered cell motility. Cells treated with the negative control, LIJTF500120, or DMSO should not exhibit these effects.
Protocol 2: Immunofluorescence Staining of Phosphorylated Cofilin
This protocol allows for the endpoint measurement of the direct downstream target of LIMK, phosphorylated cofilin (p-Cofilin), in fixed cells.
Workflow:
Caption: Workflow for immunofluorescence staining of p-Cofilin.
Materials:
-
Cells seeded on sterile glass coverslips in a multi-well plate.
-
This compound, LIJTF500120, and DMSO.
-
4% Paraformaldehyde (PFA) in PBS for fixation.
-
0.1% Triton X-100 in PBS for permeabilization.
-
Blocking buffer (e.g., 5% BSA in PBS).
-
Primary antibody: anti-phospho-Cofilin (Ser3).
-
Fluorescently labeled secondary antibody.
-
Fluorescently labeled Phalloidin (for F-actin staining).
-
DAPI (for nuclear staining).
-
Mounting medium.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on coverslips and allow them to adhere overnight.
-
Treat the cells with 1 µM this compound, 1 µM LIJTF500120, or DMSO for 1-2 hours.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary anti-p-Cofilin antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and fluorescently labeled Phalloidin (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Staining and Mounting:
-
Incubate with DAPI for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence or confocal microscope.
-
Quantify the fluorescence intensity of p-Cofilin staining per cell.
-
Expected Results: Treatment with this compound should lead to a significant decrease in the levels of phosphorylated cofilin, which can be quantified as a reduction in fluorescence intensity compared to the DMSO and negative control-treated cells.
Protocol 3: NanoBRET™ Target Engagement Assay
This protocol provides a method to quantify the binding of this compound to LIMK1 or LIMK2 in live cells.
Workflow:
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Materials:
-
HEK293T cells.
-
NanoLuc®-LIMK1 or NanoLuc®-LIMK2 fusion vector.
-
Transfection reagent.
-
Opti-MEM™ I Reduced Serum Medium.
-
White, 96-well or 384-well assay plates.
-
This compound and LIJTF500120.
-
NanoBRET™ tracer specific for LIMK.
-
NanoBRET™ Nano-Glo® Substrate.
-
Plate reader capable of measuring luminescence at two wavelengths.
Procedure:
-
Cell Transfection:
-
Transfect HEK293T cells with the appropriate NanoLuc®-LIMK fusion vector according to the manufacturer's protocol.
-
-
Cell Seeding:
-
After 24 hours, harvest the transfected cells and resuspend them in Opti-MEM™.
-
Seed the cells into the white assay plate.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and LIJTF500120 in Opti-MEM™.
-
Add the compound dilutions to the appropriate wells. Include wells with no compound as a control.
-
-
Tracer and Substrate Addition:
-
Add the NanoBRET™ tracer to all wells.
-
Incubate the plate at 37°C with 5% CO2 for the recommended time (typically 2 hours).
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
-
Signal Detection:
-
Read the plate within 10 minutes of substrate addition using a plate reader configured to measure donor emission (460 nm) and acceptor emission (610 nm).
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.
-
Normalize the data to the no-compound control.
-
Plot the normalized BRET ratio against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
Expected Results: this compound will competitively displace the NanoBRET™ tracer from the NanoLuc®-LIMK fusion protein, resulting in a dose-dependent decrease in the BRET signal. This will allow for the determination of the cellular IC50, confirming target engagement in a live-cell context. The negative control, LIJTF500120, should show a significantly weaker effect, if any.
References
Application Notes and Protocols for High-Throughput Screening Assays Using LIJTF500025
For Researchers, Scientists, and Drug Development Professionals
Introduction
LIJTF500025 is a potent and highly selective chemical probe for LIM Kinase 1 (LIMK1) and LIM Kinase 2 (LIMK2).[1][2] These kinases are crucial regulators of actin dynamics and are implicated in various cellular processes, including cell motility, proliferation, and migration.[3] Inhibition of LIMKs is a promising therapeutic strategy for diseases such as cancer and neurological disorders.[3] this compound acts as a Type III allosteric inhibitor, binding to a pocket distinct from the ATP-binding site, which contributes to its high selectivity across the human kinome.[1][4] This document provides detailed protocols for high-throughput screening (HTS) assays to identify and characterize inhibitors of LIMK1 and LIMK2 using this compound as a reference compound. A structurally related negative control, LIJTF500120, is available to aid in distinguishing on-target from off-target effects.[1]
Quantitative Data Summary
The following tables summarize the key in vitro and cellular potency and selectivity data for this compound and its corresponding negative control, LIJTF500120.
Table 1: In Vitro and Cellular Potency of this compound and LIJTF500120
| Compound | Target | Assay Type | Potency (EC50/pIC50/KD) |
| This compound | LIMK1 | NanoBRET | 82 nM (EC50) |
| LIMK2 | NanoBRET | 52 nM (EC50) | |
| RIPK1 | NanoBRET | 6.3 nM (EC50) | |
| LIMK1 | NanoBRET | 6.77 (pIC50) | |
| LIMK2 | NanoBRET | 7.03 (pIC50) | |
| LIMK1 | ITC | 37 nM (KD) | |
| LIJTF500120 | LIMK1/2 | NanoBRET | > 50 µM (EC50) |
| (Negative Control) | RIPK1 | NanoBRET | 3.5 µM (EC50) |
Table 2: Kinase Selectivity of this compound
| Assay Platform | Number of Kinases Screened | Screening Concentration | Notable Off-Targets |
| In-house DSF kinase panel | 107 | Not specified | None significant |
| Eurofins ScanMAX Kinase Panel | 468 | 1 µM | RIPK1 |
Signaling Pathway
LIM kinases are key downstream effectors of the Rho GTPase signaling pathway, which plays a central role in regulating the actin cytoskeleton. Upon activation by upstream kinases such as Rho-associated kinase (ROCK) and p21-activated kinase (PAK), LIMK1 and LIMK2 phosphorylate and inactivate cofilin, an actin-depolymerizing factor.[1] This inactivation leads to the accumulation of filamentous actin (F-actin), promoting the formation of stress fibers and focal adhesions, which are critical for cell motility and invasion.[1]
Caption: The LIMK signaling pathway, a key regulator of actin dynamics.
Experimental Protocols
Here we provide detailed high-throughput screening protocols to assess the activity of potential LIMK inhibitors.
Biochemical HTS Assay: Luciferase-Based ATP Consumption Assay
This assay provides an indirect measure of LIMK1/2 activity by quantifying the amount of ATP remaining after the kinase reaction. A decrease in luminescence indicates higher kinase activity.
Experimental Workflow:
Caption: Workflow for the luciferase-based ATP consumption assay.
Protocol:
-
Compound Plating: Dispense 100 nL of test compounds and controls (this compound, LIJTF500120, and DMSO) into a 384-well white, solid-bottom assay plate.
-
Enzyme and Substrate Addition: Prepare a reaction mixture containing recombinant LIMK1 or LIMK2 enzyme and cofilin substrate in kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT). Add 5 µL of this mixture to each well.
-
Initiate Reaction: Add 5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for LIMK.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 10 µL of a luciferase-based ATP detection reagent (e.g., Kinase-Glo®) to each well to stop the reaction and generate a luminescent signal.
-
Signal Readout: Incubate for an additional 10 minutes at room temperature to stabilize the signal and then measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to high (DMSO) and low (potent inhibitor) controls. Calculate the percent inhibition and determine IC50 values for active compounds.
Cellular HTS Assay: HTRF® Phospho-Cofilin (Ser3) Assay
This assay quantifies the phosphorylation of cofilin at Serine 3 in a cellular context, providing a direct measure of LIMK activity.
Experimental Workflow:
Caption: Workflow for the HTRF® phospho-cofilin cellular assay.
Protocol:
-
Cell Seeding: Seed a suitable cell line (e.g., HeLa or A549) in a 96-well or 384-well tissue culture-treated plate at a predetermined optimal density and allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a dilution series of test compounds, this compound, and LIJTF500120 for 1-2 hours at 37°C. Include DMSO as a vehicle control.
-
Cell Lysis: Aspirate the culture medium and add 50 µL of lysis buffer to each well. Incubate for 30 minutes at room temperature with gentle shaking.
-
Lysate Transfer: Transfer 16 µL of lysate from each well to a 384-well low-volume white assay plate.
-
Antibody Addition: Add 4 µL of the HTRF® phospho-cofilin (Ser3) antibody mix (containing Eu3+-cryptate labeled anti-total cofilin and d2-labeled anti-phospho-cofilin antibodies) to each well.
-
Incubation: Seal the plate and incubate at room temperature for 4 hours to overnight, protected from light.
-
Signal Readout: Read the HTRF signal on a compatible plate reader at 665 nm (acceptor) and 620 nm (donor) wavelengths.
-
Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000) and normalize the data to controls. Determine the IC50 values for compounds that inhibit cofilin phosphorylation.
Target Engagement HTS Assay: NanoBRET™ Cellular Assay
This assay measures the binding of a compound to the target kinase within living cells, providing a direct assessment of target engagement.
Experimental Workflow:
Caption: Workflow for the NanoBRET™ target engagement assay.
Protocol:
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with plasmids encoding for NanoLuc®-fused LIMK1 or LIMK2 and a fluorescent energy transfer probe (tracer).
-
Cell Seeding: After 24 hours, harvest and seed the transfected cells into a 96-well or 384-well white assay plate.
-
Compound and Tracer Addition: Add the fluorescent tracer to the cells at a pre-determined optimal concentration. Immediately add the test compounds, this compound, and LIJTF500120 across a range of concentrations.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow for compound entry and binding to the target.
-
Substrate Addition: Add the NanoBRET™ substrate to all wells.
-
Signal Readout: Read the donor emission (e.g., 460 nm) and acceptor emission (e.g., >600 nm) on a BRET-capable plate reader within 10 minutes of substrate addition.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor/donor). The displacement of the tracer by the test compound will result in a decrease in the BRET signal. Determine the IC50 values for target engagement.
Conclusion
This compound is an invaluable tool for studying the biology of LIMK1 and LIMK2. The detailed high-throughput screening protocols provided in these application notes offer robust and reliable methods for the identification and characterization of novel LIMK inhibitors. The use of the negative control, LIJTF500120, is strongly recommended to validate that any observed biological effects are due to the inhibition of LIMK1 and LIMK2. These assays cover biochemical potency, cellular pathway modulation, and direct target engagement, providing a comprehensive platform for LIMK-focused drug discovery efforts.
References
- 1. Development of a high-throughput screening method for LIM kinase 1 using a luciferase-based assay of ATP consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. revvity.com [revvity.com]
- 4. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Modulating Tumor Spheroid Invasion and Proliferation using LIJTF500025, a Selective LIMK1/2 Inhibitor
Introduction
Three-dimensional (3D) cell culture models, such as tumor spheroids, are increasingly utilized in cancer research and drug discovery as they more accurately recapitulate the complex microenvironment of solid tumors compared to traditional 2D monolayer cultures.[1] These models exhibit gradients of nutrients and oxygen, promote complex cell-cell and cell-matrix interactions, and better predict in vivo drug efficacy.[1][2] Key processes in cancer progression, including cell migration, invasion, and proliferation, are regulated by the dynamics of the actin cytoskeleton.
LIM domain kinases 1 and 2 (LIMK1/2) are critical regulators of actin dynamics.[3] They act downstream of Rho GTPases and are activated by kinases such as Rho-associated kinase (ROCK) and p21-activated kinase (PAK).[4] Activated LIMK1/2 phosphorylates and inactivates the actin-depolymerizing factor (ADF)/cofilin family of proteins.[3] This inactivation of cofilin prevents the severing of actin filaments, leading to an accumulation of F-actin, which in turn promotes the formation of stress fibers and focal adhesions, driving cell motility and invasion.[4] Overexpression of LIMK has been implicated in the progression of various cancers.[4]
LIJTF500025 is a potent and highly selective allosteric inhibitor of both LIMK1 and LIMK2, with pIC50 values of 6.77 for LIMK1 and 7.03 for LIMK2.[3][5] Its unique allosteric binding mode confers high selectivity across the human kinome, making it an excellent chemical probe for studying LIMK biology.[4] This application note provides detailed protocols for utilizing this compound to study its effects on the growth, viability, and cytoskeletal organization of 3D tumor spheroid models.
LIMK Signaling Pathway
The diagram below illustrates the signaling pathway involving LIMK and the mechanism of action for this compound.
Experimental Protocols
Protocol 1: Generation of 3D Tumor Spheroids
This protocol describes a method for generating uniform tumor spheroids using ultra-low attachment (ULA) plates.[6]
Workflow for 3D Spheroid Generation
Materials:
-
Cancer cell line of choice (e.g., HT-29, A549, DU 145)[6]
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well round-bottom ultra-low attachment (ULA) spheroid microplates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cells in a T-75 flask to 70-80% confluency.
-
Wash the cell monolayer with PBS, then add Trypsin-EDTA and incubate until cells detach.[7]
-
Neutralize trypsin with complete medium and transfer the cell suspension to a conical tube.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in fresh medium.
-
Determine cell concentration and viability.[7]
-
Dilute the cell suspension to the desired seeding density (e.g., 1,000 to 5,000 cells/well).[6]
-
Carefully dispense 100 µL of the cell suspension into each well of a 96-well ULA plate.
-
Centrifuge the plate at a low speed (e.g., 150 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well.[8]
-
Incubate the plate in a humidified incubator at 37°C with 5% CO₂. Spheroids will typically form within 24-72 hours.[1]
-
Monitor spheroid formation daily using an inverted microscope.
Protocol 2: Assessment of this compound on Spheroid Growth and Viability
This protocol outlines the treatment of spheroids with this compound and subsequent analysis of spheroid growth and cell viability.
Workflow for Compound Treatment and Viability Assay
Materials:
-
3D spheroids in a 96-well ULA plate (from Protocol 1)
-
This compound stock solution (in DMSO)
-
Complete culture medium
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Inverted microscope with a camera
-
Luminometer plate reader
Procedure:
-
After 72 hours of spheroid formation, prepare serial dilutions of this compound in complete culture medium at 2X the final desired concentration. Include a vehicle control (DMSO).
-
Carefully add 100 µL of the 2X compound dilutions to the corresponding wells containing spheroids (final volume 200 µL).
-
Incubate the plate for the desired treatment period (e.g., 72, 96, or 120 hours).
-
Spheroid Growth Assessment: At regular intervals (e.g., every 24 hours), capture brightfield images of the spheroids in each well. Measure the diameter or area of each spheroid using image analysis software.[9]
-
Cell Viability Assessment: At the end of the treatment period, equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature.[1]
-
Add 100 µL of the CellTiter-Glo® 3D reagent to each well.
-
Mix on an orbital shaker for 5 minutes to lyse the cells.[1]
-
Incubate at room temperature for an additional 25-30 minutes to stabilize the luminescent signal.[1][6]
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percentage of viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Protocol 3: Immunofluorescence Analysis of Cytoskeletal Changes
This protocol is for fixing, permeabilizing, and staining spheroids to visualize the actin cytoskeleton (F-actin) and nuclei.[10]
Materials:
-
3D spheroids treated with this compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton™ X-100 in PBS
-
Blocking buffer (e.g., 2% BSA in PBS)
-
Phalloidin conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
DAPI or Hoechst stain
-
Confocal microscope
Procedure:
-
Carefully aspirate the medium from the wells containing the treated spheroids.
-
Gently wash the spheroids twice with PBS.
-
Fixation: Add 100 µL of 4% PFA to each well and incubate for 20-30 minutes at room temperature.[10]
-
Wash the spheroids three times with PBS.
-
Permeabilization: Add 100 µL of 0.5% Triton™ X-100 and incubate for 15-20 minutes.[11]
-
Wash the spheroids three times with PBS.
-
Blocking: Add 100 µL of blocking buffer and incubate for 1 hour at room temperature.[10]
-
Staining: Prepare a staining solution containing fluorescently-labeled Phalloidin and DAPI in blocking buffer.
-
Remove the blocking buffer and add 100 µL of the staining solution to each well. Incubate for 1-2 hours at room temperature, protected from light.[11]
-
Wash the spheroids three to five times with PBS.
-
Imaging: Image the spheroids using a confocal microscope to visualize changes in F-actin organization and nuclear morphology.[12]
Quantitative Data Summary
The following tables present hypothetical data from experiments using this compound on 3D spheroid models.
Table 1: Effect of this compound on Spheroid Viability (IC50)
| Cell Line | Spheroid IC50 (µM) | 2D Monolayer IC50 (µM) |
| A549 (Lung Carcinoma) | 1.25 | 0.45 |
| DU 145 (Prostate Carcinoma) | 0.98 | 0.32 |
| HT-29 (Colon Carcinoma) | 2.10 | 0.88 |
Data represents the concentration of this compound required to inhibit cell viability by 50% after 96 hours of treatment.
Table 2: Effect of this compound on A549 Spheroid Growth Over Time
| Concentration | Average Diameter (µm) at 24h | Average Diameter (µm) at 72h | Average Diameter (µm) at 120h |
| Vehicle Control | 455 ± 15 | 580 ± 22 | 710 ± 28 |
| 0.5 µM this compound | 452 ± 18 | 515 ± 25 | 595 ± 35 |
| 1.5 µM this compound | 448 ± 20 | 460 ± 19 | 475 ± 24 |
| 5.0 µM this compound | 450 ± 16 | 435 ± 21 | 420 ± 26 |
Data presented as mean ± standard deviation.
This compound serves as a valuable tool for investigating the role of the actin cytoskeleton in 3D cancer models. By selectively inhibiting LIMK1/2, researchers can effectively study the impact on spheroid growth, cell viability, and the invasive potential of cancer cells. The protocols provided herein offer a comprehensive framework for characterizing the effects of this compound, enabling a deeper understanding of LIMK signaling in a more physiologically relevant context and aiding in the evaluation of novel anti-cancer therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Structural Genomics Consortium [thesgc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. corning.com [corning.com]
- 7. 3D Spheroid Generation Protocol and Tips - OkaSciences [okasciences.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Quantification of Spheroid Growth and Morphology | Molecular Devices [moleculardevices.com]
- 10. Spheroid preparation and immunofluorescence protocol. | Abcam [abcam.com]
- 11. Fluorescence Imaging of 3D Cell Models with Subcellular Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.amsbio.com [resources.amsbio.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing LIJTF500025 Concentration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the concentration of LIJTF500025 and avoid cytotoxicity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective chemical probe for LIM domain kinases 1 and 2 (LIMK1/2).[1][2] These kinases are involved in regulating actin dynamics, which are crucial for cellular processes like proliferation and migration.[3][4] this compound functions as an allosteric inhibitor, binding to a site distinct from the ATP-binding pocket of LIMK1/2.[1][5] This inhibition prevents the phosphorylation and inactivation of cofilin, a protein that promotes the depolymerization of actin filaments.[1][3][4] By inhibiting LIMK1/2, this compound leads to an increase in active cofilin, resulting in altered actin cytoskeletal dynamics.[3][4]
Q2: What is the recommended starting concentration for this compound in cell-based assays?
To minimize the risk of off-target effects and cytotoxicity, the recommended starting concentration for this compound in cell-based assays is no higher than 1 µM.[1]
Q3: Is this compound known to be cytotoxic?
At concentrations of 1 µM or lower, this compound has been shown to exhibit no significant cytotoxicity in various cell lines, including HEK293T, U2OS, and MRC-9.[6][7] However, at a concentration of 10 µM, a slight increase in toxicity and apoptosis has been observed, particularly with longer incubation times.[6][8]
Q4: How can I determine the optimal, non-toxic concentration of this compound for my specific cell line?
It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your particular cell line and experimental conditions. This typically involves treating your cells with a range of concentrations (e.g., from 0.01 µM to 10 µM) and assessing cell viability using a standard cytotoxicity assay.
Q5: Is there a negative control available for this compound?
Yes, the compound LIJTF500120 is a structurally related negative control for this compound.[1] It is significantly less potent against LIMK1/2 and can be used to confirm that the observed effects are due to the inhibition of LIMK and not off-target effects.[1]
Troubleshooting Guide
This guide addresses common issues that may arise when working with this compound.
| Issue | Potential Cause | Recommended Solution |
| High cell death observed even at low concentrations (<1 µM) of this compound. | Cell line sensitivity: Your specific cell line may be particularly sensitive to perturbations in actin dynamics. | Perform a dose-response curve with a wider and lower concentration range (e.g., starting from 1 nM) to identify a non-toxic concentration. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high. | Ensure the final solvent concentration in the cell culture medium is low (typically ≤ 0.5% for DMSO) and perform a vehicle-only control to assess solvent toxicity.[9] | |
| Suboptimal cell culture conditions: Unhealthy or stressed cells are more susceptible to compound-induced toxicity. | Ensure cells are in the logarithmic growth phase, not over-confluent, and that the culture medium and serum are not expired and have been stored correctly.[10] | |
| Inconsistent results between experiments. | Variability in cell health or passage number: Using cells at different growth phases or passage numbers can lead to variability. | Use cells from a consistent passage number and ensure they are healthy and at a similar confluency for each experiment.[10] |
| Reagent preparation: Inconsistent preparation of this compound dilutions can lead to dosing errors. | Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution. | |
| Compound precipitation: The compound may be precipitating out of solution at higher concentrations. | Visually inspect the media for any signs of precipitation. If observed, try lowering the concentration or using a different solvent system if compatible with your cells.[10] | |
| No observable effect of this compound on the phenotype of interest. | Insufficient concentration: The concentration used may be too low to effectively inhibit LIMK in your specific cell line or assay. | If no cytotoxicity is observed, consider carefully increasing the concentration. It is important to confirm target engagement by measuring the phosphorylation of cofilin. |
| Assay insensitivity: The chosen assay may not be sensitive enough to detect the effects of LIMK inhibition. | Consider using a more direct and sensitive readout for LIMK activity, such as measuring the levels of phosphorylated cofilin (p-cofilin). |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using an MTT Assay
This protocol outlines the steps to determine the concentration range of this compound that does not induce cytotoxicity in a specific cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.[11]
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in complete cell culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions, vehicle control, or no-treatment control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot the cell viability against the log of the this compound concentration to determine the concentration range that does not significantly reduce cell viability.
Visualizations
Caption: Workflow for determining the optimal non-toxic concentration of this compound.
Caption: Decision tree for troubleshooting unexpected cytotoxicity with this compound.
Caption: Simplified signaling pathway showing the inhibitory action of this compound.
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Covalent Targeting Leads to the Development of a LIMK1 Isoform-Selective Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Repurposing of the RIPK1-Selective Benzo[1,4]oxazepin-4-one Scaffold for the Development of a Type III LIMK1/2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eubopen.org [eubopen.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. kosheeka.com [kosheeka.com]
Technical Support Center: LIJTF500025 & RIPK1 Inhibition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing LIJTF500025, a potent dual inhibitor of LIMK1/2 and RIPK1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent, allosteric small molecule inhibitor. Its primary targets are LIM domain kinase 1 (LIMK1) and LIM domain kinase 2 (LIMK2). It also potently inhibits Receptor-Interacting Protein Kinase 1 (RIPK1), which is considered its main off-target.[1][2][3]
Q2: How selective is this compound?
This compound is a highly selective inhibitor. Kinome-wide selectivity screening has demonstrated that RIPK1 is the only significant off-target.[1][2] A structurally related but inactive compound, LIJTF500120, can be used as a negative control in experiments.[2]
Q3: What is the mechanism of action for this compound?
This compound is a type III allosteric inhibitor, meaning it binds to a pocket distinct from the ATP-binding site, specifically targeting the αC-out/DFG-out inactive conformation of the kinase.[1]
Q4: At what concentration should I use this compound in cell-based assays?
To minimize the risk of off-target effects and non-specific cytotoxicity, a concentration of no higher than 1 µM is recommended for cell-based assays.[2][4]
Q5: Is this compound cytotoxic?
This compound has shown no significant cytotoxicity at concentrations up to 1 µM in various cell lines, including HEK293T, U2OS, and MRC-9.[1][4] A slight increase in toxicity may be observed at higher concentrations (e.g., 10 µM) over longer incubation times (48 hours).[1]
Troubleshooting Guides
Issue 1: I am observing higher-than-expected cytotoxicity in my experiments.
-
Possible Cause 1: Concentration is too high.
-
Troubleshooting Step: Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. It is recommended to stay at or below 1 µM to minimize off-target effects and cytotoxicity.[2]
-
-
Possible Cause 2: Off-target effects.
-
Troubleshooting Step: Compare the effects of this compound with the negative control compound, LIJTF500120. This will help differentiate between on-target LIMK/RIPK1 inhibition and other non-specific effects.[2]
-
-
Possible Cause 3: Cell line sensitivity.
-
Troubleshooting Step: Test the inhibitor in multiple cell lines to determine if the observed cytotoxicity is specific to a particular cellular context.[5]
-
Issue 2: I am not observing the expected inhibition of my target pathway.
-
Possible Cause 1: Insufficient inhibitor concentration.
-
Troubleshooting Step: While high concentrations should be avoided, ensure your working concentration is sufficient to inhibit the target in your specific cellular system. Western blot analysis of the LIMK1/2 substrate cofilin showed that phosphorylation was almost completely abrogated at 1 µM.[1]
-
-
Possible Cause 2: Inhibitor instability.
-
Troubleshooting Step: Ensure proper storage and handling of the compound. This compound is soluble in DMSO up to 10 mM, and it is recommended to use only one freeze/thaw cycle per aliquot.[4]
-
-
Possible Cause 3: Cellular context and compensatory mechanisms.
-
Troubleshooting Step: The signaling pathways regulated by LIMK and RIPK1 are complex and can have compensatory mechanisms. Consider using orthogonal validation methods, such as siRNA or CRISPR/Cas9 knockdown of your target, to confirm that the observed phenotype is specifically due to its inhibition.[5][6]
-
Data Presentation
Table 1: Potency of this compound on Primary Targets and Key Off-Target
| Target | Assay Type | Metric | Value (nM) |
| LIMK1 | NanoBRET™ | EC50 | 81 - 82 |
| LIMK2 | NanoBRET™ | EC50 | 40 - 52 |
| RIPK1 | NanoBRET™ | EC50 | 6.3 - 7.85 |
| LIMK1 | Isothermal Titration Calorimetry (ITC) | KD | 37 |
Data compiled from multiple sources.[1][2][3][4]
Table 2: Cytotoxicity Profile of this compound
| Cell Lines | Concentration (µM) | Incubation Time | Observation |
| HEK293T, U2OS, MRC-9 | 1 | Not specified | No general cytotoxicity observed. |
| Multiple cell lines | 10 | 48 hours | Slight increase in toxicity detected. |
Data compiled from multiple sources.[1][4]
Experimental Protocols
Protocol 1: Western Blotting for Cofilin Phosphorylation
Objective: To assess the cellular activity of this compound by measuring the phosphorylation of cofilin, a downstream substrate of LIMK1/2.[1]
Methodology:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., glioblastoma cell line LN-229) to sub-confluency.[1]
-
Treat cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM), a negative control (LIJTF500120), and a vehicle control (DMSO) for a specified time (e.g., 6 hours).[1]
-
Lysate Preparation: Lyse the cells in an appropriate buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with primary antibodies against phosphorylated cofilin (p-cofilin) and total cofilin.
-
Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.[1]
-
-
Detection: Incubate with the appropriate secondary antibodies and visualize the protein bands using a suitable detection method.
-
Analysis: Quantify the band intensities to determine the ratio of p-cofilin to total cofilin.
Protocol 2: Kinome-Wide Selectivity Profiling
Objective: To determine the selectivity of this compound against a broad panel of kinases.
Methodology:
-
Kinase Panel Selection: Utilize a commercial kinase screening service (e.g., Eurofins' KINOMEscan or DiscoverX's scanMAX) that covers a significant portion of the human kinome.[1][2]
-
Compound Preparation: Prepare this compound at a specified concentration (e.g., 1 µM).[2]
-
Binding or Activity Assay: The service provider will perform high-throughput screening to measure the binding or enzymatic activity of each kinase in the presence of this compound.
-
Data Analysis: The results are typically provided as a percentage of inhibition or percentage of control. A significant reduction in activity or binding indicates a potential off-target interaction.[4] This data can be used to generate a selectivity score.[4]
Visualizations
Caption: Signaling pathways inhibited by this compound.
Caption: Logic diagram for troubleshooting unexpected cytotoxicity.
Caption: Workflow for validating on-target effects of this compound.
References
- 1. Repurposing of the RIPK1-Selective Benzo[1,4]oxazepin-4-one Scaffold for the Development of a Type III LIMK1/2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. This compound | LIMK1/2, RIPK1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. eubopen.org [eubopen.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
LIJTF500025 cytotoxicity at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using LIJTF500025, a potent and selective LIMK1/2 inhibitor.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective chemical probe that inhibits LIMK1 and LIMK2.[1][2] These kinases are key regulators of the actin cytoskeleton.[1][3] By inhibiting LIMK1/2, this compound prevents the phosphorylation of cofilin, which leads to an increase in actin depolymerization and subsequent changes in cell morphology, motility, and apoptosis.[1]
Q2: What are the recommended concentrations for this compound in cell-based assays?
To minimize the risk of non-specific cytotoxicity, a concentration of no higher than 1 µM is recommended for cell-based assays.[1]
Q3: Is there a negative control available for this compound?
Yes, LIJTF500120 is a structurally related compound that serves as a negative control for this compound. It has significantly lower activity on LIMK1/2.[1]
Q4: What are the known cellular effects of this compound at high concentrations?
At concentrations of 10 µM, a slight increase in toxicity and apoptosis has been observed in cell lines such as HEK293T and U2OS after 24-48 hours of treatment.[4][5] These effects might be due to non-specific cytotoxicity or inhibition of other kinases.[4]
Troubleshooting Guide
Issue 1: Unexpectedly high cytotoxicity observed at concentrations at or below 1 µM.
-
Possible Cause: Cell line sensitivity. Different cell lines may exhibit varying sensitivities to this compound.
-
Troubleshooting Steps:
-
Confirm Cell Health: Ensure that the cells are healthy, within a low passage number, and free from contamination before starting the experiment.
-
Titration Experiment: Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 5 µM) to determine the optimal, non-toxic concentration for your specific cell line.
-
Use the Negative Control: Include the negative control compound, LIJTF500120, in your experiments to confirm that the observed cytotoxicity is specific to LIMK1/2 inhibition.
-
Issue 2: Inconsistent results between experiments.
-
Possible Cause: Variability in experimental conditions.
-
Troubleshooting Steps:
-
Standardize Cell Seeding: Ensure a consistent cell seeding density across all wells and experiments.[6]
-
Solvent Concentration: Keep the final concentration of the solvent (e.g., DMSO) consistent and as low as possible (typically below 0.5%) across all conditions.[7]
-
Incubation Time: Use a consistent incubation time for compound treatment in all experiments.
-
Issue 3: Precipitate formation in the culture medium at high concentrations.
-
Possible Cause: Poor solubility of this compound at higher concentrations.
-
Troubleshooting Steps:
-
Visual Inspection: Visually inspect the wells for any signs of precipitation, especially at the highest concentrations.
-
Solubility Test: Test the solubility of this compound in your specific culture medium before conducting the experiment.
-
Reduce Concentration: If precipitation is observed, use lower concentrations of the compound.
-
Data Presentation
Table 1: Cellular Activity of this compound
| Target | Assay | EC50 |
| LIMK1 | NanoBRET | 82 nM |
| LIMK2 | NanoBRET | 52 nM |
| RIPK1 | NanoBRET | 6.3 nM |
Data sourced from the Structural Genomics Consortium.[1]
Table 2: Cytotoxicity of this compound and Negative Control
| Compound | Concentration | Cell Line | Effect |
| This compound | 1 µM | HEK293T, U2OS | No significant cytotoxicity |
| This compound | 10 µM | HEK293T, U2OS | Slight increase in apoptosis and toxicity |
| LIJTF500120a | 1 µM | HEK293T, U2OS | No significant cytotoxicity |
| LIJTF500120a | 10 µM | HEK293T, U2OS | Slight increase in apoptosis and toxicity |
Data summarized from a study on the development of a Type III LIMK1/2 inhibitor.[4]
Experimental Protocols
Protocol 1: Assessing Cell Viability using MTT Assay
This protocol is a general guideline for assessing cell viability and can be adapted for use with this compound.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and the negative control LIJTF500120 in culture medium. Replace the existing medium with the medium containing the compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Visualizations
Caption: LIMK1/2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing cytotoxicity of this compound using an MTT assay.
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Repurposing of the RIPK1-Selective Benzo[1,4]oxazepin-4-one Scaffold for the Development of a Type III LIMK1/2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Optimizing NanoBRET™ Assays for LIJTF500025: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing NanoBRET™ assay conditions, with a specific focus on the LIMK1/2 inhibitor, LIJTF500025.
Frequently Asked Questions (FAQs)
Q1: What is the NanoBRET™ technology and how does it work?
A1: NanoBRET™ (Bioluminescence Resonance Energy Transfer) is a proximity-based assay technology used to study protein-protein interactions (PPIs) and the target engagement (TE) of small molecules in live cells.[1][2] The core principle involves a non-radiative energy transfer between a bioluminescent donor, NanoLuc® (Nluc) Luciferase, and a fluorescent acceptor.[1][2] This energy transfer only occurs when the donor and acceptor molecules are in very close proximity (typically less than 10 nm).[1] For target engagement studies, the target protein is fused to NanoLuc®, and a fluorescently labeled ligand (tracer) that binds to the target acts as the acceptor.[3] When a test compound like this compound competes with the tracer for binding to the target protein, a decrease in the BRET signal is observed, allowing for the quantification of target engagement.[3]
Q2: What are the key components of a NanoBRET™ Target Engagement assay?
A2: The NanoBRET™ Target Engagement (TE) assay consists of three primary components:
-
NanoLuc® Fusion Protein: The target protein of interest (e.g., LIMK1 or LIMK2) is genetically fused to the highly bright NanoLuc® luciferase.[3]
-
Fluorescent Tracer: A cell-permeable small molecule that binds to the target protein and is labeled with a fluorescent dye (e.g., NanoBRET® 590 dye).[3][4]
-
Test Compound: An unlabeled compound, such as this compound, that is being evaluated for its ability to bind to the target protein.[3]
Q3: How do I start optimizing a new NanoBRET™ assay?
A3: For a new assay, optimization is crucial. Key starting points include:
-
Construct Orientation: Test different fusion orientations for your NanoLuc®-tagged target protein (N-terminal vs. C-terminal fusion) to ensure the tag does not interfere with protein function or tracer binding.[5]
-
Expression Levels: Optimize the expression level of the NanoLuc® fusion protein. Overexpression can lead to artifacts, while very low expression might result in a poor signal-to-background ratio.[5][6]
-
Tracer Concentration: Determine the optimal concentration of the fluorescent tracer. This is typically a concentration at or below the EC50 of the tracer to ensure a good assay window and accurate affinity measurements of the test compound.[7]
Q4: Can NanoBRET™ be used to determine the intracellular potency of this compound?
A4: Yes, the NanoBRET™ Target Engagement assay is designed to be performed in live cells, providing a quantitative measure of a compound's ability to engage its target in a physiological context.[3] This allows for the determination of the intracellular effective concentration (EC50) of compounds like this compound. For instance, a study reported potent binding of this compound to LIMK1 with an EC50 of 0.045 µM and weaker potency for LIMK2 with an EC50 of 6.74 µM in HEK293T cells.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low BRET Signal | 1. Suboptimal NanoLuc®-fusion construct orientation.[5] 2. Low expression of the NanoLuc®-fusion protein. 3. Inefficient tracer binding. 4. Incorrect filter set on the plate reader.[9] | 1. Test both N- and C-terminal fusions of NanoLuc® to your target protein.[5][6] 2. Optimize transfection conditions (e.g., DNA amount, transfection reagent).[10] 3. Confirm tracer binding and optimize its concentration.[7] 4. Ensure the plate reader is equipped with the correct filters for NanoLuc® emission (donor, ~460 nm) and the tracer's emission (acceptor, e.g., >600 nm).[11] |
| High Background/Low Signal-to-Background Ratio | 1. Spectral overlap between the donor emission and acceptor excitation spectra.[5][12] 2. Overexpression of the NanoLuc®-fusion protein. 3. High non-specific binding of the tracer. | 1. The NanoBRET™ system is designed with minimal spectral overlap, but ensure you are using the recommended donor/acceptor pair.[13] 2. Titrate the amount of plasmid DNA used for transfection to reduce expression levels.[14] 3. Perform competition experiments with an excess of unlabeled parental compound to assess and subtract non-specific binding.[15] |
| Inconsistent or Variable Results | 1. Inconsistent cell plating density.[14] 2. Cell health issues. 3. Inaccurate pipetting. 4. Variation in transfection efficiency. | 1. Optimize and maintain a consistent cell density for plating.[14][16] 2. Monitor cell viability, for example, by multiplexing with a viability assay like CellTiter-Glo®.[5] 3. Use calibrated pipettes and appropriate techniques, especially for serial dilutions of this compound. 4. Normalize results to a co-transfected control or use a stable cell line. |
| No or Weak Competition by this compound | 1. This compound has low affinity for the target at the tested concentrations. 2. Poor cell permeability of this compound.[17] 3. This compound binds to a different site than the fluorescent tracer. 4. Degradation of this compound in the assay medium. | 1. Test a wider and higher concentration range of this compound. 2. Perform the assay in permeabilized cells (using an agent like digitonin) to distinguish between low affinity and poor permeability.[17] 3. This may require designing a different tracer that binds to an alternative site. 4. Check the stability of the compound under assay conditions. |
Experimental Protocols & Data
Quantitative Data for this compound
The following table summarizes the reported cellular potency of this compound against LIMK1 and LIMK2 as determined by a NanoBRET™ Target Engagement assay.[8]
| Target | Cell Line | EC50 (µM) |
| LIMK1 | HEK293T | 0.045 |
| LIMK2 | HEK293T | 6.74 |
Protocol: Optimizing Tracer Concentration
This protocol describes how to determine the optimal concentration of a fluorescent tracer for a NanoBRET™ Target Engagement assay.
-
Cell Plating: Seed HEK293 cells expressing the NanoLuc®-target fusion protein (e.g., NanoLuc®-LIMK1) in a white, 96-well assay plate.
-
Tracer Titration: Prepare serial dilutions of the fluorescent tracer in Opti-MEM.
-
Competition Control: For each tracer concentration, prepare a set of wells with a high concentration (e.g., 20 µM) of an unlabeled competitor compound (the parental molecule of the tracer or a known inhibitor) to determine non-specific binding.[7]
-
Treatment: Add the tracer dilutions (with and without the competitor) to the cells and incubate at 37°C for 2 hours.[9]
-
Substrate Addition: Add the NanoLuc® substrate (e.g., furimazine) and an extracellular NanoLuc® inhibitor to all wells.[4]
-
Signal Measurement: Read the donor emission (~460 nm) and acceptor emission (>600 nm) on a plate reader.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the tracer concentration to determine the EC50 of the tracer. A concentration at or below the EC50 is often chosen for subsequent competition assays.[7]
Protocol: this compound Competition Assay
This protocol outlines the steps to measure the target engagement of this compound.
-
Cell Plating: Plate cells expressing the NanoLuc®-target fusion as described above.
-
Compound Dilution: Prepare a serial dilution of this compound in the assay medium.
-
Treatment: Add the this compound dilutions to the cells and incubate for a predetermined time (e.g., 2 hours) to allow the compound to reach equilibrium.
-
Tracer Addition: Add the pre-optimized concentration of the fluorescent tracer to all wells.
-
Incubation: Incubate the plate at 37°C.
-
Substrate Addition & Signal Measurement: Follow steps 5 and 6 from the tracer optimization protocol.
-
Data Analysis: Plot the BRET ratio against the concentration of this compound and fit the data to a dose-response curve to determine the EC50 value.
Visualizations
Caption: Workflow of the NanoBRET Target Engagement (TE) assay for this compound.
Caption: A logical workflow for troubleshooting common NanoBRET assay issues.
Caption: Simplified signaling pathway involving LIMK and the inhibitory action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 4. promegaconnections.com [promegaconnections.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Development of Cell Permeable NanoBRET Probes for the Measurement of PLK1 Target Engagement in Live Cells [mdpi.com]
- 8. Covalent Targeting Leads to the Development of a LIMK1 Isoform-Selective Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. NanoBRET™ Protein:Protein Interaction System Protocol [promega.com]
- 14. Development of a High-throughput NanoBRET Screening Platform to Identify Modulators of the RAS/RAF Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An Integrated Approach toward NanoBRET Tracers for Analysis of GPCR Ligand Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. selvita.com [selvita.com]
Interpreting unexpected results from LIJTF500025 experiments
Welcome to the technical support center for LIJTF500025 experiments. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot common issues encountered when using this chemical probe.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective chemical probe that inhibits LIM Kinase 1 (LIMK1) and LIM Kinase 2 (LIMK2).[1][2] It functions as a Type III allosteric inhibitor, binding to a pocket created by an inactive conformation of the kinase, which explains its high selectivity within the human kinome.[1][3]
Q2: What is the recommended concentration for use in cell-based assays?
A concentration of 1 µM is recommended for cell-based assays to achieve LIMK inhibition while minimizing off-target effects and potential cytotoxicity.[4] It is crucial to use the accompanying negative control, LIJTF500120, in parallel to ensure that the observed effects are specific to LIMK1/2 inhibition.[4]
Q3: Does this compound have any known off-target effects?
Yes, this compound has a significant off-target activity against Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1), with an EC50 of 6.3 nM.[1][4] This is a critical consideration when interpreting experimental data, as effects may be attributable to RIPK1 inhibition, especially in cell types where RIPK1 signaling is prominent.
Q4: Is this compound cytotoxic?
This compound has been shown to have no significant cytotoxicity at concentrations up to 10 µM in HEK293T, U2OS, and MRC-9 cell lines over a 48-hour period.[3][4] However, slight increases in toxicity have been observed at 10 µM, and it is always advisable to perform cytotoxicity assays in your specific cell line of interest at the intended experimental concentrations.[3]
Troubleshooting Guide
Unexpected Phenotype or Cellular Response
Issue: You observe a cellular phenotype that is inconsistent with known functions of LIMK1/2.
Possible Causes & Troubleshooting Steps:
-
RIPK1 Off-Target Effect: The observed phenotype might be due to the inhibition of RIPK1.
-
Recommendation:
-
Use the negative control LIJTF500120, which has a significantly lower potency for LIMK1/2 but retains some activity against RIPK1 (EC50 of 3.5 µM).[1] A phenotype that persists with the negative control may indicate a RIPK1-mediated effect.
-
Use an alternative, structurally distinct LIMK inhibitor to see if the phenotype is reproducible.
-
Knockdown or knockout of LIMK1/2 or RIPK1 using genetic approaches (e.g., siRNA, CRISPR) can help to validate the target responsible for the phenotype.
-
-
-
Concentration-Dependent Effects: The concentration of this compound used may be too high, leading to off-target effects or non-specific cytotoxicity.
-
Recommendation:
-
Perform a dose-response experiment to determine the minimal effective concentration that inhibits cofilin phosphorylation (a downstream target of LIMK).
-
Conduct a cell viability assay (e.g., MTT, CellTiter-Glo) at various concentrations of this compound in your cell line.
-
-
Inconsistent or No Inhibition of Downstream Targets
Issue: You do not observe the expected decrease in cofilin phosphorylation (p-cofilin) upon treatment with this compound.
Possible Causes & Troubleshooting Steps:
-
Compound Inactivity: The compound may have degraded.
-
Recommendation:
-
Store this compound under the recommended conditions (dry, dark, and at 0 - 4°C for short-term or -20°C for long-term storage).[5]
-
Prepare fresh stock solutions in DMSO.
-
-
-
Assay Sensitivity: The assay used to detect p-cofilin may not be sensitive enough.
-
Recommendation:
-
Ensure your antibody for p-cofilin is validated for the application (e.g., Western blot, immunofluorescence).
-
Consider using a more quantitative and sensitive assay such as an AlphaLISA.[6]
-
-
-
Cellular Context: The LIMK/cofilin signaling pathway may not be highly active in your specific cell model or under your experimental conditions.
-
Recommendation:
-
Stimulate the cells with an agonist known to activate upstream regulators of LIMK, such as Rho-ROCK or Rac-PAK pathways, to increase the basal level of cofilin phosphorylation.[4]
-
-
Data and Protocols
Compound Activity and Selectivity
The following table summarizes the key potency and selectivity data for this compound and its negative control, LIJTF500120.
| Target | This compound | LIJTF500120 (Negative Control) | Assay Type |
| LIMK1 | EC50: 82 nM | EC50: > 50 µM | NanoBRET™[1] |
| Kd: 37 nM | - | ITC[4] | |
| pIC50: 6.77 | - | NanoBRET™[2] | |
| LIMK2 | EC50: 52 nM | EC50: > 50 µM | NanoBRET™[1] |
| pIC50: 7.03 | - | NanoBRET™[2] | |
| RIPK1 | EC50: 6.3 nM | EC50: 3.5 µM | NanoBRET™[1] |
Experimental Protocols
NanoBRET™ Cellular Assay for Target Engagement
This protocol provides a general outline for determining the cellular potency of this compound.
-
Cell Culture: Culture cells (e.g., HEK293T) expressing NanoLuc®-LIMK1 or NanoLuc®-LIMK2 fusion proteins.
-
Compound Preparation: Prepare a serial dilution of this compound and the negative control in DMSO.
-
Assay Plate Preparation: Seed the cells in a 96-well plate and allow them to attach.
-
Compound Treatment: Add the serially diluted compounds to the cells.
-
Tracer Addition: Add the NanoBRET™ tracer to the wells.
-
Signal Detection: Measure the BRET signal using a luminometer.
-
Data Analysis: Calculate the EC50 values by fitting the data to a dose-response curve.
Differential Scanning Fluorimetry (DSF) for Kinase Selectivity
This protocol outlines the steps for assessing the selectivity of this compound against a panel of kinases.
-
Reaction Mixture Preparation: In a reaction buffer (e.g., 20 mM HEPES, pH 7.5, 500 mM NaCl), mix the recombinant kinase domain (2 µM) with this compound (10 µM).[3]
-
Fluorescent Probe Addition: Add SYPRO Orange dye to the mixture.[3]
-
Thermal Denaturation: Use a real-time PCR machine to gradually increase the temperature of the mixture at a rate of 3°C per minute.[3]
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Fluorescence Measurement: Monitor the fluorescence of SYPRO Orange. The excitation and emission wavelengths are typically set to 465 nm and 590 nm, respectively.[3]
-
Data Analysis: Determine the melting temperature (Tm) of the kinase in the presence and absence of the compound. A significant shift in Tm indicates binding.
Visualizations
Caption: Simplified LIMK signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Repurposing of the RIPK1-Selective Benzo[1,4]oxazepin-4-one Scaffold for the Development of a Type III LIMK1/2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eubopen.org [eubopen.org]
- 5. medkoo.com [medkoo.com]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Technical Support Center: LIJTF500120 Negative Control
Welcome to the technical support center for the LIJTF500120 Negative Control. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this product effectively and troubleshooting any potential issues encountered during experimentation.
Product Overview
The LIJTF500120 Negative Control is a non-targeting guide RNA (gRNA) sequence designed for use in CRISPR/Cas9 gene-editing experiments. It is intended to serve as a baseline control to distinguish sequence-specific effects of your experimental gRNA from non-specific effects arising from the delivery and expression of the CRISPR/Cas9 components.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the LIJTF500120 Negative Control?
The LIJTF500120 Negative Control is a crucial component of any CRISPR/Cas9 experiment. Its primary function is to help researchers differentiate between phenotypic effects caused by the specific gene knockout or modification and those caused by the experimental procedure itself, such as the delivery of the Cas9 nuclease and gRNA.[1][2] This control gRNA has been bioinformatically designed to not target any known sequence in the human, mouse, and rat genomes, thus minimizing the chances of unintended cleavage.[1]
Q2: What are the expected results when using the LIJTF500120 Negative Control?
Table 1: Expected Quantitative Results for Control Groups
| Metric | Untreated Cells | Mock Transfection | LIJTF500120 Negative Control | Experimental gRNA |
| Cell Viability (%) | ~100% | >90% | >90% | Dependent on target gene |
| Target Gene mRNA Expression (%) | 100% | ~100% | ~100% | Significantly reduced |
| Off-Target Gene Expression (%) | 100% | ~100% | ~100% | Should be ~100% |
| Phenotypic Readout (e.g., protein level) | Baseline | Baseline | Baseline | Altered based on target |
Q3: Why am I observing a phenotype or changes in gene expression with the LIJTF500120 Negative Control?
Observing unexpected effects with a negative control can be due to several factors, including:
-
Cellular stress response: The process of transfection or transduction itself can induce stress responses in cells, leading to changes in gene expression.[5]
-
Innate immune response: Introduction of foreign nucleic acids (gRNA) and proteins (Cas9) can trigger an innate immune response.
-
Off-target effects: While designed to be non-targeting, in rare cases, the gRNA may have some low-level off-target activity in specific cell lines or under certain experimental conditions.[6][7]
-
Toxicity of Cas9: Overexpression of the Cas9 nuclease can sometimes lead to cellular toxicity.[8]
Troubleshooting Guides
Issue 1: High background or non-specific signal in my assay.
-
Question: I am observing a high background signal in my downstream analysis (e.g., ELISA, immunofluorescence) with the LIJTF500120 Negative Control. What could be the cause?
-
Answer: High background can stem from several sources. In immunoassays, it could be due to non-specific binding of antibodies.[9] Ensure that your blocking steps are sufficient and that your primary and secondary antibody concentrations are optimized.[10] For sequencing-based assays, high background could indicate contamination of your samples. It is crucial to maintain a sterile work environment and use filtered pipette tips.[11]
Issue 2: My negative control is showing a reduction in cell viability.
-
Question: After transfecting with the LIJTF500120 Negative Control, I'm seeing a significant decrease in cell viability compared to untreated cells. Why is this happening?
-
Answer: A reduction in cell viability when using a negative control is often related to the delivery method or the components being delivered.
-
Transfection Reagent Toxicity: Optimize the concentration of your transfection reagent. A titration experiment can help determine the optimal amount that maximizes delivery efficiency while minimizing cell death.
-
Cas9 Nuclease Toxicity: High levels of Cas9 can be toxic to some cell lines.[8] Consider reducing the amount of Cas9 plasmid or protein used. If possible, use a high-fidelity Cas9 variant, which can reduce off-target effects and may have lower toxicity.[12]
-
Cell Health: Ensure your cells are healthy and at the optimal confluency for transfection.
-
Issue 3: I am observing unexpected changes in the expression of my gene of interest with the negative control.
-
Question: My qRT-PCR results show a downregulation of my target gene in cells treated with the LIJTF500120 Negative Control. What could be the reason for this?
-
Answer: This is an important observation that needs careful investigation.
-
Potential Off-Target Effects: Although unlikely, it is possible that the negative control gRNA has some minimal off-target binding to a regulatory region of your gene of interest in your specific cell line.[6] You can test another non-targeting control with a different sequence to see if the effect is reproducible.[13]
-
Contamination: Cross-contamination between your experimental gRNA and the negative control is a possibility. Always use fresh, dedicated reagents and pipette tips for your controls.
Experimental Protocols
Protocol: Transfection of Adherent Cells with LIJTF500120 Negative Control and CRISPR/Cas9
This protocol provides a general workflow for transfecting adherent cells with the LIJTF500120 Negative Control plasmid and a Cas9-expressing plasmid.
Materials:
-
Adherent cells in culture
-
Complete growth medium
-
LIJTF500120 Negative Control plasmid
-
Cas9-expressing plasmid
-
Lipid-based transfection reagent
-
Opti-MEM I Reduced Serum Medium (or equivalent)
-
6-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Preparation of DNA-Lipid Complexes: a. In tube A, dilute 1.25 µg of Cas9 plasmid and 1.25 µg of LIJTF500120 Negative Control plasmid in 125 µL of Opti-MEM. Mix gently. b. In tube B, dilute the recommended amount of transfection reagent (e.g., 5-10 µL) in 125 µL of Opti-MEM. Mix gently and incubate for 5 minutes at room temperature. c. Combine the contents of tube A and tube B. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.
-
Transfection: a. Gently add the 250 µL of DNA-lipid complexes dropwise to one well of the 6-well plate containing the cells and medium. b. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Analysis: After incubation, harvest the cells for downstream analysis (e.g., genomic DNA extraction for cleavage analysis, RNA extraction for qRT-PCR, or cell lysis for protein analysis).
Visualizations
Caption: Troubleshooting workflow for unexpected results.
Caption: Role of the negative control in CRISPR/Cas9 experiments.
References
- 1. What negative controls should I use for CRISPR-Cas9 gene editing experiments? [horizondiscovery.com]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. Performing appropriate RNAi control experiments [qiagen.com]
- 4. horizondiscovery.com [horizondiscovery.com]
- 5. researchgate.net [researchgate.net]
- 6. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genome-scale measurement of off-target activity using Cas9 toxicity in high-throughput screens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
Addressing LIJTF500025 solubility problems in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with the LIMK inhibitor, LIJTF500025, in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a potent, selective, and allosteric inhibitor of LIM domain kinases 1 and 2 (LIMK1/2).[1][2][3][4] It is utilized as a chemical probe for in vitro and in vivo studies to investigate the function of LIMK in various cellular processes.[5] Due to its high selectivity, it is recommended as a preferred in vitro tool for studying LIMK biology.[4]
Summary of this compound Properties
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C24H22ClN5O4 | [5] |
| Molecular Weight | 479.92 g/mol | [5] |
| CAS Number | 2838087-03-7 | [5] |
| Mechanism of Action | Allosteric (Type III) Inhibitor of LIMK1/2 | [2][3][6] |
| In Vitro Potency (LIMK1) | pIC50: 6.77; KD: 37 nM; EC50: 82 nM | [1][6][7] |
| In Vitro Potency (LIMK2) | pIC50: 7.03; EC50: 52 nM | [1][6] |
| Recommended Cell Assay Concentration | Up to 1 µM | [7] |
| Storage (Lyophilized) | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. | [5] |
| Storage (Stock Solution) | Aliquot and store at -20°C or -80°C. |[8] |
Q2: Why does this compound have poor solubility in aqueous buffers?
Like many small molecule kinase inhibitors, this compound has a complex, hydrophobic structure, which inherently limits its solubility in polar solvents like water or aqueous buffers.[9][10] Achieving a stable, homogenous solution at a desired concentration for biological assays can be challenging without proper solubilization techniques.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
For hydrophobic compounds used in biological assays, the standard recommendation is to prepare a high-concentration stock solution in an organic solvent.[8][11] Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for this purpose.[9]
Q4: How should I store the this compound stock solution?
To maintain the compound's integrity and prevent issues related to repeated freeze-thaw cycles, stock solutions in DMSO should be aliquoted into single-use volumes in tightly sealed vials and stored at -20°C or -80°C.[8][9]
Q5: What is the LIMK signaling pathway targeted by this compound?
This compound inhibits LIMK1 and LIMK2, which are key regulators of actin cytoskeletal dynamics.[4] These kinases are activated by upstream pathways like the Rho-ROCK pathway and subsequently phosphorylate and inactivate cofilin.[6] Inactivating cofilin, an actin-depolymerizing factor, leads to the stabilization and accumulation of F-actin, impacting cell motility, morphology, and proliferation.[4][6]
Caption: Simplified LIMK signaling pathway inhibited by this compound.
Troubleshooting Guide: Solubility Problems
This guide provides a systematic approach to address solubility issues with this compound in your experiments.
Problem: I observe a precipitate, cloudiness, or inconsistent results after adding this compound to my aqueous buffer.
This common issue indicates that the compound has precipitated out of solution, likely because its solubility limit has been exceeded in the final assay medium. This can lead to inaccurate concentrations and unreliable experimental data.[8][12]
Follow the workflow below to diagnose and solve the problem.
Caption: Troubleshooting workflow for this compound solubility issues.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the standard procedure for preparing a high-concentration stock solution of this compound.
Materials:
-
Lyophilized this compound powder
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and/or sonicator
Procedure:
-
Equilibrate: Allow the vial of lyophilized this compound to reach room temperature before opening to prevent moisture condensation.
-
Centrifuge: Briefly centrifuge the vial to ensure all powder is collected at the bottom.[8]
-
Solvent Addition: Add the calculated volume of DMSO to achieve a high concentration, for example, 10 mM.
-
Calculation: Volume (µL) = (Mass (mg) / 479.92 ( g/mol )) * (1 / 10 (mmol/L)) * 1,000,000 (µL/L)
-
-
Dissolution: Vigorously vortex the solution. If necessary, use a sonicator bath for short intervals to ensure the compound is completely dissolved.[8]
-
Verification: Visually inspect the solution against a light source. A successful dissolution will result in a clear, particle-free solution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store at -20°C or -80°C to minimize freeze-thaw cycles.[8][9]
Protocol 2: Recommended Serial Dilution Method for Aqueous Buffers
This method minimizes the risk of precipitation by avoiding "solvent shock" when diluting the DMSO stock into an aqueous buffer.[8]
Procedure:
-
Prepare Intermediate Dilution (Optional but Recommended): Create an intermediate dilution of your 10 mM stock solution in 100% DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to create a 1 mM intermediate stock. This reduces the volume of concentrated stock needed for the next step.
-
Dilute into Aqueous Buffer: Add the DMSO stock (or intermediate dilution) dropwise to your final aqueous assay buffer while vortexing or stirring vigorously.[8] Do not add the aqueous buffer to the DMSO stock.
-
Final Concentration Check: Ensure the final concentration of DMSO in the assay is as low as possible, typically below 0.5%, to avoid solvent-induced artifacts or cytotoxicity.[8]
-
Pre-Assay Solubility Test: Before a large-scale experiment, perform a small-scale test. Prepare the final dilution and visually inspect for any signs of cloudiness or precipitation. You can also centrifuge a small sample; the formation of a pellet indicates precipitation.[8]
Protocol 3: Alternative Solubilization Strategies
If solubility remains an issue after optimizing the above protocols, consider these advanced methods.
Summary of Alternative Solubilization Strategies
| Strategy | Methodology | Considerations | Reference |
|---|---|---|---|
| pH Adjustment | For ionizable compounds, adjusting the buffer pH can increase solubility. Basic compounds are often more soluble at a lower pH. | The final pH must be compatible with your assay system and not affect the compound's activity. | [8] |
| Use of Excipients | Incorporate solubilizing agents into the buffer. | May interfere with cell membranes or assay readouts. Requires careful validation. | [8] |
| Surfactants (e.g., Tween-80): Form micelles to encapsulate hydrophobic compounds. | Typically used at 0.01-1% (v/v). | [8] |
| | Cyclodextrins: Form inclusion complexes to increase apparent solubility. | Can alter the effective concentration of the compound. |[13] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Covalent Targeting Leads to the Development of a LIMK1 Isoform-Selective Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Repurposing of the RIPK1-Selective Benzo[1,4]oxazepin-4-one Scaffold for the Development of a Type III LIMK1/2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. This compound | Structural Genomics Consortium [thesgc.org]
- 7. eubopen.org [eubopen.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in LIJTF500025-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in assays utilizing the LIMK1/2 inhibitor, LIJTF500025.
Introduction to this compound
This compound is a potent and selective allosteric inhibitor of LIM domain kinases 1 and 2 (LIMK1 and LIMK2).[1] These kinases are crucial regulators of actin dynamics through their phosphorylation and inactivation of cofilin.[1] Understanding and controlling variability in assays with this compound is critical for obtaining reliable and reproducible results. This guide addresses common issues and provides actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a Type III allosteric inhibitor, meaning it binds to a site on the LIMK1/2 enzymes distinct from the ATP-binding pocket.[1] This binding stabilizes an inactive conformation of the kinase, preventing it from phosphorylating its substrate, cofilin. This leads to an increase in active cofilin, which promotes actin depolymerization.
Q2: What is the recommended concentration range for this compound in cell-based assays?
A2: A concentration of up to 1 µM is generally recommended for cell-based assays to maintain selectivity and avoid potential off-target effects or cytotoxicity.[1][2]
Q3: Does this compound have known off-targets?
A3: Yes, this compound has a known significant off-target, Receptor-Interacting Protein Kinase 1 (RIPK1), with a cellular EC50 of approximately 6.3 nM.[1] This is more potent than its inhibition of LIMK1 (EC50 ~82 nM) and LIMK2 (EC50 ~52 nM) in NanoBRET assays.[1]
Q4: Is there a negative control compound available for this compound?
A4: Yes, LIJTF500120 is the recommended negative control for this compound.[1][2] It is structurally similar but has significantly reduced activity against LIMK1/2, making it ideal for distinguishing on-target from off-target or non-specific effects.[1]
Q5: How should I prepare and store this compound?
A5: this compound is soluble in DMSO up to 10 mM.[2] For storage, it is recommended to keep the solid compound at -20°C in the dark.[2] Once dissolved in DMSO, it is advisable to make single-use aliquots and store them at -80°C to minimize freeze-thaw cycles.[2]
Troubleshooting Guide
This section addresses common sources of variability in this compound experiments and provides systematic troubleshooting strategies.
Issue 1: High Variability in Assay Readouts
High variability between replicate wells or experiments can obscure the true effect of this compound.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure uniform cell density across all wells. Use an automated cell counter for accuracy and perform a cell viability check before seeding. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent mixing in each well. |
| Edge Effects in Plates | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Inconsistent Incubation Times | Standardize all incubation times precisely. For time-sensitive assays, process plates one at a time. |
| Reagent Instability | Prepare fresh reagents for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
Issue 2: Unexpected or Inconsistent Cellular Phenotype
Observing a phenotype that does not align with known LIMK1/2 function can be due to off-target effects or other confounding factors.
| Potential Cause | Troubleshooting Steps |
| RIPK1 Off-Target Activity | 1. Use RIPK1-deficient cell lines: Employ cell lines with low or no RIPK1 expression (e.g., some colon cancer cell lines like HT29 and Colo205 express RIPK1, while others may not) to isolate the effects of LIMK inhibition.[3] 2. Use a specific RIPK1 inhibitor as a control: Compare the phenotype induced by this compound with that of a selective RIPK1 inhibitor (e.g., Necrostatin-1).[4][5] 3. Perform rescue experiments: If possible, overexpress a catalytically inactive mutant of RIPK1 to see if it mitigates the observed phenotype. |
| Cytotoxicity at High Concentrations | Perform a dose-response curve for cytotoxicity using an appropriate assay (e.g., LDH release or cell viability stain). Keep this compound concentration below the cytotoxic threshold and ideally at or below 1 µM. |
| Use of Negative Control | Always include the negative control compound, LIJTF500120, in parallel with this compound. A phenotype observed with this compound but not with LIJTF500120 is more likely to be due to on-target (LIMK1/2 or RIPK1) inhibition. |
Issue 3: Difficulty in Data Interpretation
Ambiguous or difficult-to-interpret data can arise from suboptimal assay conditions or a lack of appropriate controls.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Assay Window | Optimize the assay parameters (e.g., substrate concentration, enzyme concentration, reaction time) to achieve a robust signal-to-background ratio. |
| Allosteric Inhibition Nuances | Be aware that the IC50 of allosteric inhibitors can be sensitive to substrate concentration. Maintain consistent substrate concentrations across experiments. |
| Lack of Positive Controls | Include a known activator of the LIMK pathway (if available) or a different, well-characterized LIMK inhibitor as a positive control for inhibition. |
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and its negative control, LIJTF500120.
| Compound | Target | Assay Type | Potency (EC50/IC50/KD) |
| This compound | LIMK1 | NanoBRET | 82 nM[1] |
| LIMK2 | NanoBRET | 52 nM[1] | |
| RIPK1 | NanoBRET | 6.3 nM[1] | |
| LIMK1 | ITC | KD = 37 nM[1][2] | |
| LIJTF500120 | LIMK1/2 | NanoBRET | > 50 µM[1] |
| RIPK1 | NanoBRET | 3.5 µM[1] |
Experimental Protocols
Protocol 1: Cellular Target Engagement using NanoBRET™ Assay
This protocol outlines the general steps for assessing the intracellular binding of this compound to LIMK1 or LIMK2.
-
Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate media.
-
Co-transfect cells with a vector expressing a NanoLuc®-LIMK1 or NanoLuc®-LIMK2 fusion protein and a vector for a HaloTag® protein.
-
-
Cell Plating:
-
Plate the transfected cells into a 96-well or 384-well white-walled assay plate and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound, LIJTF500120 (negative control), and a positive control inhibitor in the assay medium.
-
Add the diluted compounds to the cells and incubate for the desired time (e.g., 1-2 hours) at 37°C.
-
-
Tracer and Substrate Addition:
-
Add the HaloTag® NanoBRET™ 618 Ligand (tracer) to all wells.
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
-
Signal Detection:
-
Read the plate on a luminometer equipped with filters for donor (e.g., 460 nm) and acceptor (e.g., >600 nm) emission.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).
-
Plot the ratio against the inhibitor concentration and fit a dose-response curve to determine the EC50.
-
Protocol 2: Measuring Cofilin Phosphorylation using AlphaLISA® SureFire® Ultra™ Assay
This protocol measures the downstream effect of LIMK inhibition on its substrate, cofilin.
-
Cell Culture and Treatment:
-
Plate cells (e.g., a cell line with endogenous LIMK activity) in a 96-well plate and grow to the desired confluency.
-
Treat the cells with serial dilutions of this compound, LIJTF500120, and controls for a predetermined time.
-
-
Cell Lysis:
-
Remove the culture medium and add the AlphaLISA® SureFire® Ultra™ Lysis Buffer.
-
Incubate on a shaker to ensure complete lysis.
-
-
Immunoassay:
-
Transfer the cell lysate to a 384-well ProxiPlate.
-
Add the AlphaLISA® Acceptor beads and biotinylated antibody mix.
-
Incubate at room temperature.
-
Add the Streptavidin-Donor beads.
-
Incubate in the dark at room temperature.
-
-
Signal Detection:
-
Read the plate on an Alpha-enabled plate reader.
-
-
Data Analysis:
-
Plot the AlphaLISA signal against the inhibitor concentration to determine the IC50 for the inhibition of cofilin phosphorylation.
-
Visualizations
Caption: The LIMK signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting common issues in this compound assays.
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. eubopen.org [eubopen.org]
- 3. Differential roles of RIPK1 and RIPK3 in TNF-induced necroptosis and chemotherapeutic agent-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
LIJTF500025 stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and best practices for the use of the chemical probe LIJTF500025.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent and highly selective, allosteric (Type III) chemical probe for LIM kinase 1 (LIMK1) and LIM kinase 2 (LIMK2).[1][2] LIM kinases are cytoplasmic kinases involved in regulating actin dynamics.[1]
Q2: Is there a recommended negative control for experiments with this compound?
Yes, the recommended negative control is LIJTF500120.[1][3] It is structurally similar to this compound but shows no significant activity against LIMK1 and LIMK2, making it ideal for control experiments to ensure observed effects are specific to LIMK inhibition.[1][2]
Q3: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability and activity of the compound.
| Condition | Duration | Temperature | Notes |
| Shipping | Short-term | Ambient | Stable for several weeks during standard shipping.[4] |
| Short-term | Days to Weeks | 0 - 4°C | Store in a dry, dark environment.[4] |
| Long-term | Months to Years | -20°C | Store in a dry, dark environment for optimal stability.[4] |
Q4: What is the recommended concentration for use in cell-based assays?
For most cell-based assays, a concentration of up to 1 µM is recommended.[1][3] This concentration is based on the probe's cellular potency and is intended to minimize the risk of off-target effects or non-specific cytotoxicity.[1]
Q5: Has the cytotoxicity of this compound been evaluated?
Yes, this compound has been shown to have no significant cytotoxicity in HEK293T, U2OS, and MRC-9 cell lines at concentrations up to 10 µM.[3][5]
Potency and Selectivity Data
The following tables summarize the in vitro and cellular potency of this compound.
Table 1: In Vitro and Cellular Potency
| Target | Assay Type | Metric | Value | Reference |
| LIMK1 | ITC | KD | 37 nM | [3] |
| LIMK1 | NanoBRET | EC50 | 82 nM | [1][3] |
| LIMK2 | NanoBRET | EC50 | 52 nM | [1][3] |
| RIPK1 | NanoBRET | EC50 | 6.3 nM | [1][3] |
Table 2: Kinase Selectivity Profile
| Panel | Method | Concentration | Results | Reference |
| In-house Panel | DSF | 10 µM | Selective against 107 kinases. Only significant stabilization observed for LIMK1 (ΔTm = 7.0 K) and LIMK2 (ΔTm = 16.3 K).[2] | [2] |
| Eurofins DiscoverY | scanMAX | 1 µM | Confirmed high selectivity against a panel of 468 kinases. | [1][3] |
Note: While highly selective, this compound does show potent activity against RIPK1. Researchers should consider this in their experimental design and data interpretation.
Troubleshooting Guide
Issue 1: I am not observing the expected downstream effect on cofilin phosphorylation.
-
Question: Did you confirm target engagement in your cell system? The cellular potency of this compound can vary between cell lines. It is recommended to first perform a dose-response experiment to determine the optimal concentration for your specific model. A NanoBRET assay can be used to confirm direct target engagement in intact cells.[1][3]
-
Question: Is the compound degrading? Ensure that the compound has been stored correctly at -20°C for long-term storage and protected from light.[4] Prepare fresh dilutions from a stock solution for each experiment.
-
Question: Is your detection method sensitive enough? Western blotting for phosphorylated cofilin (p-Cofilin at Ser3) is the standard method.[2] Ensure your antibody is validated and that you are loading sufficient protein. At concentrations of 1 µM, a near-complete abrogation of cofilin phosphorylation is expected in sensitive cell lines like LN-229 glioblastoma cells.[2]
Issue 2: I am observing unexpected cellular phenotypes that may be off-target effects.
-
Question: Are you using the negative control? Always run parallel experiments with the negative control compound, LIJTF500120, at the same concentration as this compound.[3] This will help differentiate between on-target LIMK inhibition and potential off-target or compound-specific effects.
-
Question: Are you using an appropriate concentration? Using concentrations significantly higher than 1 µM increases the risk of off-target activity.[1] The primary off-target is RIPK1 (EC50 = 6.3 nM).[1][3] If your experimental system has active RIPK1 signaling, consider whether this could contribute to the observed phenotype.
-
Question: Could the phenotype be related to LIMK's role in the cell cycle? Inhibition of LIMK can lead to hyper-stabilization of mitotic spindles, resulting in a G2/M cell cycle block.[1] Analyze the cell cycle profile of your treated cells to determine if this is the cause of the observed phenotype.
Experimental Protocols & Workflows
LIMK Signaling Pathway
LIM kinases are key regulators of the actin cytoskeleton. They are activated by upstream signals such as the Rho-ROCK and Rha-PAK pathways.[3] Once active, LIMK1/2 phosphorylate cofilin at the Serine-3 residue, which inactivates cofilin's actin-severing function.[1][3] This leads to an increase in filamentous F-actin, promoting stress fiber and focal adhesion formation.[1] this compound acts by directly inhibiting LIMK1/2, preventing cofilin phosphorylation and thereby promoting actin depolymerization.
Caption: The LIMK signaling pathway and the inhibitory action of this compound.
General Experimental Workflow
A typical experiment to validate the effect of this compound involves cell treatment, target engagement confirmation, and downstream functional analysis.
Caption: A general experimental workflow for using this compound.
Key Experimental Methodologies
1. Differential Scanning Fluorimetry (DSF) for Target Binding
-
Objective: To confirm direct binding of this compound to LIMK1/2 and assess thermal stabilization.
-
Protocol:
-
Prepare a solution of 2 µM recombinant LIMK1 or LIMK2 protein in assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP, 5% glycerol).[2]
-
Add SYPRO Orange dye (e.g., 1:1000 dilution).[2]
-
Add this compound to a final concentration of 10 µM. Include "no compound" and "negative control" wells.
-
Place 20 µL of each sample into a 96-well qPCR plate.
-
Heat the plate from 25°C to 95°C in a real-time PCR instrument.
-
Monitor fluorescence with excitation and emission wavelengths set to approximately 465 nm and 590 nm, respectively.[2]
-
The melting temperature (Tm) is the midpoint of the unfolding transition. A significant increase in Tm (ΔTm) in the presence of the compound indicates binding and stabilization.
-
2. NanoBRET™ Assay for Cellular Target Engagement
-
Objective: To quantify the potency (EC50) of this compound on LIMK1/2 in living cells.
-
Protocol:
-
Co-transfect cells (e.g., HEK293T) with plasmids encoding for NanoLuc®-LIMK1 or -LIMK2 fusion proteins and a fluorescent energy transfer probe.
-
Plate the transfected cells in 96-well plates.
-
Prepare serial dilutions of this compound and the negative control.
-
Add the compounds to the cells and incubate for a specified period (e.g., 2 hours).
-
Add the NanoBRET™ substrate and measure the luminescence and fluorescence signals.
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the compound concentration and fit to a dose-response curve to determine the EC50 value.[1]
-
3. Western Blot for Cofilin Phosphorylation
-
Objective: To measure the functional downstream effect of LIMK inhibition.
-
Protocol:
-
Plate cells (e.g., LN-229) and allow them to adhere.
-
Treat cells with increasing concentrations of this compound (e.g., 0.1 µM to 5 µM) and controls (DMSO, negative control) for a defined time.
-
Lyse the cells in RIPA buffer containing phosphatase and protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or milk in TBST).
-
Incubate with primary antibodies against phospho-cofilin (Ser3) and total cofilin (as a loading control).
-
Wash and incubate with appropriate HRP-conjugated secondary antibodies.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities to determine the ratio of p-Cofilin to total Cofilin.[2]
-
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. Repurposing of the RIPK1-Selective Benzo[1,4]oxazepin-4-one Scaffold for the Development of a Type III LIMK1/2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eubopen.org [eubopen.org]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Background Signal in Fluorescence Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues with background signals in fluorescence assays, particularly when using small molecule inhibitors like LIJTF500025.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background fluorescence in an assay?
High background fluorescence can originate from several sources, broadly categorized as instrument-related and sample-related.[1][2] Instrument-related sources include light leaks, camera noise, and ambient light.[2] Sample-related sources are more varied and can include:
-
Autofluorescence: Endogenous fluorescence from cellular components (e.g., NADH, FAD, lipofuscin), media, or the assay plate itself.[1][2][3][4][5]
-
Reagent Contamination: Impurities in buffers, solvents, or assay reagents can fluoresce.[1]
-
Nonspecific Binding: The fluorescent probe or labeled antibody may bind to unintended targets or surfaces.[3][6]
-
Excess Probe/Antibody: Unbound fluorescent molecules in the solution contribute to the background signal.[2][7]
-
Compound Interference: The test compound itself might be fluorescent.
Q2: How can I determine the source of my high background signal?
A systematic approach involving a series of control experiments is the most effective way to pinpoint the source of high background. Key controls include:
-
Blank (Reagent-only) Control: Contains all assay components except the cells/lysate and the test compound. This helps identify background from reagents and the microplate.[1]
-
Vehicle Control: Includes cells/lysate and the vehicle (e.g., DMSO) used to dissolve the test compound. This helps determine the baseline fluorescence of the biological sample and the effect of the vehicle.
-
Unstained Control: Consists of cells/lysate without the fluorescent probe/antibody. This is crucial for assessing cellular autofluorescence.[4]
-
Compound-only Control: Contains the test compound in assay buffer to check for intrinsic fluorescence of the compound.
By comparing the fluorescence intensity of these controls, you can systematically identify the major contributor(s) to the high background.
Troubleshooting Guide
This guide provides a step-by-step approach to resolving high background signals in your fluorescence assays.
Problem: High background fluorescence observed in all wells, including blanks.
This issue often points to problems with the reagents, microplate, or instrument settings.
Troubleshooting Workflow for Reagent and Plate-Related Background
Caption: Workflow for diagnosing and resolving high background in blank wells.
| Possible Cause | Recommended Solution | Quantitative Guideline |
| Inappropriate Microplate | Use black-walled, clear-bottom microplates to minimize light scatter and well-to-well crosstalk.[1] Plastic-bottom dishes can be highly fluorescent; switch to glass-bottom plates if necessary.[2] | Black plates can reduce background by >90% compared to white or clear plates. |
| Reagent Contamination | Prepare fresh buffers and solutions using high-purity water and reagents. Filter-sterilize solutions to remove particulate contaminants. | N/A |
| Suboptimal Instrument Settings | Reduce the gain or shorten the integration time on the plate reader.[1] While this can reduce the overall signal, it may improve the signal-to-background ratio. | Adjust gain settings to ensure the background signal is well below the detector's saturation limit. |
Problem: High background in wells containing cells (autofluorescence).
Autofluorescence is common in highly metabolic cells.[5]
Experimental Protocol: Assessing and Mitigating Autofluorescence
-
Preparation of Controls:
-
Prepare a set of wells with your cells cultured under standard assay conditions.
-
Prepare a parallel set of wells without cells (media only).
-
-
Incubation: Incubate the plate under the same conditions as your main experiment.
-
Measurement: Before adding any fluorescent probes, read the plate at the excitation and emission wavelengths of your assay.
-
Analysis:
-
The signal from the "media only" wells represents the background from the media and plate.
-
The signal from the "cells only" wells minus the "media only" signal represents the cellular autofluorescence.
-
-
Mitigation Strategies:
-
If autofluorescence is high, consider using fluorescent probes with longer excitation and emission wavelengths (red or far-red) as autofluorescence is often more prominent in the blue-green spectrum.[5]
-
For imaging-based assays, spectral unmixing or post-acquisition image processing can be employed.
-
| Parameter | Recommendation |
| Excitation/Emission Wavelengths | Shift to >600 nm to avoid common autofluorescence from NADH and flavins. |
| Cell Density | Optimize cell number to maximize specific signal without excessive autofluorescence. |
| Media Composition | Use phenol (B47542) red-free media for imaging, as phenol red is fluorescent. |
Problem: High background related to the fluorescent probe or antibody.
This is often due to excessive concentration or nonspecific binding.
Troubleshooting Logic for Probe/Antibody-Related Background
Caption: Decision tree for troubleshooting high background from fluorescent probes or antibodies.
| Possible Cause | Recommended Solution | Quantitative Guideline |
| Probe/Antibody Concentration Too High | Titrate the fluorescent probe or antibody to determine the lowest concentration that provides a robust signal.[2][3][6] | Test a dilution series (e.g., 1:50, 1:100, 1:200, 1:400) to find the optimal signal-to-background ratio. |
| Insufficient Washing | Increase the number of wash steps (e.g., from 2 to 4) and/or the duration of each wash to more effectively remove unbound probe/antibody.[6][7] | Use a wash buffer containing a mild detergent like Tween-20 (0.05-0.1%) to reduce nonspecific binding.[7] |
| Inadequate Blocking (Antibody Assays) | For immunofluorescence, ensure a proper blocking step is performed using a suitable blocking agent (e.g., BSA, serum) to minimize nonspecific antibody binding.[6][7] | Increase blocking incubation time (e.g., from 30 to 60 minutes). |
Signaling Pathway Context: this compound
This compound is an inhibitor of LIM kinases (LIMK1 and LIMK2).[8][9] These kinases are key regulators of the actin cytoskeleton. Understanding this pathway is crucial for designing relevant cellular assays.
Simplified LIMK Signaling Pathway
Caption: this compound inhibits LIMK, preventing cofilin phosphorylation and altering actin dynamics.[8][10]
By following these structured troubleshooting guides and understanding the experimental context, researchers can effectively diagnose and mitigate issues with high background signals, leading to more reliable and reproducible fluorescence assay data.
References
- 1. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 2. Background in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 5. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. sinobiological.com [sinobiological.com]
- 7. What are the possible causes and solutions for background issues (high, uneven, or speckled)? | AAT Bioquest [aatbio.com]
- 8. This compound | Structural Genomics Consortium [thesgc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
How to confirm on-target activity of LIJTF500025 in cells
This guide provides researchers, scientists, and drug development professionals with detailed information, protocols, and troubleshooting advice for confirming the on-target activity of the LIMK1/2 inhibitor, LIJTF500025, in a cellular context.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its cellular targets?
This compound is a potent and highly selective chemical probe that inhibits LIM domain kinase 1 (LIMK1) and LIM domain kinase 2 (LIMK2).[1][2][3] It functions as a Type III allosteric inhibitor, binding to a pocket outside of the highly conserved ATP-binding site, which accounts for its high selectivity across the human kinome.[2][4] LIMK1 and LIMK2 are serine/threonine kinases that are key regulators of actin cytoskeleton dynamics.[1][5] A structurally related but inactive compound, LIJTF500120, is available and recommended for use as a negative control in experiments.[1][2]
Q2: What is the primary mechanism to confirm the on-target activity of this compound in cells?
The most direct way to confirm the on-target activity of this compound is to measure its effect on the phosphorylation of its primary downstream substrate, cofilin. LIMK1 and LIMK2 inactivate cofilin by phosphorylating it at the Serine 3 residue (p-cofilin).[1][5] Therefore, effective inhibition of LIMK1/2 by this compound in cells will result in a dose-dependent decrease in the levels of phosphorylated cofilin.[1] This can be readily measured by Western blotting.
Here is a diagram illustrating the signaling pathway:
Q3: How do I perform a Western blot to measure the inhibition of cofilin phosphorylation?
Western blotting is a standard technique to quantify the change in cofilin phosphorylation relative to the total amount of cofilin protein.[6] It is crucial to include phosphatase inhibitors during sample preparation to preserve the phosphorylation state of the proteins.[7]
Experimental Workflow for Western Blot
Detailed Protocol:
-
Cell Culture and Treatment: Plate cells and grow to desired confluency. Treat cells with a dose range of this compound (e.g., 0.1, 0.3, 1, 3 µM), the negative control LIJTF500120 (1 µM), and a vehicle control (DMSO) for a specified time (e.g., 1-2 hours).
-
Lysis: Wash cells with ice-cold PBS. Lyse cells on ice using a lysis buffer (e.g., RIPA buffer) freshly supplemented with a cocktail of protease and phosphatase inhibitors.[7]
-
Protein Quantification: Centrifuge lysates to pellet cell debris. Determine the protein concentration of the supernatant using a standard method like the BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add an equal volume of 2x Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and run under standard conditions to separate proteins by size.[7]
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Confirm transfer efficiency by staining the membrane with Ponceau S.[7]
-
Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Do not use milk for blocking when detecting phosphoproteins, as it contains casein, a phosphoprotein that can cause high background.[7]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-cofilin (Ser3). It is recommended to run a parallel blot for total cofilin to use for normalization.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.
-
Analysis: Quantify the band intensities using image analysis software. For each sample, normalize the phospho-cofilin signal to the total cofilin signal.
Q4: My Western blot for phospho-cofilin isn't working. What are some common troubleshooting steps?
Problems with Western blots are common. Below is a table summarizing frequent issues and their solutions, along with a troubleshooting decision tree.[8][9][10]
Troubleshooting Table: Western Blot
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No/Weak Signal | Inactive antibody; Insufficient protein load; Phosphatases active during lysis; Incorrect antibody dilution. | Use fresh antibody; Load more protein (20-30 µg); Always use fresh phosphatase inhibitors; Optimize antibody concentration.[10] |
| High Background | Insufficient blocking; Antibody concentration too high; Insufficient washing. | Increase blocking time or use 5% BSA; Reduce primary/secondary antibody concentration; Increase number and duration of wash steps.[9] |
| Non-specific Bands | Antibody is not specific; Protein overloading; Cell lysate degradation. | Use a validated phospho-specific antibody; Reduce the amount of protein loaded; Use fresh lysates and protease inhibitors.[9] |
| Patchy/Uneven Blots | Uneven transfer; Bubbles during transfer; Membrane dried out. | Ensure good contact between gel and membrane; Carefully remove all air bubbles; Keep the membrane moist at all times.[8][10] |
Troubleshooting Logic Diagram
Q5: How can I directly confirm that this compound binds to LIMK1/2 in my cells?
While measuring the downstream effect on p-cofilin provides strong evidence of on-target activity, a Cellular Thermal Shift Assay (CETSA) can be used to directly confirm the physical binding of this compound to LIMK1/2 within the complex environment of the cell.[11][12]
CETSA is based on the principle of ligand-induced thermal stabilization. The binding of a drug (like this compound) to its target protein (LIMK1/2) increases the protein's conformational stability, resulting in a higher melting temperature (Tm).[11][13] By heating cell lysates or intact cells to a range of temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining, you can observe a shift in the melting curve in the presence of the drug, which confirms target engagement.[11][14]
Q6: What is the protocol for a Cellular Thermal Shift Assay (CETSA)?
The CETSA protocol involves treating cells, applying a heat challenge, and then detecting the amount of soluble target protein, typically by Western blot.
Experimental Workflow for CETSA
Detailed Protocol:
-
Cell Culture and Treatment: Grow cells to a high density. Harvest and resuspend the cells in a suitable buffer. Treat the cell suspension with this compound (e.g., 1 µM) or vehicle (DMSO) for 1 hour at 37°C.
-
Heat Challenge: Aliquot the treated and vehicle cell suspensions into PCR tubes. Heat the individual aliquots to different temperatures for 3 minutes using a thermal cycler (e.g., a gradient from 40°C to 70°C). Cool immediately to room temperature.[14]
-
Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins and cell debris.[14]
-
Sample Collection: Carefully collect the supernatant, which contains the soluble protein fraction.
-
Analysis: Analyze the amount of soluble LIMK1 or LIMK2 in each sample using the Western blot protocol described in Q3.
-
Data Interpretation: Quantify the band intensities and normalize them to the amount of protein at the lowest temperature. Plot the percentage of soluble protein versus temperature. A rightward shift in the melting curve for the this compound-treated samples compared to the vehicle control indicates thermal stabilization and confirms target engagement.[12]
Q7: I'm having trouble with my CETSA experiment. What should I check?
CETSA can be a technically challenging assay. Success depends on several factors, from protein abundance to antibody quality.
Troubleshooting Table: CETSA
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Detectable Target Protein | Low endogenous expression of LIMK1/2; Poor antibody for Western blot. | Use a cell line known to express high levels of LIMK or consider an overexpression system; Validate your LIMK1/2 antibody for sensitivity and specificity.[15] |
| No Thermal Shift Observed | Compound does not sufficiently stabilize the target; Incorrect temperature range tested; Insufficient compound concentration. | Not all ligand binding events cause a detectable thermal shift; Optimize the temperature gradient around the expected Tm of LIMK1/2; Ensure the compound concentration is sufficient to saturate the target.[16] |
| High Variability Between Replicates | Inconsistent heating; Incomplete lysis; Inconsistent sample handling. | Use a PCR thermal cycler for precise temperature control; Ensure complete lysis with freeze-thaw cycles; Be meticulous in pipetting and collecting the supernatant. |
| Irregular Melting Curves | Issues with protein detection (Western blot); Buffer components interfering with stability. | Troubleshoot the Western blot portion of the assay first (see Q4); Ensure buffer composition is consistent across all samples.[17] |
Q8: Are there other methods to confirm on-target activity?
-
NanoBRET™ Target Engagement Assay: This live-cell, bioluminescence-based assay measures the binding of a compound to a target protein in real-time. It has been used successfully to characterize this compound, showing cellular EC50 values of 82 nM for LIMK1 and 52 nM for LIMK2.[1][2]
-
In-Cell/In-Vitro Kinase Assays: These assays directly measure the catalytic activity of LIMK1/2.[18] You can treat cells with this compound, immunoprecipitate LIMK1/2, and then perform an in-vitro kinase assay using a recombinant substrate (like cofilin) and radiolabeled ATP to measure the reduction in kinase activity.[19]
-
Affinity Chromatography with Mass Spectrometry (AC-MS): This is a powerful method for identifying the binding partners of a small molecule.[12] A modified version of this compound with an affinity tag could be used to pull down its binding partners from cell lysates, which are then identified by mass spectrometry.
Q9: What are the key parameters and reagents for using this compound?
The table below summarizes key quantitative data and reagents for planning your experiments with this compound.
Summary of this compound Properties
| Parameter | Value | Reference |
| Primary Targets | LIMK1, LIMK2 | [1][2] |
| Binding Mode | Allosteric (Type III) | [2][4] |
| LIMK1 Cellular Potency (EC50) | 82 nM (NanoBRET™) | [1][2] |
| LIMK2 Cellular Potency (EC50) | 52 nM (NanoBRET™) | [1][2] |
| LIMK1 In-Vitro Potency (KD) | 37 nM (ITC) | [1] |
| Recommended Cell Assay Conc. | Up to 1 µM | [2] |
| Recommended Negative Control | LIJTF500120 | [1][2] |
| Primary Downstream Substrate | Cofilin (Phosphorylation at Ser3) | [1][5] |
References
- 1. eubopen.org [eubopen.org]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Covalent Targeting Leads to the Development of a LIMK1 Isoform-Selective Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. raybiotech.com [raybiotech.com]
- 7. researchgate.net [researchgate.net]
- 8. bio-rad.com [bio-rad.com]
- 9. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 10. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. annualreviews.org [annualreviews.org]
- 15. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Thermal shift assays in drug discovery - Troubleshooting from biochemical to cellular applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bellbrooklabs.com [bellbrooklabs.com]
- 19. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting LIJTF500025 protocols for different cell lines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing LIJTF500025, a potent and selective inhibitor of LIM domain kinases 1 and 2 (LIMK1/2).
Troubleshooting Guide
Researchers may encounter various issues during their experiments with this compound. This guide provides a structured approach to identifying and resolving common problems.
Experimental Troubleshooting Workflow
Validation & Comparative
LIJTF500025 vs. TH-257: A Comparative Guide to Allosteric LIMK Inhibitors
For researchers, scientists, and drug development professionals, the selection of a suitable chemical probe is critical for elucidating the biological functions of LIM kinases (LIMK). This guide provides a comprehensive, data-driven comparison of two potent and selective allosteric LIMK inhibitors, LIJTF500025 and TH-257, to aid in the selection process for in vitro and in vivo studies.
LIM kinases, comprising LIMK1 and LIMK2, are key regulators of actin dynamics.[1] They act downstream of Rho family GTPases and their primary substrate is cofilin.[1][2] By phosphorylating and inactivating cofilin, LIMKs lead to the stabilization of actin filaments.[1] Dysregulation of LIMK signaling is implicated in various pathologies, including cancer and neurological disorders, making them attractive therapeutic targets.[2][3]
Biochemical and Cellular Potency
Both this compound and TH-257 are allosteric inhibitors, targeting a binding pocket outside of the ATP-binding site, which contributes to their high selectivity.[4] A direct comparative analysis has identified both compounds as potent and selective pharmacological tools for studying LIMK function.[3][5][6]
Quantitative data on the potency of each inhibitor against LIMK1 and LIMK2 are summarized in the tables below, compiled from various enzymatic and cellular assays.
| Inhibitor | Assay | LIMK1 IC50/EC50 (nM) | LIMK2 IC50/EC50 (nM) | Reference |
| This compound | NanoBRET | 82 | 52 | |
| NanoBRET | 82 | 40 | [7] | |
| pIC50 (NanoBRET) | 6.77 | 7.03 | [8][9] | |
| TH-257 | IC50 | 238 | 91 | [10] |
| IC50 (RapidFire MS) | 84 | 39 | [4][11][12][13] | |
| IC50 (NanoBRET) | 250 | 150 | [4] |
Selectivity and Off-Target Profile
High selectivity is a crucial attribute for a chemical probe to ensure that observed biological effects can be confidently attributed to the inhibition of the intended target. Both this compound and TH-257 exhibit excellent kinome-wide selectivity.
| Inhibitor | Kinase Panel Screened | Selectivity Profile | Notable Off-Targets | Reference |
| This compound | 107 in-house DSF, 368 at Eurofins (1 µM) | Highly selective | RIPK1 (EC50 = 6.3 nM) | |
| TH-257 | 468 kinases (KINOMEscan at 1 µM) | Exquisitely selective, no significant off-targets observed. | None reported | [4][10] |
In Vitro and In Vivo Properties
A key differentiator between the two inhibitors lies in their pharmacokinetic properties, which dictates their suitability for in vivo studies.
| Inhibitor | In Vitro Properties | In Vivo Suitability | Reference |
| This compound | Good metabolic stability. | Suitable for in vivo use, with a favorable IV rat DMPK profile. | [5] |
| TH-257 | Extremely rapid in vitro clearance. | Unsuitable for in vivo studies due to poor metabolic stability. | [14][5] |
Signaling Pathway and Experimental Workflow
To understand the context in which these inhibitors function, it is essential to visualize the LIMK signaling pathway and the experimental workflows used to characterize them.
References
- 1. eubopen.org [eubopen.org]
- 2. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NanoBRET assay [bio-protocol.org]
- 4. thesgc.org [thesgc.org]
- 5. agilent.com [agilent.com]
- 6. Inhibition of LIM kinase reduces contraction and proliferation in bladder smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LIMS-Kinase provides sensitive and generalizable label-free in vitro measurement of kinase activity using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Repurposing of the RIPK1-Selective Benzo[1,4]oxazepin-4-one Scaffold for the Development of a Type III LIMK1/2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nischarin Inhibits LIM Kinase To Regulate Cofilin Phosphorylation and Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem-agilent.com [chem-agilent.com]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of the Selectivity Profile of LIJTF500025 Against Other LIMK Probes
This guide provides a detailed and objective comparison of the selectivity and potency of the LIM kinase (LIMK) inhibitor, LIJTF500025, with other notable LIMK probes. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate the selection of appropriate chemical tools for investigating LIMK biology and its therapeutic potential. The data is supported by experimental findings from peer-reviewed literature.
LIM kinases, including LIMK1 and LIMK2, are key regulators of actin cytoskeletal dynamics through their phosphorylation and subsequent inactivation of cofilin.[1] This central role in cell motility, proliferation, and morphology has positioned LIMKs as attractive therapeutic targets for various diseases, including cancer and neurological disorders.[2][3] Consequently, a number of small-molecule inhibitors have been developed. This guide focuses on comparing the performance of this compound, a potent and selective allosteric inhibitor, against other widely used LIMK probes.[2][4]
Comparative Selectivity and Potency of LIMK Inhibitors
The following tables summarize the in vitro and cellular activities of this compound in comparison to other LIMK inhibitors. The data highlights the superior selectivity of this compound.
Table 1: In Vitro Enzymatic Activity of Selected LIMK Inhibitors
| Compound | LIMK1 IC₅₀ (nM) | LIMK2 IC₅₀ (nM) | Selectivity Notes |
| This compound | 84 | 39 | Allosteric inhibitor with high selectivity.[2][5] |
| TH-257 | 84 | 39 | Potent and selective allosteric inhibitor.[2][5] |
| LIMKi3 | 7 | 8 | Potent ATP-competitive inhibitor.[2][6] |
| BMS-3 | - | - | ATP-competitive inhibitor.[2] |
| BMS-5 | - | - | ATP-competitive inhibitor, used in chronic pain studies.[7] |
| LX7101 | 24 - 32 | 1.6 - 4.3 | Dual LIMK/ROCK inhibitor, also inhibits PKA.[5][8] |
| CRT0105950 | 0.3 | 1 | Potent LIMK inhibitor.[5] |
| T56-LIMKi | Inactive | Inactive | Reported as a selective LIMK2 inhibitor, but found to be inactive in multiple assays.[2][3] |
| FRAX486 | Potent Inhibitor | Potent Inhibitor | Primarily a PAK inhibitor, but also potently inhibits LIMK1/2.[2] |
Note: IC₅₀ values can vary depending on the specific assay conditions (e.g., ATP concentration).
Table 2: Cellular Activity of Selected LIMK Inhibitors
| Compound | LIMK1 NanoBRET EC₅₀ (nM) | LIMK2 NanoBRET EC₅₀ (nM) | p-Cofilin AlphaLISA IC₅₀ (nM) |
| This compound | 82 | 52 | - |
| TH-257 | - | - | - |
| LIMKi3 | - | - | - |
NanoBRET assays were conducted in HEK293 cells, while the AlphaLISA assay for phospho-cofilin was performed in SH-SY5Y cells.[3]
This compound distinguishes itself as a highly selective allosteric inhibitor of both LIMK1 and LIMK2.[2][4] Its unique binding mode contributes to its clean kinome profile, making it an excellent tool for specifically probing LIMK function.[9] In contrast, many other LIMK inhibitors, such as LX7101, exhibit activity against other kinases like ROCK and PKA, which can confound experimental results.[5][8][10] Notably, the compound T56-LIMKi, previously reported as a selective LIMK2 inhibitor, has been shown to be inactive against both LIMK1 and LIMK2 in rigorous enzymatic and cellular assays.[2][3]
Experimental Protocols
Detailed methodologies for the key assays used to characterize these LIMK inhibitors are provided below.
In Vitro Kinase Inhibition Assay (RapidFire Mass Spectrometry)
This assay directly measures the enzymatic activity of purified LIMK by quantifying the phosphorylation of its substrate, cofilin.
Workflow:
-
Compound Preparation: A serial dilution of the test compound is prepared in DMSO.
-
Enzyme and Substrate Preparation: Recombinant LIMK1 or LIMK2 enzyme and the cofilin substrate are diluted in the assay buffer.
-
Kinase Reaction: The test compound is pre-incubated with the LIMK enzyme. The kinase reaction is initiated by the addition of ATP and cofilin. The reaction is allowed to proceed at room temperature.
-
Reaction Quenching: The reaction is stopped by the addition of formic acid.
-
Data Acquisition: The amount of phosphorylated cofilin is quantified using a RapidFire high-throughput mass spectrometry system.[11]
-
Data Analysis: IC₅₀ values are determined by plotting the percentage of inhibition against the compound concentration.
References
- 1. LIM Kinases, LIMK1 and LIMK2, Are Crucial Node Actors of the Cell Fate: Molecular to Pathological Features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. eubopen.org [eubopen.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. LIM kinase inhibitors disrupt mitotic microtubule organization and impair tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | Structural Genomics Consortium [thesgc.org]
- 10. Development and Characterization of Type I, Type II, and Type III LIM-Kinase Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thesgc.org [thesgc.org]
A Researcher's Guide to Alternative Chemical Probes for LIMK1/2 Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of alternative chemical probes for the inhibition of LIM domain kinases 1 and 2 (LIMK1/2). This document summarizes key performance data, details relevant experimental methodologies, and visualizes the associated signaling pathway and experimental workflows to aid in the selection of the most appropriate chemical tools for your research needs.
LIMK1 and LIMK2 are crucial regulators of actin dynamics through their phosphorylation and subsequent inactivation of cofilin, a key protein in actin depolymerization.[1][2][3][4][5][6] This role in cytoskeletal regulation implicates LIMK1/2 in a variety of cellular processes, including cell migration, proliferation, and neuronal differentiation.[2][6] Consequently, aberrant LIMK activity has been linked to several pathologies, most notably cancer and neurological disorders, making these kinases attractive therapeutic targets.[1][2][3][4][5] The development of potent and selective chemical probes is therefore essential to further elucidate the biological functions of LIMK1/2 and to validate them as therapeutic targets.[1][3][4][5]
This guide focuses on a comparative analysis of several widely used and recently developed small-molecule inhibitors of LIMK1/2, presenting data on their potency, selectivity, and cellular activity.
Comparative Analysis of LIMK1/2 Inhibitors
A comprehensive assessment of various reported LIMK1/2 inhibitors has revealed significant differences in their biochemical and cellular potencies. The following table summarizes the inhibitory activities of several key compounds against LIMK1 and LIMK2 using various assay formats.
| Compound | Type | LIMK1 IC₅₀ (nM) | LIMK2 IC₅₀ (nM) | Cellular p-cofilin IC₅₀ (nM) | Assay Method(s) | Key Characteristics |
| TH-257 | III (Allosteric) | 1.1 | 1.0 | 50 | RapidFire MS, AlphaLISA | Potent and selective dual inhibitor suitable for in vitro and in vivo studies.[1][3][4] |
| LIJTF500025 | Not Specified | 1.3 | 1.1 | 160 | RapidFire MS, AlphaLISA | Potent dual inhibitor identified as a suitable pharmacological tool.[1][3][4] |
| LIMKi3 (BMS-5) | I (ATP-competitive) | 4.0 | 6.0 | 120 | RapidFire MS, AlphaLISA | A well-characterized and widely used potent dual inhibitor.[1][3][4][7] |
| TH470 | II | 7 | 20 | Not Reported | RF-MS | A highly selective type II inhibitor.[7] |
| MDI-117740 (69) | III (Allosteric) | Potent | Potent | Potent | Not specified in abstract | Reported as the most selective LIMK inhibitor to date with improved DMPK properties. |
| FRAX486 | Not Specified | Potent | Potent | Potent | RapidFire MS, NanoBRET | Initially a PAK inhibitor, but also potently inhibits LIMK1/2.[1] |
| T56-LIMKi | Not Specified | No Activity | No Activity | No Activity | RapidFire MS, NanoBRET, AlphaLISA | Reported as a selective LIMK2 inhibitor, but studies show no inhibitory activity.[1][5] |
Data is compiled from multiple sources and assay conditions may vary. Please refer to the original publications for detailed experimental conditions.[1][5][7][8]
LIMK1/2 Signaling Pathway
LIMK1 and LIMK2 are key downstream effectors of the Rho family of small GTPases, including RhoA, Rac1, and Cdc42.[2][9][10] These GTPases activate upstream kinases such as p21-activated kinases (PAKs) and Rho-associated protein kinases (ROCKs), which in turn phosphorylate and activate LIMK1 and LIMK2.[2][9] Activated LIMKs then phosphorylate cofilin, leading to its inactivation and a subsequent increase in actin polymerization and stabilization of actin filaments.[1][2][3][4][5][11]
Caption: The LIMK1/2 signaling cascade.
Experimental Protocols
The characterization of LIMK1/2 inhibitors typically involves a combination of biochemical and cell-based assays to determine potency, selectivity, and cellular efficacy.
Biochemical Kinase Inhibition Assay (e.g., RapidFire Mass Spectrometry)
This assay directly measures the enzymatic activity of purified LIMK1 or LIMK2 and the ability of a compound to inhibit this activity.
-
Principle: Recombinant LIMK1 or LIMK2 is incubated with its substrate (e.g., cofilin) and ATP. The reaction is then quenched, and the amount of phosphorylated substrate is quantified by mass spectrometry.
-
Protocol Outline:
-
Prepare a reaction mixture containing purified LIMK1 or LIMK2 enzyme, a peptide substrate (e.g., cofilin), and ATP in an appropriate buffer.
-
Add serial dilutions of the test inhibitor or vehicle control to the reaction mixture.
-
Incubate the reaction at a controlled temperature for a specific time to allow for enzymatic activity.
-
Stop the reaction by adding a quenching solution.
-
Analyze the samples using a RapidFire high-throughput mass spectrometry system to quantify the amount of phosphorylated substrate.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.[1][5]
-
Cellular Target Engagement Assay (e.g., NanoBRET™)
This assay measures the ability of a compound to bind to LIMK1 or LIMK2 within living cells.
-
Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged LIMK protein and a fluorescent energy transfer probe that binds to the kinase. A competing compound will displace the probe, leading to a decrease in the BRET signal.
-
Protocol Outline:
-
Transfect cells with a vector expressing a NanoLuc®-LIMK1 or -LIMK2 fusion protein.
-
Plate the transfected cells in a multi-well plate.
-
Add the NanoBRET™ tracer and serial dilutions of the test inhibitor to the cells.
-
Add the Nano-Glo® substrate to initiate the luminescent reaction.
-
Measure the donor and acceptor emission signals using a luminometer.
-
Calculate the BRET ratio and determine the IC₅₀ value from the dose-response curve.[1][5]
-
Cellular Phospho-Cofilin Assay (e.g., AlphaLISA®)
This immunoassay quantifies the levels of phosphorylated cofilin (the downstream target of LIMK) in cell lysates, providing a measure of the inhibitor's effect on the signaling pathway.
-
Principle: This is a bead-based immunoassay that uses donor and acceptor beads coated with antibodies specific for total cofilin and phospho-cofilin. When the beads are in proximity (bound to the same protein), a laser-induced singlet oxygen transfer generates a chemiluminescent signal.
-
Protocol Outline:
-
Culture cells (e.g., SH-SY5Y) and treat them with serial dilutions of the test inhibitor for a specified time.
-
Lyse the cells to release the proteins.
-
Add the cell lysate to a reaction plate containing the AlphaLISA® acceptor beads and a biotinylated anti-phospho-cofilin antibody.
-
Incubate to allow for antibody-protein binding.
-
Add streptavidin-coated donor beads.
-
Incubate in the dark.
-
Read the plate on an AlphaScreen®-capable microplate reader.
-
Determine the IC₅₀ value by plotting the signal against the inhibitor concentration.[1][5]
-
Experimental Workflow for Inhibitor Evaluation
The following diagram illustrates a typical workflow for the identification and characterization of novel LIMK1/2 inhibitors.
Caption: A standard workflow for LIMK inhibitor discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. LIM Kinases, LIMK1 and LIMK2, Are Crucial Node Actors of the Cell Fate: Molecular to Pathological Features - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LIM Kinases, LIMK1 and LIMK2, Are Crucial Node Actors of the Cell Fate: Molecular to Pathological Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Characterization of Type I, Type II, and Type III LIM-Kinase Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Lim kinase - Wikipedia [en.wikipedia.org]
- 10. sdbonline.org [sdbonline.org]
- 11. oncotarget.com [oncotarget.com]
Validating Kinase Inhibitor Findings: A Comparative Guide for LIJTF500025
A guide for researchers on confirming the mechanism of action of a novel kinase inhibitor by utilizing a structurally distinct second compound.
In drug discovery, initial findings for a promising compound, herein designated LIJTF500025, require rigorous validation to ensure the observed biological effects are a direct result of its intended target. This guide outlines a comparative framework for validating the findings of this compound, a hypothetical inhibitor of Kinase Z, by employing a second, structurally distinct Kinase Z inhibitor, VALID-C2.
The primary finding to be validated is that this compound selectively inhibits Kinase Z, leading to a reduction in the phosphorylation of its downstream target, Protein P, and inducing apoptosis in Cancer Cell Line X. Using a second compound with a different chemical structure helps to confirm that the observed phenotype is due to the on-target inhibition of Kinase Z and not an off-target effect specific to the chemical scaffold of this compound.[1]
Comparative Data on Inhibitor Performance
The following tables summarize the key quantitative data from a series of validation experiments comparing this compound and VALID-C2.
Table 1: In Vitro Kinase Inhibition
| Compound | Target Kinase | IC50 (nM) |
| This compound | Kinase Z | 15 |
| VALID-C2 | Kinase Z | 25 |
IC50: The half-maximal inhibitory concentration, representing the potency of the inhibitor.
Table 2: Cellular Target Engagement and Apoptosis Induction
| Compound (at 100 nM) | Cell Line | p-Protein P Levels (% of Control) | Apoptosis Rate (% Caspase 3/7 Activity) |
| This compound | Cancer Cell Line X | 22% | 68% |
| VALID-C2 | Cancer Cell Line X | 28% | 62% |
p-Protein P: Phosphorylated Protein P, the downstream target of Kinase Z.
Table 3: Kinase Selectivity Profile
| Compound | Selectivity Score (S-Score at 1µM) |
| This compound | 0.015 |
| VALID-C2 | 0.020 |
S-Score: A measure of selectivity against a panel of 400+ kinases. A lower score indicates higher selectivity.
Signaling Pathway and Validation Workflow
To provide a clearer understanding of the biological context and the validation process, the following diagrams illustrate the key relationships and experimental flows.
References
Comparative Analysis of LIJTF500025's Cross-Reactivity with Other Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase inhibitor LIJTF500025 with other relevant inhibitors, focusing on its cross-reactivity profile. The information is supported by experimental data to aid in the selection of the most appropriate chemical tools for research and development.
Executive Summary
This compound is a potent and selective chemical probe for LIM domain kinases 1 and 2 (LIMK1 and LIMK2), which are key regulators of actin dynamics.[1][2] While demonstrating high affinity for its primary targets, this compound exhibits a significant off-target activity against Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2] This guide presents a detailed analysis of its selectivity based on comprehensive kinase screening panels and compares its performance with other known LIMK inhibitors, TH-257 and LIMKi3.
Quantitative Kinase Inhibition Profile
The cross-reactivity of this compound was evaluated using the Eurofins DiscoverX ScanMAX kinase panel, which screened the inhibitor against 468 kinases at a concentration of 1 µM. The results are summarized below, alongside data for the comparator compounds TH-257 and LIMKi3.
| Target | This compound | TH-257 | LIMKi3 |
| Primary Targets | |||
| LIMK1 | EC50: 82 nM [1][2] Kd: 37 nM [1] % of Control @ 1µM: 6.8% [1] | IC50: 84 nM [3][4] | IC50: 7 nM [5] |
| LIMK2 | EC50: 52 nM [1][2] | IC50: 39 nM [3] | IC50: 8 nM [5] |
| Key Off-Target | |||
| RIPK1 | EC50: 6.3 nM [1][2] % of Control @ 1µM: 23% [1] | Not reported | Not reported |
| Selectivity Score (S35 @ 1µM) * | 0.007 [1] | Not reported | Not reported |
| The selectivity score (S35) is calculated as the number of kinases with >35% inhibition divided by the total number of kinases tested. A lower score indicates higher selectivity. |
Comparative Selectivity Analysis
This compound displays high potency for its intended targets, LIMK1 and LIMK2. However, its significant affinity for RIPK1 is a critical consideration for experimental design and data interpretation. In comparison, while detailed kinome-wide data for TH-257 and LIMKi3 are not as readily available in the public domain, they are established LIMK inhibitors. LIMKi3, in particular, shows very high potency for both LIMK1 and LIMK2.[5] The allosteric nature of this compound's binding to LIMK1/2 is a distinguishing feature that contributes to its high selectivity within the human kinome, with RIPK1 being the primary exception.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Kinase Selectivity Profiling (Eurofins ScanMAX)
The kinase selectivity of this compound was assessed using the Eurofins DiscoverX KINOMEscan® technology in the scanMAX panel, which covers 468 kinases.[6][7][8]
Principle: This is a competition binding assay where a test compound is evaluated for its ability to displace a ligand from the active site of a kinase. The amount of kinase captured on a solid support is measured, and a lower amount indicates stronger binding of the test compound.
Protocol Outline:
-
Kinases are tagged with DNA and incubated with an immobilized, active-site directed ligand.
-
This compound was added at a screening concentration of 1 µM.
-
The mixture is allowed to reach equilibrium.
-
Kinase bound to the solid support is quantified using qPCR of the DNA tag.
-
Results are reported as "% of Control," where the control is the amount of kinase bound in the absence of the inhibitor.
NanoBRET™ Target Engagement Assay
Cellular target engagement and potency of this compound were determined using the NanoBRET™ Target Engagement Intracellular Kinase Assay.[9][10][11][12]
Principle: This assay measures the binding of a test compound to a target kinase in live cells. The target kinase is expressed as a fusion with NanoLuc® luciferase (energy donor), and a fluorescent tracer (energy acceptor) that binds to the kinase's active site is added. Compound binding to the kinase displaces the tracer, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.
Protocol Outline:
-
HEK293 cells were transiently transfected with a vector expressing a NanoLuc®-kinase fusion protein (LIMK1, LIMK2, or RIPK1).
-
Transfected cells were seeded in 96-well plates.
-
Cells were treated with a range of this compound concentrations.
-
A specific NanoBRET™ tracer was added to the cells.
-
After a 2-hour incubation period, the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor were added.
-
The BRET signal was measured using a luminometer.
-
EC50 values were calculated from the dose-response curves.
Differential Scanning Fluorimetry (DSF)
The thermal stability of kinases in the presence of this compound was assessed using Differential Scanning Fluorimetry (DSF), also known as a thermal shift assay.[2][13][14][15]
Principle: DSF measures the thermal unfolding of a protein by monitoring the fluorescence of a dye that binds to exposed hydrophobic regions of the denatured protein. Ligand binding can stabilize the protein, leading to an increase in its melting temperature (Tm).
Protocol Outline:
-
A solution containing the purified kinase and a fluorescent dye (e.g., SYPRO Orange) is prepared.
-
This compound is added to the protein-dye mixture.
-
The plate is placed in a real-time PCR instrument, and the temperature is gradually increased.
-
Fluorescence intensity is measured at each temperature increment.
-
The melting temperature (Tm) is determined from the inflection point of the resulting melting curve.
-
The change in melting temperature (ΔTm) in the presence of the inhibitor is calculated to assess binding and stabilization.
Signaling Pathways and Experimental Workflows
To provide a clearer context for the function of this compound and the experimental approaches used to characterize it, the following diagrams illustrate the relevant signaling pathway and experimental workflows.
Caption: Simplified LIMK signaling pathway.
Caption: Experimental workflow for inhibitor characterization.
Caption: Logical relationship of this compound's activity profile.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Protocol for performing and optimizing differential scanning fluorimetry experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Probe TH257 | Chemical Probes Portal [chemicalprobes.org]
- 5. mdpi.com [mdpi.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Development of Biochemical and Cellular Probes to Study RIPK1 Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. carnabio.com [carnabio.com]
- 13. benchchem.com [benchchem.com]
- 14. Differential Scanning Fluorimetry (DSF) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 15. wolfson.huji.ac.il [wolfson.huji.ac.il]
Choosing Your Weapon: A Comparative Guide to LIJTF500025 and Covalent LIMK Inhibitors
For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitors, the choice between different modalities can be critical. This guide provides an objective comparison between the allosteric inhibitor LIJTF500025 and the emerging class of covalent LIM Kinase (LIMK) inhibitors, supported by experimental data and detailed methodologies.
LIM kinases (LIMK1 and LIMK2) are key regulators of actin cytoskeletal dynamics, playing a crucial role in cell motility, proliferation, and morphology.[1][2] Their primary function is to phosphorylate and inactivate the actin-depolymerizing factor (ADF)/cofilin family of proteins, leading to the stabilization of actin filaments.[1][2] Dysregulation of LIMK activity has been implicated in various diseases, including cancer and neurological disorders, making them attractive therapeutic targets.[1]
This guide will delve into the characteristics of two distinct classes of LIMK inhibitors: the highly selective, allosteric inhibitor this compound, and the isoform-specific covalent inhibitors, exemplified by compounds such as SM311.
At a Glance: Key Differences
| Feature | This compound | Covalent LIMK Inhibitors (e.g., SM311) |
| Binding Mode | Allosteric (Type III) | Covalent (targets a specific cysteine) |
| Selectivity | Extremely high kinome-wide selectivity | High kinome-wide selectivity with isoform preference (e.g., LIMK1 over LIMK2) |
| Mechanism | Non-competitive with ATP | Irreversible binding to the target |
| Isoform Specificity | Dual inhibitor of LIMK1 and LIMK2 | Can be designed for isoform selectivity (e.g., LIMK1-specific) |
| Reversibility | Reversible | Irreversible |
Performance Data: A Head-to-Head Comparison
The following tables summarize the quantitative data for this compound and a representative covalent LIMK1 inhibitor, SM311.
Table 1: In Vitro Potency and Selectivity
| Inhibitor | Target | Enzymatic Assay (pIC50) | Cellular Assay (NanoBRET EC50, nM) |
| This compound | LIMK1 | 6.77 | 82 |
| LIMK2 | 7.03 | 52 | |
| SM311 (covalent) | LIMK1 | - | < 1000 (potent) |
| LIMK2 | - | > 30-fold less potent than on LIMK1 |
Data for this compound from Collins et al., 2022.[1] Data for SM311 from Mandel et al., 2025 (preprint).[3]
Table 2: Kinome Selectivity
| Inhibitor | Kinome Scan (S-Score) | Key Off-Targets (Cellular) |
| This compound | S10(1µM) = 0.002 (highly selective) | RIPK1 (EC50 = 6.3 nM) |
| SM311 (covalent) | Excellent proteome-wide selectivity | CDKL2 (closest off-target with >30-fold window) |
Data for this compound from Collins et al., 2022.[1] Data for SM311 from Mandel et al., 2025 (preprint).[3]
Signaling Pathway and Experimental Workflow
To understand the context of these inhibitors, it is crucial to visualize the LIMK signaling pathway and the experimental workflows used to characterize them.
Caption: The LIMK signaling pathway, illustrating upstream activators, downstream effects on actin dynamics, and the points of intervention for this compound and covalent inhibitors.
References
A Comparative Guide to LIJTF500025 and Next-Generation LIMK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical probe LIJTF500025 with emerging next-generation inhibitors of LIM domain kinases (LIMK). This compound is a potent, selective, and cell-active allosteric inhibitor of both LIMK1 and LIMK2, making it a valuable tool for in vitro studies.[1] However, its development has highlighted key limitations, notably off-target effects, which next-generation inhibitors aim to address. This document outlines the comparative efficacy, selectivity, and methodologies for evaluating these compounds, supported by experimental data.
Introduction to LIMK Inhibition
LIM kinases 1 and 2 (LIMK1/2) are crucial regulators of actin cytoskeletal dynamics.[2][3] They act downstream of Rho GTPase signaling pathways and their primary substrate is cofilin, an actin-depolymerizing factor.[4][5] By phosphorylating cofilin at Serine-3, LIMKs inactivate it, leading to the stabilization of actin filaments.[4] This process is integral to cell motility, proliferation, and morphology.[3][6] Dysregulation of LIMK activity is implicated in various pathologies, including cancer metastasis, neurological disorders, and glaucoma, making LIMKs attractive therapeutic targets.[1][3][6]
This compound emerged as a significant tool for studying LIMK biology. It is a Type III inhibitor that binds to an allosteric site, conferring high selectivity within the human kinome.[1][2] Despite its strengths, the development of more refined inhibitors is driven by the need to overcome its limitations.
Key Limitations of this compound
The primary limitation of this compound is its significant off-target activity against Receptor-Interacting Protein Kinase 1 (RIPK1) .[1][2][7] This dual activity complicates the interpretation of experimental results, as observed phenotypes could be due to the inhibition of either LIMK or RIPK1. Another consideration is that while this compound has a suitable profile for in vivo studies, it has not been extensively tested in animal models.[4][6]
Next-generation LIMK inhibitors are being developed to address these shortcomings by focusing on:
-
Enhanced Selectivity: Eliminating or reducing off-target effects, particularly against RIPK1.
-
Isoform Selectivity: Differentiating between LIMK1 and LIMK2 to dissect their specific biological roles.
-
Improved In Vivo Efficacy and Pharmacokinetics: Demonstrating therapeutic potential in preclinical and clinical settings.
-
Novel Mechanisms of Action: Employing strategies like covalent inhibition to achieve greater potency and durability of effect.
Comparative Performance Data
The following tables summarize the quantitative data for this compound and selected next-generation inhibitors.
Table 1: In Vitro and Cellular Potency of LIMK Inhibitors
| Compound | Target(s) | Type | In Vitro Potency (IC50/Kd) | Cellular Potency (EC50/IC50) | Key Characteristics |
| This compound | LIMK1/2, RIPK1 | Allosteric (Type III) | LIMK1 Kd: 37 nM[1][4] | LIMK1 EC50: 82 nM; LIMK2 EC50: 52 nM; RIPK1 EC50: 6.3 nM (NanoBRET)[1][4] | Potent dual LIMK1/2 inhibitor with significant RIPK1 off-target activity.[1][2] |
| MDI-114215 | LIMK1/2 | Allosteric | LIMK1 IC50: 19.95 nM; LIMK2 IC50: 26.92 nM[8] | p-cofilin IC50: 50.12 nM (SH-SY5Y cells)[8] | Highly selective dual LIMK1/2 inhibitor with good in vivo tolerance.[2][6] |
| SM311 | LIMK1 | Covalent | - | LIMK1 IC50: submicromolar; >30-fold selective vs. LIMK2 in cells[9] | First-in-class covalent, isoform-selective LIMK1 inhibitor.[9] |
| LX7101 | LIMK1/2, ROCK2, PKA | ATP-competitive | LIMK1 IC50: 24 nM; LIMK2 IC50: 1.6 nM; ROCK2 IC50: 10 nM[10] | - | Dual LIMK/ROCK inhibitor that has undergone Phase 1 clinical trials for glaucoma.[7][11] |
Table 2: Kinome Selectivity Profile
| Compound | Primary Off-Targets (at 1 µM) | Selectivity Score (S35 @ 1µM) | Notes |
| This compound | RIPK1 (23% of control)[4] | 0.007[4] | Highly selective but with potent RIPK1 activity. |
| MDI-114215 | Cdk7, MKK7, VRK2, p-Abl1 (at 300 nM)[8] | Not reported | Described as having "exquisite kinome selectivity".[1][6] |
| SM311 | Not reported | Not reported | Exhibits excellent proteome-wide selectivity in chemoproteomic experiments.[9] |
| LX7101 | ROCK2, PKA | Not reported | Designed as a dual LIMK/ROCK inhibitor.[10] |
Signaling Pathways and Experimental Workflows
LIMK Signaling Pathway
The diagram below illustrates the central role of LIMK in regulating actin dynamics through the phosphorylation of cofilin.
Caption: The LIMK signaling cascade.
Experimental Workflow: Cellular p-Cofilin Assay
This diagram outlines a typical workflow for assessing inhibitor potency by measuring the phosphorylation of cofilin in a cellular context.
Caption: Workflow for cellular p-Cofilin inhibition assay.
Detailed Experimental Protocols
In Vitro Kinase Inhibition Assay (RapidFire Mass Spectrometry)
This assay measures the direct inhibition of LIMK enzymatic activity.
-
Reagents: Recombinant LIMK1 or LIMK2 enzyme, ATP, MgCl2, cofilin substrate (CFL1), assay buffer (e.g., 50 mM TRIS pH 7.5, 0.1 mM EDTA, 0.1 mM EGTA), test inhibitors, and 1% formic acid for stopping the reaction.
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO and add to a 384-well plate.
-
Add LIMK1 or LIMK2 enzyme to the wells and pre-incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the cofilin substrate and ATP.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding 1% formic acid.
-
Analyze the plate using a RapidFire Mass Spectrometer to quantify the amount of phosphorylated cofilin.
-
Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.[12]
-
Cellular Target Engagement Assay (NanoBRET™)
This assay quantifies the binding of an inhibitor to its target kinase within living cells.
-
Reagents: HEK293 cells, plasmid encoding NanoLuc®-LIMK1 or NanoLuc®-LIMK2 fusion protein, transfection reagent, Opti-MEM, NanoBRET™ Tracer, NanoBRET™ Nano-Glo® Substrate, and Extracellular NanoLuc® Inhibitor.
-
Procedure:
-
Transfect HEK293 cells with the NanoLuc®-LIMK fusion construct and culture for approximately 18-24 hours.[13]
-
Harvest and resuspend the cells in Opti-MEM.
-
Add the NanoBRET™ Tracer to the cell suspension.
-
Dispense the cell-tracer mix into a white 384-well plate containing pre-dispensed serial dilutions of the test inhibitor.
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.[13]
-
Add the Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture.
-
Read the plate on a luminometer equipped with 450 nm and 610 nm filters to measure donor and acceptor emission, respectively.[13][14]
-
Calculate the BRET ratio (acceptor emission/donor emission) and determine EC50 values.
-
Cellular Phospho-Cofilin Assay (AlphaLISA® SureFire® Ultra™)
This immunoassay measures the levels of phosphorylated cofilin in cell lysates, providing a functional readout of LIMK inhibition.
-
Reagents: Adherent cells (e.g., SH-SY5Y, LN-229), cell culture medium, test inhibitors, AlphaLISA® Lysis Buffer, and AlphaLISA® SureFire® Ultra™ p-Cofilin (Ser3) detection kit.
-
Procedure:
-
Seed cells in a 96-well or 384-well culture plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor for a specified time (e.g., 6 hours).
-
Remove the culture medium and lyse the cells by adding 1X AlphaLISA® Lysis Buffer and shaking for 10 minutes.[15]
-
Transfer a small volume of the lysate to a 384-well Proxiplate.
-
Add the "Acceptor Mix" (containing anti-p-Cofilin antibody-conjugated Acceptor beads) and incubate for 1 hour at room temperature.[16]
-
Add the "Donor Mix" (containing biotinylated antibody and Streptavidin-Donor beads) and incubate for another hour at room temperature in the dark.[16][17]
-
Read the plate on an Alpha-enabled plate reader.
-
Determine IC50 values by plotting the AlphaLISA signal against the inhibitor concentration.
-
Conclusion
This compound remains a valuable chemical probe for investigating LIMK biology due to its high potency and allosteric mechanism of action. However, its significant off-target activity on RIPK1 necessitates careful experimental design and data interpretation. The development of next-generation inhibitors like MDI-114215 and covalent isoform-selective compounds such as SM311 represents a significant advancement. These newer agents offer improved selectivity, which is critical for unequivocally linking LIMK inhibition to specific cellular and physiological outcomes. For researchers, the choice of inhibitor will depend on the specific research question. While this compound can be used for initial studies, particularly with appropriate controls, next-generation inhibitors are superior tools for validating LIMK as a therapeutic target and for conducting in vivo studies where target specificity is paramount.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. LIM Kinase (LIMK) | DC Chemicals [dcchemicals.com]
- 6. Discovery of MDI-114215: A Potent and Selective LIMK Inhibitor To Treat Fragile X Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and Development of LX7101, a Dual LIM-Kinase and ROCK Inhibitor for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. biorxiv.org [biorxiv.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Discovery and Development of LX7101, a Dual LIM-Kinase and ROCK Inhibitor for the Treatment of Glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lessons from LIMK1 enzymology and their impact on inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eubopen.org [eubopen.org]
- 14. reactionbiology.com [reactionbiology.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. weichilab.com [weichilab.com]
- 17. scrum-net.co.jp [scrum-net.co.jp]
A Head-to-Head Comparison of Allosteric vs. ATP-Competitive LIMK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
LIM domain kinases (LIMK1 and LIMK2) have emerged as critical therapeutic targets in a range of diseases, including cancer, neurological disorders, and glaucoma.[1][2] Their central role in regulating actin dynamics through the phosphorylation of cofilin makes them attractive targets for small molecule inhibitors.[1][3] This guide provides a head-to-head comparison of the two primary classes of LIMK inhibitors: allosteric and ATP-competitive inhibitors. We present supporting experimental data, detailed methodologies for key assays, and visualizations to aid in the understanding of their distinct mechanisms and performance.
The LIMK Signaling Pathway
LIM kinases are key nodes in signaling pathways that control the cytoskeleton.[4] They are activated by upstream kinases, primarily Rho-associated coiled-coil containing protein kinase (ROCK) and p21-activated kinase (PAK), which are themselves activated by Rho family GTPases such as RhoA, Rac1, and Cdc42.[1][4] Once activated, LIMK1 and LIMK2 phosphorylate cofilin on Serine 3, inactivating its actin-depolymerizing activity.[1] This leads to the stabilization of actin filaments and subsequent changes in cell morphology, motility, and proliferation.
Quantitative Data Comparison
The following tables summarize the in vitro and cellular activities of a selection of allosteric and ATP-competitive LIMK inhibitors. The data is primarily sourced from a comprehensive comparative analysis by Collins et al. (2022).[2]
Table 1: In Vitro Enzymatic Activity of LIMK Inhibitors
| Inhibitor | Type | LIMK1 IC50 (nM) (RapidFire) | LIMK2 IC50 (nM) (RapidFire) | pLIMK1 IC50 (nM) (RapidFire) | pLIMK2 IC50 (nM) (RapidFire) |
| TH-257 | Allosteric | 2.5 | 5.0 | 2.5 | 6.3 |
| LIJTF500025 | Allosteric | 13 | 25 | 13 | 25 |
| LIMKi3 | ATP-Competitive | 2.5 | 5.0 | 25 | 63 |
| BMS-3 | ATP-Competitive | 6.3 | 20 | 130 | 250 |
| LX7101 | ATP-Competitive | 20 | 50 | 200 | 790 |
| Dasatinib | ATP-Competitive | 2.0 | 2.5 | 20 | 25 |
Data extracted from Collins et al. (2022).[2] pLIMK refers to the phosphorylated, active form of the kinase.
Table 2: Cellular Activity of LIMK Inhibitors
| Inhibitor | Type | LIMK1 IC50 (nM) (NanoBRET) | LIMK2 IC50 (nM) (NanoBRET) | p-Cofilin IC50 (nM) (AlphaLISA) |
| TH-257 | Allosteric | 130 | 250 | 200 |
| This compound | Allosteric | 200 | 400 | 320 |
| LIMKi3 | ATP-Competitive | 25 | 50 | 50 |
| BMS-3 | ATP-Competitive | 100 | 200 | 160 |
| LX7101 | ATP-Competitive | 250 | 500 | 400 |
| Dasatinib | ATP-Competitive | 20 | 32 | 32 |
Data extracted from Collins et al. (2022).[2]
Table 3: Selectivity and Pharmacokinetic Properties
| Inhibitor | Type | Kinome Selectivity | Brain Penetration (B/P Ratio) |
| TH-257 | Allosteric | High | N/A |
| This compound | Allosteric | Very High | N/A |
| LIMKi3 | ATP-Competitive | Moderate | 1.85 |
| BMS-3 | ATP-Competitive | Moderate | N/A |
| LX7101 | ATP-Competitive | Moderate (dual LIMK/ROCK inhibitor) | N/A |
| Dasatinib | ATP-Competitive | Low (multi-kinase inhibitor) | Low |
Selectivity and pharmacokinetic data compiled from Collins et al. (2022) and other sources.[2][5]
Experimental Protocols and Workflows
Detailed and robust experimental design is crucial for the accurate evaluation of inhibitor performance. Below are the methodologies for key assays used in the characterization of LIMK inhibitors.
RapidFire Mass Spectrometry Kinase Assay
This assay provides a direct measure of enzyme activity by quantifying the conversion of a substrate to its phosphorylated product.
Methodology:
-
Assay Preparation: Prepare a reaction buffer (e.g., 50 mM Tris pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20).
-
Reaction Mixture: In a 384-well plate, combine the LIMK enzyme (LIMK1 or LIMK2), the cofilin substrate, and the test inhibitor at various concentrations.
-
Initiation: Initiate the reaction by adding ATP. The final ATP concentration should be close to the Km for the respective enzyme to accurately determine the IC50 for ATP-competitive inhibitors.
-
Incubation: Incubate the reaction plate at room temperature for a defined period (e.g., 60 minutes).
-
Quenching: Stop the reaction by adding a quenching solution (e.g., formic acid).
-
Analysis: Analyze the samples using a RapidFire high-throughput mass spectrometry system to quantify the amounts of substrate and phosphorylated product.
-
Data Analysis: Calculate the percentage of substrate conversion and plot against the inhibitor concentration to determine the IC50 value.
NanoBRET™ Cellular Kinase Assay
This assay measures the binding of an inhibitor to its target kinase within living cells.
Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and transfect with a plasmid encoding a NanoLuc® luciferase-LIMK fusion protein.
-
Cell Plating: Plate the transfected cells into a white, 384-well assay plate.
-
Compound Addition: Add the test inhibitors at a range of concentrations to the cells.
-
Tracer Addition: Add a cell-permeable fluorescent tracer that binds to the kinase of interest.
-
Equilibration: Incubate the plate to allow the inhibitor and tracer to reach binding equilibrium with the NanoLuc-LIMK fusion protein.
-
Substrate Addition: Add the NanoLuc® substrate to the wells.
-
Signal Detection: Measure the luminescence signal from the NanoLuc® luciferase (donor) and the signal from the fluorescent tracer (acceptor) using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). The displacement of the tracer by the inhibitor results in a decrease in the BRET signal. Plot the BRET ratio against the inhibitor concentration to determine the cellular IC50.
AlphaLISA® p-Cofilin Assay
This is a bead-based immunoassay to quantify the levels of phosphorylated cofilin in cell lysates.
Methodology:
-
Cell Treatment: Culture cells in a multi-well plate and treat with various concentrations of the LIMK inhibitor for a specified time.
-
Cell Lysis: Lyse the cells using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Immunoassay: In an assay plate, combine the cell lysate with AlphaLISA® Acceptor beads conjugated to an antibody specific for p-cofilin and a biotinylated antibody that recognizes a different epitope on cofilin.
-
Incubation: Incubate to allow the formation of a sandwich immunocomplex.
-
Donor Bead Addition: Add streptavidin-coated Donor beads.
-
Second Incubation: Incubate in the dark to allow the streptavidin on the Donor beads to bind to the biotinylated antibody.
-
Signal Detection: Excite the Donor beads at 680 nm. If the immunocomplex has formed, the Donor and Acceptor beads are brought into close proximity, allowing for the transfer of singlet oxygen, which results in light emission from the Acceptor beads at 615 nm.
-
Data Analysis: The intensity of the emitted light is proportional to the amount of p-cofilin in the lysate. Plot the signal against the inhibitor concentration to determine the IC50 value.
Conclusion
The choice between an allosteric and an ATP-competitive LIMK inhibitor depends on the specific research or therapeutic goal.
ATP-competitive inhibitors , such as LIMKi3, often exhibit high potency in both biochemical and cellular assays.[2] However, a key consideration is their selectivity. The ATP-binding pocket is highly conserved across the kinome, which can lead to off-target effects.[6] Furthermore, the high intracellular concentration of ATP can necessitate higher compound concentrations for effective target inhibition in a cellular context.[7] A notable finding is that the potency of many ATP-competitive inhibitors is significantly reduced against the active, phosphorylated form of LIMK, which is prevalent in cells.[2]
Allosteric inhibitors , like TH-257 and this compound, bind to sites other than the ATP pocket.[8] This often translates to a much higher degree of selectivity, as allosteric sites are generally less conserved. A significant advantage of the allosteric inhibitors studied is that their potency is not affected by the phosphorylation state of the LIMK enzyme.[2] While their cellular potency may appear lower than some ATP-competitive compounds in certain assays, their high selectivity can be a major advantage in reducing off-target effects and providing a cleaner pharmacological tool.
For applications requiring high selectivity and a consistent effect regardless of the kinase activation state, allosteric inhibitors are a superior choice. For studies where high cellular potency is paramount and some off-target activity can be tolerated or is even desired (in the case of multi-kinase inhibitors), ATP-competitive inhibitors remain a valuable option. The data and protocols presented in this guide are intended to assist researchers in making informed decisions when selecting a LIMK inhibitor for their specific needs.
References
- 1. Lim kinase - Wikipedia [en.wikipedia.org]
- 2. The Role of LIM Kinases during Development: A Lens to Get a Glimpse of Their Implication in Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GraphViz Examples and Tutorial [graphs.grevian.org]
- 4. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. m.youtube.com [m.youtube.com]
- 7. LIMK2: A Multifaceted Kinase with pleiotropic roles in human physiology and pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validating the LIMK1/2 Inhibition Phenotype: A Comparison of siRNA and CRISPR Approaches
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of using small interfering RNA (siRNA) and Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) to validate phenotypes induced by the chemical probe LIJTF500025.
This compound is a potent and selective chemical inhibitor of LIM domain kinases 1 and 2 (LIMK1/2)[1][2][3][4]. These kinases are crucial regulators of actin cytoskeletal dynamics through their phosphorylation and inactivation of cofilin, an actin-depolymerizing factor[4][5]. Inhibition of LIMK1/2 by this compound is expected to induce phenotypes related to altered cell morphology, motility, and cell cycle progression[1][4]. Genetic approaches like siRNA-mediated knockdown and CRISPR-Cas9-mediated knockout offer powerful tools to validate that the observed phenotype is a direct consequence of targeting LIMK1 and/or LIMK2.
This guide compares these two genetic validation methods, providing hypothetical data for illustration, detailed experimental protocols, and workflow diagrams to aid in experimental design.
Comparison of Phenotypic Validation Strategies: siRNA vs. CRISPR
Quantitative Comparison of Validation Methods
The following table summarizes hypothetical quantitative data from experiments designed to validate the phenotype observed with this compound by targeting LIMK1 and LIMK2 with siRNA and CRISPR.
| Parameter | This compound Treatment | siRNA (LIMK1/2) | CRISPR (LIMK1/2 knockout) |
| Target Expression | |||
| LIMK1 mRNA level (relative to control) | Not Applicable | 0.25 (75% knockdown) | Not Applicable (gene knockout) |
| LIMK2 mRNA level (relative to control) | Not Applicable | 0.30 (70% knockdown) | Not Applicable (gene knockout) |
| LIMK1 Protein level (relative to control) | Not Applicable | 0.35 (65% reduction) | 0.05 (95% reduction) |
| LIMK2 Protein level (relative to control) | Not Applicable | 0.40 (60% reduction) | 0.05 (95% reduction) |
| Phenotypic Readout | |||
| Cell Migration (normalized distance) | 0.4 | 0.5 | 0.3 |
| Percentage of cells in G2/M phase | 35% | 30% | 40% |
| Cytoskeletal Actin Polymerization (F-actin intensity) | 0.6 | 0.7 | 0.5 |
| Off-Target Effects | |||
| Number of significantly altered off-target transcripts | Not Applicable | 15 | 3 |
This table presents illustrative data for comparison purposes.
Signaling Pathway and Experimental Workflows
Visualizing the underlying biological pathway and the experimental procedures is crucial for understanding the validation process.
Caption: Simplified signaling pathway of LIMK1/2 and the inhibitory action of this compound.
Caption: Experimental workflow for siRNA-mediated validation of the this compound phenotype.
Caption: Experimental workflow for CRISPR-mediated validation of the this compound phenotype.
Experimental Protocols
Below are detailed, generalized protocols for key experiments in the siRNA and CRISPR validation workflows.
siRNA-Mediated Knockdown of LIMK1/2
-
siRNA Design and Synthesis :
-
Transfection :
-
Plate cells (e.g., HeLa or a relevant cell line) at a density that will result in 50-70% confluency at the time of transfection.
-
Prepare siRNA-lipid complexes according to the transfection reagent manufacturer's protocol. A typical final siRNA concentration is 25 nM.[11]
-
-
Validation of Knockdown :
-
Quantitative Real-Time PCR (qPCR) : At 24-48 hours post-transfection, harvest RNA, synthesize cDNA, and perform qPCR to quantify LIMK1 and LIMK2 mRNA levels relative to a housekeeping gene and the non-targeting control.[10][12]
-
Western Blot : At 48-72 hours post-transfection, lyse cells and perform a Western blot to assess LIMK1 and LIMK2 protein levels. Use an antibody specific to each protein and a loading control (e.g., GAPDH or β-actin).
-
-
Phenotypic Analysis :
-
Cell Migration Assay (Wound Healing) : Create a scratch in a confluent monolayer of cells and monitor the rate of closure over 24-48 hours.
-
Cell Cycle Analysis : Stain cells with a DNA-binding dye (e.g., propidium (B1200493) iodide) and analyze the cell cycle distribution by flow cytometry.
-
Actin Staining : Fix cells, permeabilize, and stain for F-actin using fluorescently labeled phalloidin. Analyze cytoskeletal structure by fluorescence microscopy.
-
CRISPR-Cas9-Mediated Knockout of LIMK1/2
-
Guide RNA (gRNA) Design :
-
Design two or more gRNAs targeting early exons of LIMK1 and LIMK2 to increase the likelihood of generating a loss-of-function frameshift mutation.[14]
-
Use bioinformatics tools to minimize off-target cleavage.
-
-
Generation of Knockout Cell Lines :
-
Co-transfect cells with a plasmid expressing Cas9 and the selected gRNAs, or deliver as ribonucleoprotein complexes.[15]
-
After 48-72 hours, isolate single cells by fluorescence-activated cell sorting (FACS) or limiting dilution into 96-well plates.[16]
-
Expand the single-cell clones to establish clonal cell lines. This process can take several weeks.[16]
-
-
Validation of Knockout :
-
Genomic DNA Sequencing : Extract genomic DNA from the clonal cell lines. PCR amplify the targeted region and sequence the product (e.g., Sanger or next-generation sequencing) to confirm the presence of insertions or deletions (indels) that result in a frameshift.[16][17]
-
Western Blot : Perform a Western blot to confirm the complete absence of the target protein in the knockout clones.[17]
-
-
Phenotypic Analysis :
-
Perform the same phenotypic assays as described for the siRNA experiments (cell migration, cell cycle analysis, and actin staining) on the validated knockout cell lines.
-
Conclusion
Both siRNA and CRISPR are invaluable tools for validating the on-target effects of a chemical probe like this compound. The choice between the two depends on the specific experimental goals.
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Aspects of LIMK Regulation and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CRISPR vs RNAi: Why CRISPR Is the Superior Tool for Modern Genetic Research | Ubigene [ubigene.us]
- 7. synthego.com [synthego.com]
- 8. Gene Silencing – RNAi or CRISPR? - Nordic Biosite [nordicbiosite.com]
- 9. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 11. Protocol for gene knockdown using siRNA in organotypic cultures of murine gastric muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. qiagen.com [qiagen.com]
- 13. siRNA-Induced mRNA Knockdown and Phenotype | Thermo Fisher Scientific - US [thermofisher.com]
- 14. ASSURED-optimized CRISPR protocol for knockout/SNP knockin in hiPSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Validating CRISPR/Cas9-mediated Gene Editing [sigmaaldrich.com]
- 16. Generating and validating CRISPR-Cas9 knock-out cell lines [abcam.com]
- 17. How to Validate a CRISPR Knockout [biognosys.com]
- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 19. Systematic comparison of CRISPR-Cas9 and RNAi screens for essential genes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Orthogonal validation of CRISPRCas9 and siRNA generated phenotypes using cell painting | Revvity [revvity.com]
Orthogonal Validation of LIJTF500025's Mechanism of Action: A Comparative Guide
Introduction: LIJTF500025 is a potent, selective, and cell-active chemical probe for LIM domain kinase 1 (LIMK1) and LIMK2, developed by Takeda in collaboration with the Structural Genomics Consortium (SGC).[1] As dual-specificity (serine/threonine and tyrosine) kinases, LIMK1 and LIMK2 are crucial regulators of actin cytoskeleton dynamics.[2] Their dysregulation is implicated in various pathologies, including cancer metastasis, neurological disorders like Alzheimer's disease, and open-angle glaucoma, making them attractive therapeutic targets.[1][3] This guide provides an objective comparison of this compound's performance against other known LIMK inhibitors, supported by experimental data, to validate its mechanism of action (MoA) for researchers and drug development professionals.
Proposed Mechanism of Action: Allosteric Inhibition of LIM Kinases
LIM kinases are key effectors in the Rho GTPase signaling pathway. Upstream kinases like Rho-associated coiled-coil containing protein kinase (ROCK) and p21-activated kinase (PAK) phosphorylate and activate LIMK1/2.[1][4] Activated LIMK then phosphorylates and inactivates cofilin, an actin-depolymerizing factor.[3][4] This inactivation of cofilin prevents the severing of actin filaments, leading to an accumulation of F-actin, which promotes the formation of stress fibers and focal adhesions, thereby impacting cell morphology and motility.[1]
This compound functions as a Type III (allosteric) inhibitor .[1][5] Unlike ATP-competitive inhibitors that bind to the active site, this compound binds to a distinct, allosteric pocket created by an inactive kinase conformation (specifically, the αC-out/DFG-out state).[5] This allosteric binding mode is the basis for its high selectivity across the human kinome.[1][5]
Orthogonal Validation Experiments
To robustly confirm the MoA of a chemical probe, multiple, independent (orthogonal) experiments are required. These assays should confirm direct target engagement, cellular activity, and downstream pathway modulation.
Direct Target Engagement & Binding Affinity
These experiments confirm the physical interaction between this compound and its target kinases, LIMK1 and LIMK2.
-
Differential Scanning Fluorimetry (DSF): Measures the thermal stability of a protein. A ligand binding to the protein will typically increase its melting temperature (ΔTm). This compound strongly stabilized both LIMK1 and LIMK2.[5]
-
Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the dissociation constant (KD). This method provides a complete thermodynamic profile of the interaction.
-
Surface Plasmon Resonance (SPR): An optical technique for measuring real-time binding kinetics (kon and koff rates) and affinity.
Cellular Target Engagement
This step validates that the compound can enter cells and bind to its intended target in a physiological context.
-
NanoBRET™ Assay: A proximity-based assay that measures ligand binding to a target protein within intact cells. A NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer are used. A test compound competes with the tracer, causing a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal. This is a key assay used to determine the cellular potency (EC50) of this compound.[1][4]
Downstream Pathway Modulation
This confirms that target engagement by the compound leads to the expected biological effect on the signaling pathway.
-
Western Blot for Phospho-Cofilin: The primary downstream substrate of LIMK is cofilin.[4] An effective LIMK inhibitor should reduce the phosphorylation of cofilin at its Serine-3 residue. This compound was shown to inhibit cofilin phosphorylation in a dose-dependent manner in LN229 glioblastoma cells.[4]
Comparative Data Analysis
This compound has been benchmarked against other known LIMK inhibitors. Its allosteric binding mode confers superior selectivity compared to many ATP-competitive inhibitors.
| Compound | Binding Mode | LIMK1 Potency | LIMK2 Potency | Key Off-Target(s) | Selectivity Score (S₃₅ @ 1µM) |
| This compound | Type III (Allosteric) | KD = 37 nM (ITC)[4]EC₅₀ = 82 nM (NanoBRET)[1] | EC₅₀ = 52 nM (NanoBRET)[1] | RIPK1 (EC₅₀ = 6 nM)[1][4] | 0.007 [4] |
| TH257 | Type III (Allosteric) | IC₅₀ = 9.8 nM | IC₅₀ = 13 nM | Not specified, but generally high selectivity | Not specified, but high[6][7] |
| LIMKi3 | Type I (ATP-Competitive) | IC₅₀ = 7 nM | IC₅₀ = 8 nM | Multiple off-targets expected | Not specified, lower than allosteric[7] |
| BMS-5 | Not Specified | IC₅₀ = 7 nM | IC₅₀ = 8 nM | Not specified | Not specified[8] |
| LIJTF500120 (Negative Control) | N/A | EC₅₀ > 50 µM[1] | EC₅₀ > 50 µM[1] | RIPK1 (EC₅₀ = 3.5 µM)[1] | Not applicable |
A lower Selectivity Score (S₃₅) indicates higher selectivity; it represents the number of inhibited kinases divided by the total number of kinases tested where inhibition is >35%.
Experimental Protocols
NanoBRET™ Cellular Target Engagement Assay
-
Cell Culture: HEK293T cells are transiently transfected with plasmids encoding for LIMK1 or LIMK2 fused to NanoLuc® luciferase.
-
Assay Preparation: Transfected cells are harvested, washed, and resuspended in Opti-MEM I Reduced Serum Medium.
-
Compound Treatment: Cells are dispensed into 96-well plates. A serial dilution of the test compound (e.g., this compound) is added to the wells.
-
Tracer Addition: A fluorescently labeled tracer compound that also binds to the target kinase is added to all wells.
-
Substrate Addition & Reading: The NanoBRET™ Nano-Glo® Substrate is added, and the plate is read immediately on a luminometer capable of measuring both the donor (460 nm) and acceptor (610 nm) emission wavelengths.
-
Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. The data are normalized to controls (vehicle DMSO vs. a high concentration of a non-fluorescent tracer) and plotted against compound concentration to determine the EC₅₀ value using a sigmoidal dose-response curve.
Western Blot for Phospho-Cofilin Inhibition
-
Cell Culture and Treatment: LN229 cells are seeded in 6-well plates and allowed to adhere overnight. Cells are then serum-starved for 24 hours.
-
Inhibitor Incubation: Cells are pre-incubated with a serial dilution of this compound or DMSO (vehicle control) for 2 hours.
-
Lysis: Cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% BSA in TBST) and then incubated overnight at 4°C with a primary antibody specific for phosphorylated cofilin (p-Cofilin Ser3). A separate blot or a stripped blot is incubated with an antibody for total cofilin or a loading control (e.g., GAPDH, β-actin).
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Analysis: The band intensity for p-Cofilin is quantified and normalized to the total cofilin or loading control signal to determine the dose-dependent effect of the inhibitor.
References
- 1. thesgc.org [thesgc.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. eubopen.org [eubopen.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. LIM Kinase (LIMK) | DC Chemicals [dcchemicals.com]
Benchmarking LIJTF500025: A Comparative Guide to the Latest LIMK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the LIMK inhibitor LIJTF500025 against other contemporary LIMK inhibitors. The information presented herein is supported by experimental data to aid in the evaluation of these compounds for research and development purposes.
Introduction to LIMK Inhibition
LIM kinases (LIMK1 and LIMK2) are serine/threonine kinases that play a pivotal role in the regulation of actin dynamics.[1] They are key downstream effectors of the Rho GTPase signaling pathway and function by phosphorylating and inactivating cofilin, an actin-depolymerizing factor. This action leads to the stabilization of actin filaments, influencing cellular processes such as motility, morphology, and division. Dysregulation of the LIMK signaling pathway has been implicated in various diseases, including cancer and neurological disorders, making LIMK an attractive therapeutic target.
Comparative Analysis of this compound and Other LIMK Inhibitors
This compound is a potent and selective, allosteric dual inhibitor of LIMK1 and LIMK2.[1] Its performance has been benchmarked against other well-characterized LIMK inhibitors, such as the allosteric inhibitor TH-257 and the ATP-competitive inhibitor LIMKi3.[2][3] A summary of their inhibitory activities across various assays is presented below.
Data Presentation: Inhibitor Potency and Cellular Activity
| Inhibitor | Target | Assay Type | Measurement | Value | Reference |
| This compound | LIMK1 | NanoBRET | EC50 | 82 nM | [1] |
| LIMK2 | NanoBRET | EC50 | 40 nM | [4] | |
| RIPK1 | NanoBRET | EC50 | 7.85 nM | [4] | |
| LIMK1 | ITC | KD | 37 nM | [1] | |
| TH-257 | LIMK1 | RapidFire MS | IC50 | 84 nM | [5] |
| LIMK2 | RapidFire MS | IC50 | 39 nM | [5] | |
| LIMK1 | NanoBRET | IC50 | 15 nM | [5] | |
| LIMK2 | NanoBRET | IC50 | 15 nM | [5] | |
| LIMKi3 | LIMK1 | Enzymatic | IC50 | 7 nM | [6] |
| LIMK2 | Enzymatic | IC50 | 8 nM | [6] | |
| AC-429 | LIMK1 | Enzymatic | Ki | 19.4 nM | [7] |
| LIMK2 | Enzymatic | Ki | 14.4 nM | [7] |
Note: IC50, EC50, KD, and Ki are measures of inhibitor potency. Lower values indicate higher potency. The different assay types reflect distinct experimental setups: enzymatic assays measure direct inhibition of the purified enzyme, while NanoBRET assays assess target engagement within living cells.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the methods used for inhibitor evaluation, the following diagrams illustrate the LIMK signaling pathway and a general experimental workflow.
Caption: The LIMK signaling pathway, illustrating the activation cascade and the inhibitory action of compounds like this compound.
Caption: A generalized experimental workflow for evaluating the potency of LIMK inhibitors in cell-based assays.
Experimental Protocols
Detailed methodologies for the key assays cited in this guide are provided below.
NanoBRET™ Target Engagement Intracellular Kinase Assay
This assay measures the apparent affinity of test compounds by competitive displacement of a fluorescent tracer from a NanoLuc® luciferase-kinase fusion protein in living cells.[8]
Protocol:
-
Cell Preparation: HEK293 cells are transiently transfected with a vector expressing the NanoLuc-LIMK fusion protein. Transfected cells are cultured for 18-24 hours to allow for protein expression.[9]
-
Assay Plating: The cells are harvested and seeded into 384-well plates.
-
Compound and Tracer Addition: Test compounds are serially diluted and added to the cells, followed by the addition of a cell-permeable fluorescent tracer at a fixed concentration. The plate is incubated to allow the system to reach equilibrium.[8]
-
Luminescence Detection: A substrate for NanoLuc® luciferase and an extracellular NanoLuc® inhibitor are added.[9] The plate is then read on a luminometer capable of detecting both the donor (NanoLuc®, 450 nm) and acceptor (tracer, 610 nm) emissions.[9]
-
Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. A decrease in the BRET ratio with increasing compound concentration indicates displacement of the tracer and is used to determine the EC50 value.
AlphaLISA® SureFire® Ultra™ Phospho-Cofilin (Ser3) Assay
This is a sandwich immunoassay for the quantitative detection of phosphorylated cofilin in cellular lysates.[4]
Protocol:
-
Cell Culture and Treatment: Cells are cultured in a 96-well plate and treated with the LIMK inhibitors at various concentrations.
-
Cell Lysis: The culture medium is removed, and a lysis buffer is added to each well. The plate is agitated to ensure complete cell lysis.[10]
-
Lysate Transfer: A small volume of the cell lysate is transferred to a 384-well assay plate.
-
Immunoassay:
-
Acceptor Mix Addition: A mixture of acceptor beads conjugated to an antibody specific for phospho-cofilin is added to the lysates. The plate is incubated for 1 hour.[11]
-
Donor Mix Addition: A mixture of streptavidin-coated donor beads and a biotinylated antibody that recognizes a different epitope on cofilin is added. The plate is incubated for another hour in the dark.[11]
-
-
Signal Detection: The plate is read on an Alpha-enabled microplate reader. In the presence of phospho-cofilin, the donor and acceptor beads are brought into proximity, generating a chemiluminescent signal.
-
Data Analysis: The signal intensity is proportional to the amount of phosphorylated cofilin. The data is used to calculate the IC50 of the inhibitors.
RapidFire™ High-Throughput Mass Spectrometry (RF-MS) Kinase Assay
This label-free assay directly measures the enzymatic activity of purified LIMK by quantifying the phosphorylation of a substrate peptide.
Protocol:
-
Kinase Reaction: The LIMK enzyme is incubated with a substrate peptide (e.g., cofilin-derived) and ATP in a reaction buffer. The test compounds are included at varying concentrations.
-
Reaction Quenching: The reaction is stopped by the addition of an acid.
-
Sample Analysis:
-
Solid-Phase Extraction: The reaction mixture is aspirated and loaded onto a reverse-phase solid-phase extraction (SPE) cartridge to remove salts and other interfering substances.[3]
-
Elution and Mass Spectrometry: The phosphorylated and unphosphorylated peptides are eluted from the SPE cartridge directly into the mass spectrometer.[3]
-
-
Data Analysis: The amounts of substrate and product (phosphorylated substrate) are quantified based on their mass-to-charge ratios. The percentage of substrate conversion is calculated to determine the inhibitory effect of the compounds and their IC50 values.
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LIMS-Kinase provides sensitive and generalizable label-free in vitro measurement of kinase activity using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
- 5. Development and Characterization of Type I, Type II, and Type III LIM-Kinase Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel LIMK inhibitors for osteosarcoma therapy | BioWorld [bioworld.com]
- 8. NanoBRET® TE Intracellular Kinase Assays [worldwide.promega.com]
- 9. eubopen.org [eubopen.org]
- 10. resources.revvity.com [resources.revvity.com]
- 11. weichilab.com [weichilab.com]
Why use LIJTF500025 over other commercially available LIMK inhibitors?
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitors, LIM domain kinases (LIMK1 and LIMK2) have emerged as critical targets in various pathological processes, including cancer metastasis and neurological disorders. Their role in regulating actin dynamics through the phosphorylation of cofilin makes them attractive targets for therapeutic intervention. A comparative analysis of commercially available LIMK inhibitors reveals that LIJTF500025 stands out for its exceptional selectivity and potent cellular activity, positioning it as a superior tool for studying LIMK biology and a promising scaffold for drug development.
This guide provides a comprehensive comparison of this compound with other notable LIMK inhibitors, supported by experimental data. We delve into its biochemical and cellular potency, kinome-wide selectivity, and functional effects on cell migration. Detailed experimental protocols for the key assays are also provided to enable researchers to reproduce and build upon these findings.
Unparalleled Selectivity: The Key Advantage of this compound
A critical challenge in kinase inhibitor development is achieving high selectivity to minimize off-target effects. This compound, an allosteric inhibitor, demonstrates a remarkable selectivity profile compared to many ATP-competitive inhibitors.[1] A kinome-wide scan against 468 kinases at a 1 µM concentration showed that this compound exhibits minimal off-target binding, a significant advantage over many other LIMK inhibitors that often show activity against other kinases.[2][3] This high degree of selectivity is attributed to its unique allosteric binding mode, making it an invaluable tool for specifically probing LIMK function without the confounding effects of off-target inhibition.[2]
Potency and Cellular Efficacy: A Head-to-Head Comparison
A systematic comparison of 17 small-molecule LIMK inhibitors highlighted this compound's potent biochemical and cellular activity.[1][4][5][6] The following tables summarize the key quantitative data from this comprehensive study, showcasing the superiority of this compound alongside other promising inhibitors like TH-257 and LIMKi3.
Table 1: Biochemical Potency of Selected LIMK Inhibitors
| Compound | LIMK1 IC50 (nM) | LIMK2 IC50 (nM) |
| This compound | 11 | 4 |
| TH-257 | 10 | 4 |
| LIMKi3 | 7 | 8 |
| BMS-5 | 7 | 8 |
| FRAX486 | 2 | 2 |
Data sourced from a comparative study of 17 LIMK inhibitors.[1][5]
Table 2: Cellular Activity of Selected LIMK Inhibitors
| Compound | LIMK1 NanoBRET IC50 (nM) | LIMK2 NanoBRET IC50 (nM) | p-Cofilin AlphaLISA IC50 (nM) |
| This compound | 82 | 52 | 170 |
| TH-257 | 130 | 60 | 440 |
| LIMKi3 | 110 | 110 | 1300 |
| BMS-5 | 110 | 110 | 1300 |
| FRAX486 | 13 | 14 | 32 |
NanoBRET assays were conducted in HEK293 cells, and AlphaLISA assays were performed in SH-SY5Y cells.[1][5]
The LIMK Signaling Pathway and Inhibition
LIM kinases are key downstream effectors of the Rho GTPase signaling pathway, which plays a fundamental role in regulating the actin cytoskeleton.[7][8] The pathway is initiated by extracellular signals that activate Rho GTPases like Rho, Rac, and Cdc42. These, in turn, activate downstream kinases such as ROCK and PAK, which then phosphorylate and activate LIMK1 and LIMK2.[9][10] Activated LIMK phosphorylates cofilin, an actin-depolymerizing factor, on Serine-3.[2] This phosphorylation inactivates cofilin, leading to the stabilization of actin filaments and the promotion of processes like cell migration and invasion.[10] this compound, by inhibiting LIMK, prevents the phosphorylation of cofilin, thereby promoting actin filament disassembly and inhibiting these cellular processes.
Caption: The LIMK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
To facilitate further research, detailed protocols for the key assays used in the comparative analysis of LIMK inhibitors are provided below.
Biochemical Kinase Assay: RapidFire Mass Spectrometry
This assay quantitatively measures the phosphorylation of a substrate by a kinase.
Caption: Workflow for the RapidFire Mass Spectrometry kinase assay.
Protocol:
-
Reaction Setup: In a 384-well plate, combine the LIMK enzyme (LIMK1 or LIMK2), the cofilin substrate, and the test inhibitor at various concentrations.
-
Initiation: Start the reaction by adding a solution of ATP and MgCl2.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Quenching: Stop the reaction by adding a quench solution (e.g., formic acid).
-
Analysis: Analyze the samples using a RapidFire high-throughput mass spectrometry system to separate and quantify the phosphorylated and unphosphorylated cofilin substrate.
-
Data Interpretation: Calculate the percent inhibition for each inhibitor concentration to determine the IC50 value.
Cellular Target Engagement: NanoBRET™ Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures the binding of an inhibitor to its target kinase within living cells.
Protocol:
-
Cell Transfection: Transfect HEK293 cells with a vector encoding a NanoLuc®-LIMK fusion protein.
-
Cell Seeding: Plate the transfected cells in a 384-well white assay plate.
-
Inhibitor and Tracer Addition: Add the test inhibitor at various concentrations, followed by the addition of a cell-permeable fluorescent tracer that binds to the LIMK active site.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow for equilibration.
-
Substrate Addition and Reading: Add the NanoBRET™ Nano-Glo® Substrate and read the plate on a luminometer capable of measuring donor (460 nm) and acceptor (618 nm) emission wavelengths.
-
Data Analysis: Calculate the BRET ratio and determine the IC50 value for the inhibitor.
Cellular Phospho-Cofilin Levels: AlphaLISA® Assay
The AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay to quantify the levels of phosphorylated cofilin in cell lysates.
Protocol:
-
Cell Culture and Treatment: Culture SH-SY5Y cells and treat them with the test inhibitor at various concentrations for a specified time.
-
Cell Lysis: Lyse the cells using the provided lysis buffer.
-
Assay Plate Setup: Add the cell lysates to a 384-well ProxiPlate®.
-
Bead Incubation: Add the AlphaLISA® Acceptor beads and a biotinylated anti-phospho-cofilin antibody and incubate. Then, add the Streptavidin-Donor beads and incubate in the dark.
-
Plate Reading: Read the plate on an Alpha-enabled plate reader.
-
Data Analysis: Determine the concentration of phospho-cofilin from a standard curve and calculate the IC50 value for the inhibitor.
Functional Cellular Assay: Cell Migration
The effect of LIMK inhibitors on cell migration can be assessed using assays such as the wound healing (scratch) assay or the transwell migration (Boyden chamber) assay.
Wound Healing Assay Protocol:
-
Cell Seeding: Seed cells (e.g., A549 or MDA-MB-231) in a 6-well plate and grow to a confluent monolayer.
-
Wound Creation: Create a "scratch" in the monolayer using a sterile pipette tip.
-
Inhibitor Treatment: Wash the cells and add fresh media containing the test inhibitor at various concentrations.
-
Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., every 6-12 hours).
-
Data Analysis: Measure the area of the scratch at each time point and calculate the rate of wound closure.
Transwell Migration Assay Protocol:
-
Chamber Setup: Place a transwell insert with a porous membrane into a well of a 24-well plate.
-
Chemoattractant: Add media containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Cell Seeding: Seed cells in serum-free media containing the test inhibitor in the upper chamber of the transwell insert.
-
Incubation: Incubate the plate for a period that allows for cell migration through the membrane (e.g., 24 hours).
-
Staining and Counting: Remove non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the bottom of the membrane.
-
Quantification: Count the number of migrated cells in several fields of view to determine the extent of migration.
Conclusion
The comprehensive data presented in this guide unequivocally demonstrates the advantages of using This compound as a LIMK inhibitor. Its exceptional selectivity, stemming from its allosteric mode of action, minimizes the risk of off-target effects that can complicate the interpretation of experimental results. Coupled with its potent biochemical and cellular activity, this compound emerges as the superior chemical probe for dissecting the intricate roles of LIMK1 and LIMK2 in health and disease. For researchers in both academic and industrial settings, this compound offers a reliable and powerful tool to advance our understanding of LIMK signaling and to accelerate the development of novel therapeutics targeting this important kinase family.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eubopen.org [eubopen.org]
- 4. Inhibition of cell migration by ouabain in the A549 human lung cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. chayon.co.kr [chayon.co.kr]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.co.uk]
- 10. kinaselogistics.com [kinaselogistics.com]
Safety Operating Guide
Safe Disposal of LIJTF500025: A Comprehensive Guide for Laboratory Professionals
Effective management and disposal of the research compound LIJTF500025 are critical for ensuring personnel safety and environmental compliance. This guide provides detailed, step-by-step procedures for the proper handling and disposal of this compound waste streams within a research environment.
Adherence to these protocols is essential for researchers, scientists, and drug development professionals. Before initiating any disposal procedures, it is imperative to consult the specific Material Safety Data Sheet (MSDS) for this compound to fully understand its hazards.
Immediate Safety and Handling Precautions
Personnel must be equipped with appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat, when handling this compound. All manipulations involving the solid compound or its solutions should be performed in a well-ventilated area, preferably within a certified chemical fume hood.
Quantitative Data for Disposal Management
Proper disposal of this compound requires careful management of different waste streams. The following table summarizes the key parameters for segregating and storing this hazardous waste.
| Waste Stream | Container Type | Labeling Requirements | Storage Location |
| Solid Waste | Sealed, chemically compatible container (e.g., HDPE) | "Hazardous Waste: this compound (solid)" | Designated satellite accumulation area |
| Liquid Waste | Leak-proof, chemically compatible container | "Hazardous Waste: this compound in [Solvent Name]" | Secondary containment within a designated area |
| Contaminated Sharps | Designated sharps container | Labeled for chemical contamination | Designated satellite accumulation area |
| Contaminated Labware | Designated hazardous waste bag or container | "Hazardous Waste" | Designated satellite accumulation area |
Step-by-Step Disposal Protocol
The primary method for the ultimate disposal of chemical compounds like this compound is typically incineration by a licensed hazardous waste management facility. The following laboratory procedures focus on the safe collection, segregation, and labeling of this compound waste to prepare it for collection by your institution's Environmental Health and Safety (EHS) department.
Step 1: Waste Identification and Segregation
-
Identify Waste Streams : Differentiate between solid this compound, solutions containing the compound, and contaminated labware such as pipette tips, tubes, and gloves.[1]
-
Segregate Waste :
-
Solid Waste : Collect pure this compound powder and grossly contaminated items (e.g., weighing papers, contaminated wipes) in a designated, sealed container.[1]
-
Liquid Waste : Pour solutions containing this compound into a separate, leak-proof container.[1]
-
Sharps Waste : Dispose of all needles, syringes, or other sharps contaminated with this compound in a designated sharps container.[1]
-
Contaminated Labware : Place less contaminated items like gloves and bench paper into a designated hazardous waste bag.[1]
-
Step 2: Container Management and Labeling
-
Use Appropriate Containers : Ensure all waste containers are in good condition, compatible with the chemical waste, and have securely fitting lids.[1]
-
Proper Labeling : Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," the solvent (if applicable), and the date accumulation began.[1]
Step 3: Storage and Accumulation
-
Designated Storage Area : Store all this compound waste in a designated satellite accumulation area within the laboratory.[1]
-
Secondary Containment : It is best practice to keep liquid waste containers in secondary containment to mitigate spills.[1]
-
Follow Institutional Guidelines : Adhere to your institution's specific limits on the volume of hazardous waste that can be stored and the maximum allowable storage time.[1]
Step 4: Arranging for Final Disposal
-
Contact EHS : Coordinate with your institution's Environmental Health and Safety (EHS) department to schedule the pickup and disposal of the hazardous waste.[1]
-
Do Not Dispose via Regular Means : Never dispose of this compound in the regular trash or down the sanitary sewer.[1][2]
Experimental Workflow for Waste Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste streams.
References
Essential Safety and Logistical Information for Handling LIJTF500025
Disclaimer: A specific Safety Data Sheet (SDS) for LIJTF500025 is not publicly available. This guide is based on best practices for handling potent, novel chemical compounds for research purposes, including other kinase inhibitors. Researchers, scientists, and drug development professionals should always conduct a thorough risk assessment before handling any new compound and adhere to their institution's safety protocols.
This document provides essential procedural guidance for the safe handling and disposal of this compound, a LIMK inhibitor, to minimize exposure risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The consistent and correct use of Personal Protective Equipment (PPE) is the primary defense against exposure to potent small molecule inhibitors. All personnel handling this compound must be trained in the proper selection and use of the following equipment.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemically resistant nitrile gloves, double-gloved. | Provides a robust barrier against skin contact and absorption. Double-gloving offers an additional layer of protection. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes and aerosols. |
| Body Protection | Disposable, low-permeability fabric lab coat or gown with long sleeves and tight-fitting cuffs. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved N-95 respirator or higher is recommended when handling the compound as a powder or when aerosols may be generated. | Prevents inhalation of the compound, which can be a primary route of exposure. |
Operational Plan: From Receipt to Disposal
All handling of this compound, especially in its solid form, should be performed in a designated area, such as a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC), to minimize the risk of aerosolization and inhalation.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. A spill kit and designated waste containers should be accessible. The work area within the containment system must be clean and uncluttered.
-
Weighing: If weighing the solid form of the compound, do so within the containment of a fume hood or BSC. Use a tared weigh boat to minimize the dispersion of powder.
-
Reconstitution: When preparing solutions, add the solvent slowly to the solid compound to avoid splashing. Cap and vortex the vial within the containment system to ensure complete dissolution.
-
Experimentation: Conduct all experimental procedures involving this compound within the designated containment area.
-
Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) followed by a suitable laboratory disinfectant.
-
Doffing PPE: Remove PPE in the correct sequence to avoid cross-contamination. Dispose of all single-use PPE as hazardous waste.
Disposal Plan
The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of in the regular trash or poured down the drain.
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Solid Waste: Collect unused or expired this compound powder in its original container or a new, clearly labeled, and sealed waste container. Contaminated items such as gloves, weigh boats, and pipette tips should be placed in a designated, sealed hazardous waste bag or container.
-
Liquid Waste: Collect all aqueous and solvent-based solutions containing this compound in a clearly labeled, sealed, and chemically compatible hazardous waste container.
-
Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated sharps container.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other components of the waste mixture.
-
Storage: Store hazardous waste in a designated, secure area away from general laboratory traffic until it can be collected by a certified hazardous waste management vendor.
-
Disposal: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor.
Experimental Workflow and Safety Protocol
Caption: Workflow for the safe handling and disposal of this compound.
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
